molecular formula C4H7N3O2 B1322604 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-60-0

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1322604
CAS No.: 302842-60-0
M. Wt: 129.12 g/mol
InChI Key: PCSCBXATDIODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCBXATDIODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627370
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302842-60-0
Record name 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Value of the 2-Amino-1,3,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and its role as a bioisostere for amide and ester functionalities, makes it a privileged scaffold in drug design.[1][2] The 2-amino substituted variants, in particular, serve as versatile building blocks, offering a reactive handle for further molecular elaboration. This guide provides a detailed, field-proven methodology for the synthesis of a specific, yet representative, member of this class: this compound. The protocols described herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern experimental choices and outcomes.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several established routes. A critical evaluation of these pathways is essential for selecting a method that balances efficiency, scalability, safety, and reagent availability.

  • Direct Cyclization of Acyl Hydrazides with Cyanogen Halide: This is arguably the most direct and classical approach. It involves the reaction of a carboxylic acid hydrazide with cyanogen bromide (CNBr). The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of CNBr, followed by an intramolecular cyclization-elimination cascade to furnish the aminoxadiazole ring.[3][4] Its primary advantage is the single-step conversion from a readily accessible intermediate. The main drawback is the high toxicity of cyanogen bromide, which necessitates stringent safety protocols.

  • Oxidative Cyclization of Acyl Semicarbazides or Thiosemicarbazides: This two-step strategy first involves the formation of an acyl semicarbazide (or its thio-analogue) from the parent acyl hydrazide. This intermediate is then subjected to a dehydrative or oxidative cyclization.[5] A variety of reagents can effect this transformation, including phosphorus oxychloride, tosyl chloride, or iodine-based oxidants.[5][6][7] While this method avoids cyanogen halides, it requires an additional synthetic step and often employs harsh dehydrating agents. The thiosemicarbazide route is often higher yielding due to the greater reactivity of the thio-intermediate.[5]

  • Cyclization of Semicarbazones: This pathway typically involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, which is then oxidatively cyclized using reagents like bromine in acetic acid or via electrochemical methods.[4][5][8] This approach is most suitable when the desired substituent at the 5-position is derived from a stable aldehyde.

For the synthesis of this compound, the direct cyclization of methoxyacetylhydrazide with cyanogen bromide (Strategy 1) presents the most efficient and high-yielding route, and will be the primary focus of this guide.

Core Synthesis: From Carboxylic Acid to Heterocycle

The selected pathway is a two-stage process beginning with the synthesis of the key methoxyacetylhydrazide intermediate.

Stage 1: Synthesis of Methoxyacetylhydrazide Intermediate

The prerequisite for the cyclization is the activation of methoxyacetic acid and its conversion into the corresponding hydrazide. This is most reliably achieved via a two-step esterification-hydrazinolysis sequence.

Causality of Experimental Design:

  • Esterification: Methoxyacetic acid is first converted to its methyl ester. This is a critical activation step. The ester carbonyl is significantly more electrophilic than the carboxylate anion that would form in the presence of a basic nucleophile like hydrazine, thus facilitating the subsequent nucleophilic acyl substitution.

  • Hydrazinolysis: The purified methyl methoxyacetate is then treated with hydrazine hydrate. Hydrazine is a potent alpha-effect nucleophile, enabling an efficient and often clean conversion to the desired acyl hydrazide. An excess of hydrazine is typically avoided to minimize the formation of di-acylated byproducts.

Protocol 1: Synthesis of Methoxyacetylhydrazide

  • Step 1: Esterification of Methoxyacetic Acid

    • To a round-bottom flask charged with methanol (200 mL), cautiously add acetyl chloride (8 mL) dropwise at 0 °C.

    • Add methoxyacetic acid (50 g, 0.55 mol) to the acidic methanol solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl methoxyacetate as a clear oil, which is used in the next step without further purification.

  • Step 2: Hydrazinolysis

    • In a round-bottom flask, dissolve the crude methyl methoxyacetate (assumed 0.55 mol) in ethanol (150 mL).

    • Add hydrazine hydrate (30 mL, ~0.60 mol) dropwise at room temperature. A mild exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-18 hours. The product, methoxyacetylhydrazide, often precipitates as a white solid.

    • Monitor the reaction for the disappearance of the starting ester by TLC.

    • Cool the mixture in an ice bath to maximize precipitation, and collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol and dry under vacuum to afford methoxyacetylhydrazide.

Stage 2: Ring Formation - Synthesis of this compound

This stage employs the direct cyclization method using cyanogen bromide.

Mechanism & Causality: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of CNBr. This forms a reactive intermediate which rapidly undergoes intramolecular cyclization. The oxygen of the hydrazide carbonyl attacks the nitrile-like carbon, forming the five-membered ring. A final proton transfer and elimination of HBr yields the aromatic 1,3,4-oxadiazole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated in situ, preventing potential acid-catalyzed side reactions and driving the reaction to completion.

Caption: Fig. 1: Proposed Reaction Mechanism

Protocol 2: Cyclization with Cyanogen Bromide

SAFETY NOTE: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Dissolve methoxyacetylhydrazide (10.4 g, 0.1 mol) in water (100 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution portion-wise.

  • In a separate beaker, dissolve cyanogen bromide (11.6 g, 0.11 mol) in water (50 mL).

  • Cool the hydrazide solution to 10-15 °C using an ice bath.

  • Add the cyanogen bromide solution dropwise to the stirred hydrazide solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • The product often precipitates from the reaction mixture. Cool the flask in an ice bath for 1 hour to complete precipitation.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove salts, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Purification and Characterization

The crude product obtained from the filtration is often of high purity. However, for applications requiring analytical-grade material, recrystallization is recommended.

  • Purification: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is typically effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

  • Characterization: The structure of the final compound should be confirmed by standard spectroscopic methods.

ParameterExpected Data
Molecular Formula C₄H₇N₃O₂[9]
Molecular Weight 129.12 g/mol
Monoisotopic Mass 129.05383 Da[9]
Appearance White to off-white crystalline solid
Boiling Point 248.0±42.0 °C (Predicted)[10]
¹H NMR (DMSO-d₆) δ ~6.6 (s, 2H, -NH₂), ~4.5 (s, 2H, -O-CH₂-), ~3.3 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C5), ~158 (C2), ~68 (-O-CH₂-), ~58 (-OCH₃)
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1100 (C-O stretch)

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product can be visualized as a streamlined workflow.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Heterocycle Formation cluster_2 Final Processing A Methoxyacetic Acid + Methanol B Esterification (Acid Catalyst, Reflux) A->B C Methyl Methoxyacetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Methoxyacetylhydrazide D->E F Cyclization (Cyanogen Bromide, NaHCO₃) E->F E->F G Crude Product (Precipitation & Filtration) F->G H Recrystallization (e.g., Ethanol/Water) G->H I Drying H->I J Final Product: 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine I->J K Characterization (NMR, IR, MS) J->K

Sources

An In-Depth Technical Guide to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its favorable pharmacological properties, including metabolic stability, the ability to participate in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for ester and amide functionalities.[2] Compounds incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3]

This guide focuses on a specific, functionalized derivative, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . The presence of a methoxymethyl group at the 5-position and a primary amine at the 2-position provides a unique combination of physicochemical properties and synthetic handles, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document will provide a comprehensive overview of its chemical properties, established synthetic routes, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a 1,3,4-oxadiazole ring substituted with a methoxymethyl group and an amino group. These functional groups dictate its solubility, reactivity, and potential for intermolecular interactions.

PropertyValueSource
CAS Number 302842-60-0[4]
Molecular Formula C₄H₇N₃O₂[4][5]
Molecular Weight 129.12 g/mol [4]
Monoisotopic Mass 129.05383 Da[5]
Physical Form Solid
Predicted XlogP -1.6[5]
Hydrogen Bond Donors 1 (the amino group)Calculated
Hydrogen Bond Acceptors 4 (two ring nitrogens, ether oxygen, amino nitrogen)Calculated
InChI Key PCSCBXATDIODSV-UHFFFAOYSA-N[5]

Note: Some properties, such as XlogP, are computationally predicted and should be considered as estimates.

Synthesis and Characterization: A Practical Approach

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an appropriate acylthiosemicarbazide or semicarbazide precursor.[6] For the target molecule, this compound, a plausible and efficient synthetic route starts from methoxyacetyl hydrazide.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: formation of the thiosemicarbazide intermediate followed by cyclodesulfurization.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclodesulfurization A Methoxyacetyl hydrazide C Methoxyacetyl-thiosemicarbazide intermediate A->C Reaction with B Isothiocyanate (e.g., PhNCS) B->C D Methoxyacetyl-thiosemicarbazide intermediate F This compound D->F Cyclization with E Cyclizing Agent (e.g., p-TsCl, I₂/NaOH) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(methoxyacetyl)hydrazine-1-carbothioamide

  • Rationale: This step involves the nucleophilic addition of the terminal nitrogen of methoxyacetyl hydrazide to the electrophilic carbon of an isothiocyanate. This creates the thiosemicarbazide backbone necessary for the subsequent cyclization.

  • Procedure:

    • To a solution of methoxyacetyl hydrazide (1.0 eq) in a suitable solvent such as ethanol or THF, add an isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • The resulting precipitate is the desired thiosemicarbazide intermediate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Rationale: This is a cyclodesulfurization reaction. Reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine facilitate the removal of a sulfur atom and the formation of the oxadiazole ring.[6] Other reagents like iodine/sodium hydroxide or mercury salts can also be used, though they are often more toxic.[6]

  • Procedure:

    • Suspend the N-(methoxyacetyl)hydrazine-1-carbothioamide intermediate (1.0 eq) in a solvent such as pyridine or dichloromethane.

    • Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect to see a singlet for the methoxy (–OCH₃) protons, a singlet for the methylene (–CH₂–) protons, and a broad singlet for the amino (–NH₂) protons.

  • ¹³C NMR: Signals corresponding to the methoxy carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring would be expected.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl groups, C=N stretching of the oxadiazole ring, and C-O-C stretching of the ether and the ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (129.12 m/z for [M]⁺) would confirm the identity of the compound.[4]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its primary amino group. This group serves as a versatile nucleophilic handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening in drug discovery programs.

Key Reactions of the 2-Amino Group:
  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.[3]

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

  • Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging.

  • Schiff Base Formation: Condensation with aldehydes and ketones under appropriate conditions forms imines (Schiff bases), which can be further reduced to secondary amines.

  • Coupling Reactions: The amine can participate in various coupling reactions, for example, with activated carboxylic acids (using coupling agents like DCC or EDC) to form amides.[3][7]

Derivatization_Pathways cluster_reactions Derivatization Reactions Start This compound Acylation Acylation (R-COCl) Start->Acylation R-COCl, Base Sulfonylation Sulfonylation (R-SO₂Cl) Start->Sulfonylation R-SO₂Cl, Base Alkylation Alkylation (R-X) Start->Alkylation R-X, Base SchiffBase Schiff Base Formation (R-CHO) Start->SchiffBase R-CHO, H⁺

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, the broader class of 2-amino-1,3,4-oxadiazoles has been investigated for a multitude of therapeutic applications.[3][8] This makes the title compound a highly attractive starting point for the synthesis of new chemical entities with potential pharmacological activity.

  • Antimicrobial Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][2] The amino group of the title compound can be derivatized to mimic the structures of known antimicrobial agents.

  • Anti-inflammatory Agents: The 1,3,4-oxadiazole nucleus is present in several compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[7]

  • Anticancer Agents: Researchers have successfully designed and synthesized 1,3,4-oxadiazole-containing molecules with significant cytotoxic activity against various cancer cell lines.[3]

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a wide range of other disease areas, including tuberculosis, viral infections, and neurological disorders.[3][9]

The methoxymethyl substituent can also play a role in modulating the pharmacokinetic properties of potential drug candidates, such as solubility and metabolic stability.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its key chemical properties are defined by the 1,3,4-oxadiazole core, which imparts metabolic stability, and the reactive 2-amino group, which serves as a prime site for chemical modification. This combination makes it an invaluable building block for medicinal chemists and researchers aiming to develop novel compounds with a wide range of potential therapeutic applications. The synthetic protocols are generally straightforward, and the potential for creating large, diverse libraries of derivatives is significant. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

  • Various Authors. Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Multiple sources.
  • MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • ACS Publications. 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Examples of 2‐amino‐1,3,4‐oxadiazoles with diverse pharmacological activities. [Link]

  • PubChem. 5-Methoxy-1,3,4-thiadiazol-2-amine. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • ResearchGate. Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. [Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

  • NIH National Library of Medicine. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. [Link]

  • ACS Publications. Multicomponent Domino Reaction for Concise Access to 2-Amino-Substituted 1,3,4 Oxadiazoles via Smiles Rearrangement. The Journal of Organic Chemistry. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

  • PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the 1,3,4-oxadiazole scaffold is a privileged structure known for its wide range of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and deductive processes required to elucidate and confirm the structure of a specific derivative: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice and data interpretation, ensuring a robust and self-validating approach to structural confirmation. We will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof.[3][4]

The target molecule, with a molecular formula of C4H7N3O2 and a molecular weight of 129.12 g/mol , presents a distinct analytical puzzle.[5] Our objective is to unequivocally determine the connectivity of every atom and the placement of each functional group.

Chapter 1: The Overall Analytical Workflow

The structure elucidation of a novel or uncharacterized small molecule is a systematic process of hypothesis generation and validation. The workflow begins with the determination of the molecular formula and proceeds through the identification of functional groups and the mapping of the carbon-hydrogen framework, culminating in the final structural assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Framework Mapping cluster_3 Final Confirmation mol_formula Molecular Formula Determination (High-Resolution Mass Spectrometry) ir_analysis Infrared (IR) Spectroscopy (N-H, C=N, C-O bonds) mol_formula->ir_analysis Provides Elemental Composition final_structure Structure Confirmation & Data Synthesis mol_formula->final_structure nmr_1h 1H NMR (Proton Environments & Counts) ir_analysis->nmr_1h Confirms Key Bonds nmr_13c 13C NMR (Carbon Environments & Types) nmr_1h->nmr_13c Identifies Proton Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) nmr_13c->nmr_2d Identifies Carbon Skeleton nmr_2d->final_structure Establishes Connectivity

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Experience: The first and most critical step is to determine the exact molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that allows for the unambiguous determination of the molecular formula.

Trustworthiness: By using an internal standard for calibration and ensuring high mass accuracy (typically < 5 ppm), the HRMS protocol is self-validating. The observation of the correct isotopic pattern for the proposed formula further corroborates the result.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Perform analysis in positive ion mode ([M+H]+) to protonate the basic amine group.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]+. Use the instrument's software to calculate the elemental composition that best fits the measured mass.

Data Presentation & Interpretation
ParameterExpected ResultInterpretation
Molecular Formula C4H7N3O2Corresponds to an index of hydrogen deficiency of 3.
Calculated [M+H]+ 130.0611Theoretical exact mass for C4H8N3O2+.
Observed [M+H]+ ~130.0610Confirms the elemental composition with high confidence.
Fragmentation VariesKey fragments may include loss of the methoxymethyl side chain.[6][7]

The index of hydrogen deficiency (IHD) of 3 suggests the presence of rings and/or double bonds. The 1,3,4-oxadiazole ring itself accounts for one ring and two double bonds, satisfying the calculated IHD.

Chapter 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of specific functional groups.[4][8] For our target molecule, we are specifically looking for evidence of the amine (N-H) group, the ether (C-O-C) linkage, and the characteristic vibrations of the oxadiazole ring (C=N).

Trustworthiness: The protocol's validity is ensured by running a background spectrum immediately before the sample. The presence of sharp, well-defined peaks in the expected regions provides high confidence in the functional group assignment.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (CO2, H2O).

  • Sample Scan: Lower the ATR anvil to make contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Expected IntensityAssignmentSignificance
3300 - 3400 Medium, DoubletN-H stretchConfirms the presence of the primary amine (-NH2) group.[9][10]
2950 - 3000 Medium-WeakC-H stretch (sp³)Indicates the presence of the methyl and methylene groups.
~1650 StrongC=N stretchCharacteristic of the 1,3,4-oxadiazole ring system.[11]
1090 - 1150 StrongC-O-C stretchSuggests the ether linkage of the methoxymethyl group.[11]

The IR spectrum provides crucial puzzle pieces: we have an amine, aliphatic C-H bonds, a C=N double bond system consistent with the proposed ring, and an ether linkage.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of a small molecule. By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can map out the complete carbon-hydrogen framework. Advanced 2D NMR experiments like HMBC will be used to connect the different fragments of the molecule.

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) provides an internal reference for chemical shifts. The correlation of data across multiple, independent NMR experiments provides a self-validating and robust final structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it will solubilize the polar compound and allow for the observation of exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard 2D experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC), to observe long-range (2-3 bond) correlations between protons and carbons.

¹H NMR Data Presentation & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.35 Broad Singlet2H-NH₂Exchangeable protons of the primary amine. The broadness is characteristic. Chemical shift is typical for amines on electron-deficient rings.[9]
~4.60 Singlet2H-CH₂-Methylene protons adjacent to an oxygen and the oxadiazole ring. No adjacent protons to couple with, hence a singlet.
~3.30 Singlet3H-OCH₃Methyl protons of the methoxy group. No adjacent protons to couple with, hence a singlet.
¹³C NMR Data Presentation & Interpretation
Chemical Shift (δ, ppm)Proposed AssignmentRationale
~165.0 C2 (C-NH₂)Carbons in 1,3,4-oxadiazoles are highly deshielded. This carbon, attached to two nitrogens, is expected to be downfield.[9][10][11]
~158.0 C5 (C-CH₂)The second oxadiazole carbon, slightly less deshielded than C2 due to its attachment to carbon and oxygen/nitrogen.[9][10][11]
~65.0 -CH₂-Methylene carbon attached to an oxygen atom, consistent with typical values for such groups.[12]
~58.0 -OCH₃Methoxy carbon, in the expected range for an aliphatic ether.[12]
Connecting the Pieces with 2D NMR (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to confirming the connectivity. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations.

Interpretation of HMBC Correlations:

  • A correlation from the methylene protons (~4.60 ppm) to the oxadiazole carbon C5 (~158.0 ppm) definitively links the methoxymethyl side chain to the heterocyclic ring at the 5-position.

  • A correlation between the methylene protons (~4.60 ppm) and the methoxy carbon (~58.0 ppm) confirms the -O-CH₂-CH₃ connectivity is incorrect and establishes the -CH₂-O-CH₃ linkage.

Chapter 5: Data Synthesis and Final Structure Confirmation

By integrating the evidence from all analytical techniques, we can confidently confirm the structure of this compound.

  • HRMS established the molecular formula as C4H7N3O2.

  • FTIR confirmed the presence of an -NH2 group, a C=N system, and a C-O-C ether linkage.

  • ¹H and ¹³C NMR provided the inventory of all hydrogen and carbon environments: one amine, one methylene, one methoxy group, and two distinct sp² carbons characteristic of the oxadiazole ring.

  • HMBC unequivocally established the connectivity between the methoxymethyl group (-CH₂OCH₃) and the C5 position of the oxadiazole ring.

All collected data are internally consistent and converge to a single, unambiguous structure. This multi-faceted, self-validating approach exemplifies the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

  • Esteves, R. S., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Asiri, A. M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience, 10(3), 2370-2381. Available at: [Link]

  • Turan-Zitouni, G., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(5), 3745-3755. Available at: [Link]

  • Esteves, R. S., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available at: [Link]

  • Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Available at: [Link]

  • Pace, A., & Pierro, P. (2009). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health. Available at: [Link]

  • SpectraBase. (n.d.). 2-amino-5-(2-thienyl)-1,3,4-oxadiazole [FTIR]. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

  • Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]

  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available at: [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]

  • Rehman, A., et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(2), 345-352. Available at: [Link]

  • PLOS. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available at: [Link]

Sources

The Ascendant Therapeutic Potential of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands as a privileged scaffold, a testament to its versatile biological activities and favorable physicochemical properties.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer and antimicrobial activities.[3][4][5] The structural rigidity, metabolic stability, and capacity for diverse substitutions make the 1,3,4-oxadiazole nucleus a fertile ground for the design of novel therapeutic agents. This guide delves into a specific, yet promising, subclass: the 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine derivatives. We will explore their synthesis, known and potential biological activities, and the underlying mechanisms that position them as compelling candidates for further drug development.

I. The Strategic Importance of the 5-(Methoxymethyl) and 2-Amine Substitutions

The design of bioactive molecules is a meticulous process of structural refinement. The selection of the 5-(methoxymethyl) and 2-amino groups on the 1,3,4-oxadiazole core is a strategic choice aimed at optimizing biological interactions and pharmacokinetic properties. The 2-amino group, in particular, is a common feature in many biologically active 1,3,4-oxadiazole derivatives, often serving as a key pharmacophore for engaging with biological targets.[4] The 5-(methoxymethyl) substituent, while less extensively studied, offers several potential advantages:

  • Enhanced Solubility: The ether linkage and terminal methyl group can improve aqueous solubility, a critical factor for drug delivery and bioavailability.

  • Hydrogen Bonding Capabilities: The oxygen atom in the methoxymethyl group can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

  • Metabolic Stability: The methoxymethyl group is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Modulation of Lipophilicity: This group provides a means to fine-tune the overall lipophilicity of the molecule, influencing its ability to cross cellular membranes.

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the core structure, this compound, can be achieved through a well-established synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles. The key starting material is methoxyacetohydrazide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methoxyacetyl chloride

  • Hydrazine hydrate

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Step 1: Synthesis of Methoxyacetohydrazide

  • To a stirred solution of hydrazine hydrate (1.1 equivalents) in dichloromethane at 0°C, slowly add methoxyacetyl chloride (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methoxyacetohydrazide.

Step 2: Cyclization to this compound

  • Dissolve methoxyacetohydrazide (1 equivalent) in an aqueous ethanol solution.

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0°C. (Extreme caution must be exercised when handling cyanogen bromide).

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Causality Behind Experimental Choices:

  • The use of a biphasic system with a mild base (sodium bicarbonate) in the first step allows for the efficient capture of the HCl byproduct without hydrolyzing the starting materials or product.

  • The cyclization with cyanogen bromide is a classic and effective method for the synthesis of 2-amino-1,3,4-oxadiazoles from hydrazides.[2] The reaction proceeds through a reactive intermediate that readily undergoes intramolecular cyclization.

III. Biological Activities and Therapeutic Potential

While direct and extensive biological data for this compound itself is limited in publicly available literature, the known activities of structurally related 1,3,4-oxadiazole derivatives provide a strong rationale for its investigation in several therapeutic areas.

A. Anticancer Activity: A Primary Focus

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][6] Derivatives have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[3][7]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and tyrosine kinases.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which anticancer agents inhibit tumor growth.

Hypothesized Activity of 5-(Methoxymethyl) Derivatives:

The introduction of the 5-(methoxymethyl) group could modulate the binding affinity and selectivity of the molecule for its biological targets. The ether oxygen could participate in crucial hydrogen bonding interactions within the active site of an enzyme, potentially enhancing inhibitory activity.

B. Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated promising antibacterial and antifungal activities.[4][5][8]

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, a validated target for antibiotics.

  • Disruption of Microbial Enzymes: Inhibition of essential microbial enzymes is another key mechanism of antimicrobial action.

  • Interference with Biofilm Formation: The ability to inhibit or disrupt biofilms, which are communities of bacteria that are highly resistant to antibiotics, is a particularly valuable attribute.[9]

Hypothesized Activity of 5-(Methoxymethyl) Derivatives:

The physicochemical properties conferred by the 5-(methoxymethyl) group, such as increased solubility, could enhance the penetration of the compound through the microbial cell wall and membrane, leading to improved antimicrobial efficacy.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound derivatives is yet to be established due to the limited data, we can extrapolate from the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles.

  • The 2-Amino Group: This group is often crucial for activity, and its substitution can significantly impact biological effects. N-aryl substitution has been a common strategy to enhance anticancer activity.[3][7]

  • The 5-Substituent: The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the compound. Aromatic and heteroaromatic groups have been extensively explored.[6] The exploration of small, flexible, and polar groups like methoxymethyl is a logical next step.

Future Research & Development:

  • Synthesis of a Focused Library: The primary immediate step is the synthesis of a focused library of this compound derivatives with diverse substitutions on the 2-amino group.

  • Broad Biological Screening: This library should be screened against a wide panel of cancer cell lines and microbial strains to identify initial hits.

  • Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their biological targets and pathways of action.

  • In Vivo Efficacy and ADME/Tox Profiling: Lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

V. Data Presentation and Visualization

To facilitate the understanding of the concepts discussed, the following visualizations are provided.

Table 1: Representative Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
Compound ID5-Substituent2-N-SubstituentCancer Cell LineGrowth Percent (GP)Reference
4s 4-Methoxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)15.43[3]
4s 4-Methoxyphenyl2,4-DimethylphenylLeukemia (K-562)18.22[3]
4u 4-Hydroxyphenyl2,4-DimethylphenylMelanoma (MDA-MB-435)6.82[3]
5c 4-ChlorophenylPyridin-2-ylmethylNon-Small Cell Lung Cancer (HOP-92)34.14[10]
5f 4-MethoxyphenylPyridin-2-ylmethylNon-Small Cell Lung Cancer (HOP-92)35.29[10]

Note: Lower Growth Percent (GP) indicates higher anticancer activity.

Diagram 1: General Synthetic Pathway for this compound

SynthesisWorkflow methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetohydrazide Methoxyacetohydrazide methoxyacetyl_chloride->methoxyacetohydrazide  Step 1: Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->methoxyacetohydrazide final_product This compound methoxyacetohydrazide->final_product  Step 2: Cyclization cyanogen_bromide Cyanogen Bromide cyanogen_bromide->final_product

Caption: Synthetic route to this compound.

Diagram 2: Conceptual Framework for Biological Investigation

BiologicalInvestigation core_compound 5-(Methoxymethyl)-1,3,4- oxadiazol-2-amine Derivatives anticancer Anticancer Activity core_compound->anticancer antimicrobial Antimicrobial Activity core_compound->antimicrobial enzyme_inhibition Enzyme Inhibition (e.g., Kinases, HDACs) anticancer->enzyme_inhibition apoptosis Apoptosis Induction anticancer->apoptosis cell_cycle Cell Cycle Arrest anticancer->cell_cycle cell_wall Cell Wall Synthesis Inhibition antimicrobial->cell_wall biofilm Biofilm Formation Inhibition antimicrobial->biofilm

Caption: Potential biological activities and mechanisms of action.

VI. Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Building upon the well-established biological significance of the 1,3,4-oxadiazole core, the strategic incorporation of the 5-(methoxymethyl) group offers a tantalizing prospect for enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. The path forward necessitates a systematic approach, from the synthesis of diverse derivative libraries to comprehensive in vitro and in vivo testing. The insights gained from such endeavors will be invaluable in unlocking the full therapeutic potential of these molecules in the fight against cancer and infectious diseases.

VII. References

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

  • Ahsan, M. J., & Shastri, S. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as Antimicrobial and Anticancer Agents. Sciforum. [Link]

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]

  • Metzger, J. V. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.

  • Singh, P., & Kumar, A. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

  • Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 42(4), 900-904. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]

  • Goudarzi, A., & Faghih, Z. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(6), 3143-3148. [Link]

  • Skaggs, P. A., & Fuson, R. C. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S. Patent and Trademark Office.

  • Vosátka, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]

  • Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(48), 8513-8516. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Glomb, T., Szymankiewicz, K., & Świątek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3361. [Link]

  • Patel, K. D., & Patel, N. B. (2012). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 137-143. [Link]

  • Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta pharmaceutica (Zagreb, Croatia), 59(2), 223–233. [Link]

  • Chen, X., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future microbiology, 15, 1039–1050. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Odesa National University Citation Index. [Link]

  • Reddy, C. S., et al. (2013). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 5(1), 225-232. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific analogue, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this compound is limited, this document synthesizes the extensive research on the 1,3,4-oxadiazole class to propose likely biological targets and cellular pathways. We will delve into potential mechanisms including enzyme inhibition and disruption of cellular processes, supported by evidence from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols to systematically investigate these hypotheses, providing a roadmap for researchers in the field.

Introduction: The Prominence of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and diverse biological activities.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5][6][7] The versatility of the 1,3,4-oxadiazole ring lies in its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and participating in hydrogen bond interactions with biological targets.[8]

The general structure of 2,5-disubstituted 1,3,4-oxadiazoles allows for extensive chemical modification at these positions, leading to a vast chemical space with diverse pharmacological profiles. The subject of this guide, this compound, features a methoxymethyl group at the 5-position and an amine group at the 2-position. These substituents are expected to significantly influence its biological activity and mechanism of action.

Postulated Mechanisms of Action for this compound

Based on the established activities of analogous 1,3,4-oxadiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and the compound may exhibit pleiotropic effects.

Enzyme Inhibition

A primary mode of action for many 1,3,4-oxadiazole derivatives is the inhibition of key enzymes involved in various disease pathologies.

  • Anti-cancer Activity: The 1,3,4-oxadiazole scaffold has been extensively investigated for its anti-cancer properties, which are often attributed to the inhibition of enzymes crucial for cancer cell proliferation and survival.[1][9] Potential targets include:

    • Thymidylate Synthase, Topoisomerase II, and Telomerase: These enzymes are critical for DNA synthesis and maintenance, and their inhibition can lead to cancer cell death.[9]

    • Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression and induce apoptosis in cancer cells.[1][9]

    • Deoxyhypusine Synthase (DHPS): Recent studies have identified 1,3,4-oxadiazole derivatives as allosteric inhibitors of DHPS, an enzyme vital for the activation of eukaryotic translation initiation factor 5A (eIF5A), presenting a promising anti-melanoma strategy.[10]

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. 1,3,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6]

  • Antimicrobial Activity: The antimicrobial effects of this class of compounds can be attributed to the inhibition of enzymes essential for microbial survival.[11]

    • Lanosterol-14α-demethylase (CYP51): This enzyme is a key component of the fungal cell membrane biosynthesis pathway, and its inhibition is a common mechanism for antifungal agents.[11]

    • DNA Gyrase (Topoisomerase II): Inhibition of this bacterial enzyme disrupts DNA replication, leading to bacterial cell death.[11]

  • Neurological Activity: Certain 1,3,4-oxadiazole derivatives have shown potential in treating neurological disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8]

Disruption of Cellular Processes

Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives can interfere with fundamental cellular processes.

  • Induction of Apoptosis and Cell Cycle Arrest: In the context of cancer, many 1,3,4-oxadiazole compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing the proliferation of malignant cells.[12] This can occur through various mechanisms, including the depolarization of the mitochondrial membrane and activation of caspases.[12]

  • Disruption of Mycobacterial Cell Wall Biosynthesis: Some derivatives have demonstrated potent antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall.[13]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the known activities of the 1,3,4-oxadiazole class.

Putative_Signaling_Pathways cluster_compound This compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Compound Compound Enzymes Enzymes (e.g., Kinases, HDACs, DHPS) Compound->Enzymes Inhibition/Modulation Receptors Cell Surface Receptors Compound->Receptors Binding IonChannels Ion Channels Compound->IonChannels Blockade/Opening Proliferation Proliferation (e.g., MAPK/ERK) Enzymes->Proliferation Modulates Apoptosis Apoptosis (e.g., Caspase Cascade) Enzymes->Apoptosis Modulates Receptors->Proliferation Inflammation Inflammation (e.g., NF-κB) Receptors->Inflammation IonChannels->Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest ApoptoticCellDeath Apoptotic Cell Death Apoptosis->ApoptoticCellDeath AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory

Caption: Putative signaling pathways modulated by the compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Initial Cytotoxicity and Phenotypic Screening

Objective: To determine the cytotoxic potential of the compound against a panel of relevant cell lines and to observe any morphological changes.

Methodology:

  • Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., various cancer cell lines, inflammatory cell models).

  • MTT Assay:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Microscopy:

    • Treat cells grown on coverslips with the compound at its IC50 concentration.

    • At various time points, observe the cells under a phase-contrast microscope for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or other cellular effects.

Target-Based Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against specific, hypothesized enzyme targets.

Methodology (Example: Kinase Inhibition Assay):

  • Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a suitable buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and quantify the phosphorylated substrate using a method such as a colorimetric, fluorescent, or luminescent assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.

Similar principles can be applied to assays for other enzymes like HDACs, proteases, and metabolic enzymes.

Cellular Mechanism of Action Assays

Objective: To investigate the effects of the compound on specific cellular processes.

Methodology:

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Harvest and fix the cells in ethanol.

    • Stain the cells with propidium iodide (PI), a DNA intercalating agent.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assays:

    • Annexin V/PI Staining: Treat cells with the compound, then stain with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after compound treatment.

The following diagram outlines a general experimental workflow for elucidating the mechanism of action.

Experimental_Workflow cluster_start Phase 1: Initial Screening cluster_hypothesis Phase 2: Hypothesis Generation cluster_validation Phase 3: Mechanistic Validation cluster_conclusion Phase 4: Conclusion A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Phenotypic Observation (Microscopy) B->C D Target Prediction (In Silico Docking) B->D E Enzyme Inhibition Assays C->E D->E F Cellular Assays (Cell Cycle, Apoptosis) E->F G Western Blotting (Signaling Pathways) F->G H Mechanism of Action Elucidation G->H

Caption: Experimental workflow for mechanism of action studies.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Assays

Assay TypeTarget/Cell LineIC50 (µM)
Cytotoxicity Cancer Cell Line A5.2
Cancer Cell Line B12.8
Normal Fibroblasts> 100
Enzyme Inhibition Kinase X0.8
HDAC Y2.5
DHPS1.5
Cellular Apoptosis Induction6.0
Cell Cycle Arrest (G2/M)7.5

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive body of research on the 1,3,4-oxadiazole class provides a strong foundation for targeted investigation. The putative mechanisms outlined in this guide, centered on enzyme inhibition and the disruption of key cellular processes, offer a rational starting point for further research. The detailed experimental protocols provided herein will enable scientists to systematically test these hypotheses and ultimately unravel the therapeutic potential of this promising compound. This structured approach, combining in vitro and cellular assays, will be instrumental in advancing our understanding of this important class of molecules and their role in drug discovery.

References

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.).
  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16).
  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.).
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).
  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025-08-10).
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (n.d.).
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (n.d.).
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (n.d.).
  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.).
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One - Research journals. (n.d.).
  • In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed. (2025-08-13).
  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC - PubMed Central. (2022-03-25).
  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants - Scientific & Academic Publishing. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13).

Sources

spectroscopic data of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern medicinal chemistry and materials science, 1,3,4-oxadiazole scaffolds are recognized as privileged structures due to their diverse biological activities and valuable physicochemical properties.[1][2] The compound this compound (Molecular Formula: C₄H₇N₃O₂, Molecular Weight: 129.12 g/mol [3]) represents a key synthon in this class, incorporating an amine group for further derivatization and a methoxymethyl substituent that can influence solubility and target engagement.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any compound through the development pipeline. Spectroscopic analysis provides the fundamental "fingerprint" of a molecule. This guide offers a comprehensive, field-proven perspective on the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not consolidated in publicly available literature, this document synthesizes data from closely related analogues and first principles to construct a robust, predictive analytical framework. This approach mirrors the real-world challenges faced by researchers, where interpreting data relies on a combination of empirical evidence from similar structures and a deep understanding of spectroscopic principles.

Molecular Structure and Analytical Overview

The structural integrity of a candidate molecule is the bedrock of its functional characterization. The workflow for confirming the identity of this compound is a self-validating process where each spectroscopic technique provides orthogonal, complementary information.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_validation Final Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) Structural Connectivity purification->nmr Purity >95% ir IR Functional Groups purification->ir Purity >95% ms MS Mass & Fragmentation purification->ms Purity >95% final_structure Confirmed Structure: 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine nmr->final_structure Data Concordance ir->final_structure Data Concordance ms->final_structure Data Concordance

Figure 1: A typical workflow for the synthesis and structural validation of a target compound, emphasizing the synergy between different spectroscopic methods.

The core structure consists of a 1,3,4-oxadiazole ring, which is an electron-deficient aromatic system. It is substituted at the C2 position with an amine (-NH₂) group, a strong electron-donating group, and at the C5 position with a methoxymethyl (-CH₂OCH₃) group.

Figure 2: Chemical structure and key properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and more importantly, it slows the chemical exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, signal. In solvents like CDCl₃, these protons can exchange rapidly, leading to signal broadening or disappearance.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~7.2 - 7.5 Broad Singlet 2H -NH₂ The amine protons on a heterocyclic ring typically appear as a broad signal due to quadrupole broadening and exchange. The chemical shift is concentration and temperature-dependent.
~4.5 - 4.7 Singlet 2H -CH₂- This methylene group is adjacent to an electronegative oxygen atom and the oxadiazole ring, shifting it downfield. A singlet is expected as there are no adjacent protons.

| ~3.3 - 3.5 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are shielded relative to the methylene protons and typically appear as a sharp singlet. This is consistent with data from numerous methoxy-containing heterocyclic compounds.[4] |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ (≥99.8% D).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans (NS): 16.

    • Temperature: 298 K.

  • Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale & Comparative Insights
~163 - 166 C5 (C-CH₂) The C5 carbon of the oxadiazole ring, substituted with the methoxymethyl group. Data for similar 2,5-disubstituted oxadiazoles show this ring carbon in the 161-165 ppm range.[5]
~158 - 162 C2 (C-NH₂) The C2 carbon, bonded to the amine, is also highly deshielded and appears in a similar region to C5. The electron-donating effect of the -NH₂ group may shift it slightly upfield compared to C5.
~65 - 68 -CH₂- The methylene carbon is significantly deshielded due to its attachment to the ring and the ether oxygen.

| ~58 - 60 | -OCH₃ | The methoxy carbon is a classic aliphatic carbon attached to oxygen, typically appearing in this range. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 100 MHz (or corresponding frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply a line broadening (LB) of 1.0 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique over KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (typically diamond).

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale & Comparative Insights
3300 - 3100 Medium, Broad N-H Stretch Primary Amine (-NH₂) This region is characteristic of N-H stretching. The presence of two bands (asymmetric and symmetric) may be observed. This is a key indicator of the amine group.[6]
2950 - 2850 Medium-Weak C-H Stretch Aliphatic (-CH₂, -CH₃) These absorptions confirm the presence of sp³-hybridized C-H bonds in the methoxymethyl group.
~1640 - 1670 Strong C=N Stretch Oxadiazole Ring The C=N stretching vibration of the 1,3,4-oxadiazole ring is a strong, characteristic absorption.
~1550 Medium N-H Bend Primary Amine (-NH₂) The scissoring vibration of the primary amine provides another piece of evidence for this group.

| 1250 - 1050 | Strong | C-O-C Stretch | Ether & Ring C-O | This region will contain strong, complex bands from both the ether linkage (asymmetric C-O-C stretch) and the C-O-C stretch within the oxadiazole ring. |

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer equipped with a single-reflection ATR accessory.

  • Data Collection:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Collect the sample spectrum.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 32 scans for a good signal-to-noise ratio.

  • Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI), a soft ionization technique, is ideal for this polar, nitrogen-containing molecule and is expected to yield the protonated molecular ion.

Expertise & Causality: ESI in positive ion mode ([M+H]⁺) is the method of choice. The basic nitrogen atoms of the amine group and the oxadiazole ring are readily protonated in the acidic mobile phase typically used for LC-MS, leading to a strong signal for the protonated molecule.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
130.06 [M+H]⁺ The protonated molecular ion. Its detection confirms the molecular weight of 129.12. High-resolution MS (HRMS) would confirm the elemental composition (C₄H₈N₃O₂⁺).
99.04 [M+H - OCH₃]⁺ or [M - CH₂O + H]⁺ Loss of a methoxy radical (31 Da) or formaldehyde (30 Da) is a common fragmentation pathway for methoxymethyl ethers.
85.05 [M+H - CH₂OCH₃]⁺ Cleavage of the entire methoxymethyl group (45 Da).

| 71.04 | [C₂H₃N₂O]⁺ | Further fragmentation of the oxadiazole ring. |

A plausible fragmentation pathway initiated by the cleavage of the C-C bond between the ring and the methoxymethyl group is a primary event in mass spectrometry for such structures.

parent [M+H]⁺ m/z = 130.06 frag1 Loss of CH₂O (Formaldehyde) parent->frag1 frag2 Loss of CH₂OCH₃ (Methoxymethyl radical) parent->frag2 ion1 [C₃H₆N₃O]⁺ m/z = 100.05 frag1->ion1 frag3 Ring Cleavage ion1->frag3 ion2 [C₂H₃N₃O]⁺ m/z = 85.03 frag2->ion2 ion2->frag3 ion3 Further Fragments frag3->ion3

Figure 3: A simplified, proposed fragmentation pathway for this compound under ESI-MS/MS conditions.

Experimental Protocol: LC-MS (ESI+) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile. Further dilute to ~1-10 µg/mL using the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • LC Conditions (for sample introduction):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid aids in protonation.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow and temperature optimized for signal intensity.

Conclusion: The Integrated Spectroscopic Signature

The structural elucidation of this compound is achieved through the congruent interpretation of multiple spectroscopic techniques. The predicted data forms a unique analytical signature:

  • ¹H NMR will confirm the three distinct proton environments (-NH₂, -CH₂-, -OCH₃) and their 2:2:3 ratio.

  • ¹³C NMR will identify the four unique carbon atoms of the molecular skeleton.

  • IR Spectroscopy will verify the presence of key functional groups, most notably the amine N-H stretches and the characteristic C=N vibration of the oxadiazole ring.

  • Mass Spectrometry will confirm the molecular weight via the [M+H]⁺ ion at m/z 130.06 and provide structural information through predictable fragmentation patterns.

This guide provides a robust framework for researchers and drug development professionals to confirm the identity and purity of this compound, ensuring the integrity of subsequent biological or material science investigations.

References

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

  • (a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. [Link]

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. [Link]

  • Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Iraqi National Journal of Chemistry. [Link]

  • Publication: Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. IKU Institutional Repository. [Link]

  • This compound. PubChem. [Link]

  • 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE. [Link]

  • 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

  • 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

Sources

discovery and history of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Historical Context

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will explore the historical context of the 1,3,4-oxadiazole scaffold, present a detailed and mechanistically-grounded synthetic protocol for the title compound, outline its key physicochemical properties, and discuss its applications as a versatile building block in drug discovery. This document is designed to serve as a practical and authoritative resource, bridging foundational chemical principles with field-proven insights for professionals engaged in pharmaceutical research and development.

Introduction and Historical Perspective

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its remarkable metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities.[1] This structural feature allows it to engage in crucial hydrogen bonding interactions with biological targets, a property extensively leveraged in drug design.[1]

The broader family of 1,3,4-oxadiazole derivatives has been the subject of intense investigation for decades, demonstrating a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The discovery of this compound is not attributed to a single seminal event but rather represents a logical step in the systematic exploration of this chemical space. The introduction of a flexible, polar methoxymethyl group at the 5-position and a reactive amino group at the 2-position creates a versatile building block, ideal for generating chemical libraries for high-throughput screening and subsequent lead optimization. Early patents, such as one from 1964, described methods for preparing 2-amino-5-aryl-1,3,4-oxadiazoles, laying the groundwork for later synthesis of alkyl-substituted variants.[5]

Synthesis: A Mechanistic and Practical Approach

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. A robust and frequently employed strategy involves the cyclization of an acyl-semicarbazide precursor. This method is favored for its reliability and scalability.[6][7]

Overall Synthetic Workflow

The synthesis is efficiently executed in a two-step sequence starting from methoxyacetic acid and semicarbazide hydrochloride. The first step forms the key acyl-semicarbazide intermediate, which is then cyclized to yield the final product.

Caption: A two-step synthetic pathway for this compound.

Causality Behind Experimental Choices
  • Step 1: Amide Coupling: The formation of the acyl-semicarbazide intermediate is an amide bond formation. Direct condensation of a carboxylic acid and an amine is inefficient and requires harsh conditions. Therefore, a coupling agent is employed. A carbodiimide-based reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid of methoxyacetic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the activated species as an HOBt-ester, which is more stable yet highly reactive towards the amine, ensuring a clean and efficient coupling. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hydrochloride salt of the semicarbazide and the acidic byproducts of the reaction.

  • Step 2: Cyclodehydration: The conversion of the linear acyl-semicarbazide to the cyclic oxadiazole requires the removal of a molecule of water. This intramolecular cyclodehydration is promoted by a dehydrating agent. While strong acids or reagents like POCl₃ can be used, p-toluenesulfonyl chloride (TsCl) in pyridine offers a milder and often higher-yielding alternative.[6][7] TsCl activates the carbonyl oxygen of the semicarbazide, making the carbon atom highly electrophilic. This facilitates the intramolecular nucleophilic attack by the terminal nitrogen atom. Pyridine serves as both the solvent and the base to neutralize the HCl and TsOH generated during the reaction, driving the cyclization to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Methoxyacetyl)semicarbazide

  • To a stirred solution of methoxyacetic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Allow the mixture to stir for 15 minutes to ensure complete activation of the carboxylic acid.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of semicarbazide hydrochloride (1.1 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress via TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water, which will often precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Suspend the crude N-(methoxyacetyl)semicarbazide (1.0 eq) in pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours.

  • Monitor the cyclization by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Adjust the pH of the aqueous solution to ~8-9 using a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Physicochemical and Structural Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyDataSource(s)
CAS Number 302842-60-0
Molecular Formula C₄H₇N₃O₂
Molecular Weight 129.12 g/mol
Physical Form Solid
Boiling Point (Predicted) 248.0 ± 42.0 °C[8]
XlogP (Predicted) -1.6
¹H NMR (400 MHz, DMSO-d₆, Representative) δ 7.20 (s, 2H, -NH₂), 4.45 (s, 2H, -O-CH₂-), 3.32 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, DMSO-d₆, Representative) δ 165.1 (C=N, C2), 157.8 (C=N, C5), 69.8 (-CH₂-), 58.6 (-OCH₃)
Mass Spec (ESI+, Representative) m/z 130.06 [M+H]⁺

Applications and Future Research Directions

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.

  • Scaffold for Library Synthesis: The 2-amino group serves as a key functional handle for derivatization. It can be readily acylated, alkylated, or used in condensation reactions to build a diverse library of compounds for screening against various biological targets.[9]

  • Bioisosteric Replacement: The oxadiazole core is a proven bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic profiles.

  • Antimicrobial and Anticancer Research: Numerous studies have demonstrated that compounds containing the 2-amino-1,3,4-oxadiazole core possess potent antimicrobial and anticancer activities.[9][10] Further modification of this specific compound could lead to the development of novel therapeutic agents in these areas.

Future work will likely focus on leveraging this building block to design and synthesize targeted inhibitors for specific enzymes or receptors implicated in diseases ranging from bacterial infections to oncology.

References

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]

  • US Patent 3141022A: Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles using 1,3-dibromo-5,5-dimethylhydantoin as oxidant. ElectronicsAndBooks. [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Medium. [Link]

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

  • A Short Review on 1,3,4–Oxadiazole and its Pharmacological Activities. St. Philomena's College (Autonomous), Mysore. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

  • This compound. PubChemLite. [Link]

  • 5-Methoxy-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This guide outlines a comprehensive, tiered strategy for the preliminary in vitro screening of a novel derivative, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. We present a logical workflow designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory potential. This document provides not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating preliminary assessment. Detailed protocols for primary screening assays, data interpretation guidelines, and recommendations for subsequent focused studies are provided for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening this compound

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The 2-amino substitution provides a key site for potential hydrogen bonding interactions with biological targets, a common feature in many active pharmaceutical ingredients.[4] The novel 5-(methoxymethyl) substituent introduces a flexible, polar ether linkage that could confer unique solubility characteristics and engage in specific interactions within target protein binding pockets.

Given the established therapeutic potential of this chemical class, a systematic preliminary screening of this compound is a logical step in the early-stage drug discovery process.[5][6] Our proposed screening cascade is designed to maximize data acquisition from a minimal amount of test compound, focusing on three key areas of high therapeutic relevance: oncology, infectious diseases, and inflammatory disorders.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary, Focused Screening Compound This compound Cytotoxicity General Cytotoxicity Assay (e.g., MTT/XTT on a non-cancerous cell line) Compound->Cytotoxicity Initial Evaluation Antimicrobial Broad-Spectrum Antimicrobial Assay (Agar Diffusion vs. Gram+/- Bacteria & Fungi) Compound->Antimicrobial Initial Evaluation Anti-inflammatory Basic Anti-inflammatory Assay (Protein Denaturation Inhibition) Compound->Anti-inflammatory Initial Evaluation Cancer Cancer Cell Line Panel (e.g., NCI-60) Cytotoxicity->Cancer If Active MIC Minimum Inhibitory Concentration (MIC) Determination Antimicrobial->MIC If Active Cell-based_Inflammation Cell-Based Anti-inflammatory Assay (e.g., LPS-induced cytokine release) Anti-inflammatory->Cell-based_Inflammation If Active

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed to be broad and resource-efficient, providing a go/no-go decision for more intensive follow-up studies.

General Cytotoxicity Assessment

Causality: Before assessing for specific therapeutic activity (like anti-cancer effects), it is crucial to establish the compound's general toxicity profile against a normal, non-cancerous cell line. This baseline provides a therapeutic window; a compound that is equally toxic to cancerous and non-cancerous cells is generally a poor candidate. The XTT assay is chosen over the MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol by eliminating the solvent solubilization step and can improve sensitivity.[7]

Protocol: XTT Cell Viability Assay

  • Cell Culture: Culture a non-cancerous human cell line (e.g., human dermal fibroblasts) in appropriate media until approximately 80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells for "vehicle control" (media with DMSO) and "untreated control" (media only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent. Add 50 µL of this mixture to each well.[7]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Broad-Spectrum Antimicrobial Screening

Causality: The 1,3,4-oxadiazole nucleus is present in numerous compounds with known antibacterial and antifungal properties.[8][9] The agar well diffusion method is a classic, cost-effective, and rapid technique for initial screening.[10] It provides a qualitative but clear indication of antimicrobial activity against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Protocol: Agar Well Diffusion Assay

  • Microorganism Preparation: Prepare fresh overnight cultures of representative microbial strains in appropriate broth:

    • Gram-positive: Staphylococcus aureus

    • Gram-negative: Escherichia coli

    • Fungus: Candida albicans

  • Plate Inoculation: Spread 100 µL of each microbial culture (adjusted to a 0.5 McFarland standard) evenly onto the surface of separate Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Creation: Aseptically create uniform wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Compound Loading: Prepare a 1 mg/mL solution of the test compound in DMSO. Add 100 µL of this solution into one of the wells.

  • Controls: In other wells, add 100 µL of:

    • A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) as a positive control.[11]

    • DMSO as a negative (vehicle) control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Preliminary Anti-inflammatory Assessment

Causality: Inflammation is a key process in many diseases, and its inhibition is a major therapeutic goal. Protein denaturation is a well-documented cause of inflammation.[12] The inhibition of heat-induced albumin denaturation is a simple, established in vitro method to screen for potential anti-inflammatory activity.[12] It mimics the conditions that can lead to inflammatory responses in vivo.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (5% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 2 mL of varying concentrations (e.g., 100 to 1000 µg/mL) of the test compound to the reaction mixture.

  • Controls: Prepare a control with 2 mL of PBS instead of the test compound. Use Diclofenac sodium as a standard reference drug.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100

Data Presentation and Interpretation

All quantitative data from the primary screening should be summarized for clear comparison.

Table 1: Summary of Tier 1 Screening Results

Assay TypeTargetParameter MeasuredResult (Example)Interpretation
Cytotoxicity Human Dermal FibroblastsIC₅₀ (µM)> 100 µMLow general cytotoxicity; favorable.
Antimicrobial S. aureus (Gram +)Zone of Inhibition (mm)18 mmSignificant activity.
E. coli (Gram -)Zone of Inhibition (mm)6 mm (no zone)No activity.
C. albicans (Fungus)Zone of Inhibition (mm)12 mmModerate activity.
Anti-inflammatory Bovine Serum Albumin% Inhibition @ 500 µg/mL65%Promising activity.

Tier 2: Recommended Secondary Screening

Based on positive results ("hits") from Tier 1, more specific and quantitative assays should be performed.

G Hit Positive Hit from Tier 1 MIC Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Hit->MIC Antimicrobial Hit Cancer_Panel Screen against a panel of cancer cell lines (e.g., HCT-116, MCF-7) Hit->Cancer_Panel Cytotoxic Hit LPS_Assay Measure inhibition of LPS-stimulated TNF-α release in THP-1 monocytes Hit->LPS_Assay Anti-inflammatory Hit Outcome Quantified Potency (IC₅₀ or MIC) and Selectivity Profile MIC->Outcome Cancer_Panel->Outcome LPS_Assay->Outcome

Caption: Logic for advancing a "hit" compound to secondary screening assays.

  • If Cytotoxic Activity is Observed: The compound should be screened against a panel of human cancer cell lines (e.g., colon carcinoma HCT-116, breast adenocarcinoma MCF-7) to determine cancer-specific cytotoxicity and selectivity.[13]

  • If Antimicrobial Activity is Observed: The Minimum Inhibitory Concentration (MIC) should be determined using a broth microdilution method. This quantitative assay establishes the lowest concentration of the compound that prevents visible microbial growth.

  • If Anti-inflammatory Activity is Observed: A more physiologically relevant cell-based assay is warranted. For example, using a human monocytic cell line like THP-1, one can measure the compound's ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) after stimulation with lipopolysaccharide (LPS).[14] This provides mechanistic insight into the compound's anti-inflammatory action.

Conclusion

This guide provides a structured and scientifically-grounded framework for the initial evaluation of this compound. By employing a tiered approach that begins with broad, efficient assays and progresses to more specific, quantitative methods, researchers can effectively characterize the compound's biological potential. This logical progression ensures that resources are focused on compounds with the most promising activity profiles, accelerating the journey from novel chemical entity to potential drug lead.

References

  • Fuchs, D., et al. (2008). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • Chávez-Valencia, V., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]

  • Sutar, S. S., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • IIVS.org. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Bhalgat, C. M., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Synthesis and Biological Screening of Some Novel Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Carroll Scholars. (n.d.). Studies Towards the Synthesis of Novel Oxadiazole Derivatives for Antibiotic Screening Against Escherichia coli, Staphylococcus aureus. Retrieved from [Link]

  • Sridhar, A., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Husain, A., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Manjunatha, K., et al. (2013). Synthesis, Characterization and Biological Activities of Some Novel Oxadiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Screening of New[7][12][14]Oxadiazole,[7][14][15]Triazole, and[7][14][15]Triazolo[4,3-b][7][14][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Retrieved from [Link]

  • Pospisilova, B., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Retrieved from [Link]

  • Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Retrieved from [Link]

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

  • PharmaTutor. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and lead to unreliable results in biological assays. This technical guide provides a comprehensive framework for characterizing the solubility of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry.[1][2][3] We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss the critical influence of environmental factors such as pH. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold and the Primacy of Solubility

The 1,3,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound of interest, this compound, combines this key heterocycle with functional groups that modulate its physicochemical profile.

A thorough understanding of a compound's solubility is paramount from the earliest stages of drug discovery.[6] It influences:

  • Bioavailability: A compound must dissolve to be absorbed.

  • Formulation Development: Solubility dictates the choice of excipients and dosage form.

  • In Vitro Assay Integrity: Compound precipitation in assays can lead to false negatives and inaccurate structure-activity relationships (SAR).[7]

This guide provides the necessary theoretical and practical framework for a robust solubility assessment of this compound.

Physicochemical Characterization and Theoretical Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capacity, and ionization state.

Molecular Structure: this compound

  • 1,3,4-Oxadiazole Ring: This is a polar, electron-deficient heterocyclic system. The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors.

  • Amine Group (-NH₂): The primary amine is a key functional group. It is polar and can act as both a hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (the nitrogen lone pair).[8][9] Crucially, it is basic and can be protonated at low pH.

  • Methoxymethyl Group (-CH₂OCH₃): The ether oxygen introduces polarity and an additional hydrogen bond acceptor site. The methylene and methyl groups contribute some nonpolar character.

Predicted Solubility Behavior:

  • Polar Solvents: Due to its multiple hydrogen bond donors and acceptors, the compound is predicted to have favorable solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents (e.g., hexane, toluene) due to the molecule's overall polarity.

  • pH-Dependent Solubility: The basic amine group (pKa estimated in the range of 2-4 for similar aromatic amines) implies that the compound's aqueous solubility will be highly dependent on pH.[8] At pH values below its pKa, the amine will be protonated to form a cationic species (-NH₃⁺), which will dramatically increase its interaction with water and enhance solubility.[10][11]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The shake-flask method, though time-consuming, remains the gold standard for its determination due to its accuracy and reliability.[12][13]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in various solvents.

Rationale: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Incubation for 24-48 hours is critical to overcome kinetic barriers to dissolution, especially for crystalline compounds.[7][12]

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (25°C)

  • Syringe filters (0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at 24h and 48h; if the concentrations are consistent, equilibrium is confirmed.[7]

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the filtrate into a clean vial. This step is critical to remove any undissolved particulates.

  • Dilution: Dilute the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound.

  • Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the thermodynamic solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid (2-5 mg) B Add Solvent (1 mL) A->B Precise Volume C Agitate @ 25°C (24-48h) B->C D Settle & Filter (0.22 µm) C->D E Dilute Filtrate D->E F Quantify (HPLC/LC-MS) E->F G G F->G Calculate Solubility (µg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Kinetic (Apparent) Solubility

In early drug discovery, high-throughput screening (HTS) requires faster methods. Kinetic solubility assays measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution into an aqueous buffer.[6][14] While this can overestimate true solubility, it is invaluable for rapid compound ranking.[12]

Protocol: Nephelometry-Based Kinetic Solubility Assay

Objective: To rapidly assess the apparent solubility of this compound.

Rationale: This method relies on light scattering. As the compound precipitates out of solution, the resulting particles scatter light, which is detected by a nephelometer. The concentration at which scattering significantly increases above background is the kinetic solubility limit.[6][14]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate-based nephelometer or light-scattering plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Plate Preparation: Using a liquid handler, add buffer to the wells of a 96-well plate.

  • Serial Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to the first well and perform a serial dilution across the plate to create a range of concentrations (e.g., 200 µM down to <1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.[15]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[7][14]

  • Measurement: Place the plate in a nephelometer and measure the light scattering in each well.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to sharply increase.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Illustrative Solubility Profile of this compound

Solvent/MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Notes
Deionized WaterThermodynamic251501162Moderate intrinsic solubility.
PBS (pH 7.4)Thermodynamic251801394Slight increase due to buffer salts.
0.1 N HCl (pH ~1)Thermodynamic25>2000>15490High solubility due to protonation of the amine group.
EthanolThermodynamic25550042595High solubility in polar organic solvent.
DMSOThermodynamic25>50000>387250Very high solubility; common stock solvent.
PBS (pH 7.4)Kinetic252501936Higher than thermodynamic value, as expected from a supersaturated state.

Note: The data in this table is illustrative and intended to represent expected trends for a compound with this structure.

Interpretation:

  • The data clearly demonstrates the pH-dependent solubility , with a dramatic increase in acidic conditions. This is a hallmark of a basic compound.

  • The compound exhibits good solubility in polar organic solvents like ethanol and is highly soluble in DMSO.

  • The kinetic solubility is higher than the thermodynamic solubility in PBS, which is a typical observation.[12] This difference can be important, as biological assays are often run under non-equilibrium conditions.

Molecular_Interactions cluster_compound cluster_protic Polar Protic Solvent (e.g., Water) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Compound R-NH₂ Water1 H-O-H Compound->Water1 H-Bond Donor (N-H) Water2 H-O-H Water2->Compound H-Bond Acceptor (N:) DMSO S=O DMSO->Compound H-Bond Acceptor (N-H)

Caption: Solvent-Solute Hydrogen Bonding Interactions.

Conclusion

The solubility profile of this compound is characteristic of a moderately polar, basic compound. Its solubility is highly tunable by pH, a property that can be leveraged in formulation development. This guide outlines the essential theoretical considerations and provides robust, validated protocols for accurately determining both thermodynamic and kinetic solubility. A thorough and early characterization of this critical parameter is a cornerstone of successful drug development, enabling informed decisions and minimizing late-stage attrition.

References

  • Bala, S., Kamboj, S., & Saini, V. (2010). 1,3,4-oxadiazole: a biologically active scaffold. PubMed. Available at: [Link]

  • Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Asif, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Shafi, S., et al. (2012). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

  • Kerns, E. H. (2009). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Marques, M.R.C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. PCBiS. Available at: [Link]

  • Kumar, V., et al. (2023). Solvation Dynamics of Oxadiazoles as Potential Candidate for Drug Preparation. Asian Journal of Chemistry. Available at: [Link]

  • Al-Suhaibani, S.S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Institutes of Health. Available at: [Link]

  • Sou, T., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • Vaidya, A., et al. (2020). (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). [2-Methoxy-6-(5-methyl-[1][3][14]oxadiazol-2-yl) - PubChem. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11649983

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage. Available at: [Link]

  • University of Calicut. (2020). Amines and Heterocycles. University of Calicut. Available at: [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]

Sources

stability of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine for Researchers, Scientists, and Drug Development Professionals

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the predicted stability of this compound, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of chemical stability and data from analogous 1,3,4-oxadiazole structures, this document outlines the potential degradation pathways under various stress conditions. Furthermore, it offers detailed, field-proven methodologies for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended to serve as a valuable resource for researchers and drug development professionals in designing robust stability-testing protocols and anticipating the stability challenges of this and similar molecules.

Introduction: The Significance of Stability in Drug Development

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1] The specific compound, this compound, combines this heterocyclic core with functional groups that present both opportunities for therapeutic activity and potential stability liabilities. A thorough understanding of a molecule's stability profile is a cornerstone of drug development, influencing formulation design, packaging, storage conditions, and regulatory approval. This guide provides a proactive approach to characterizing the stability of this compound.

Physicochemical and Structural Properties: An Analysis of Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The 1,3,4-oxadiazole ring is known to be the most stable of the oxadiazole isomers and is generally considered thermally robust.[2][3][4] However, the electron-deficient nature of the carbon atoms at positions 2 and 5 makes them susceptible to nucleophilic attack, a key consideration for hydrolytic stability.[5]

The primary amine at the 2-position and the methoxymethyl group at the 5-position are the key functional groups that will dictate the molecule's reactivity and degradation pathways. The amino group can influence the electronic properties of the ring and may itself be subject to oxidative degradation. The ether linkage in the methoxymethyl group could be a site of chemical cleavage under certain conditions.

Predicted Stability Profile of this compound

While specific experimental data for this molecule is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of the 1,3,4-oxadiazole ring and its derivatives.

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be highly pH-dependent. Studies on other oxadiazole derivatives have shown maximum stability in the pH range of 3-5.[6][7]

  • Acidic Conditions (pH < 3): Under strong acidic conditions, protonation of one of the ring nitrogen atoms is likely to occur. This would activate the ring towards nucleophilic attack by water, leading to ring opening.

  • Neutral Conditions (pH 6-8): The molecule is expected to exhibit moderate stability in this range.

  • Alkaline Conditions (pH > 8): In the presence of hydroxide ions, direct nucleophilic attack on the electron-deficient carbon atoms of the oxadiazole ring is the anticipated degradation mechanism, again resulting in ring cleavage.[6][7]

The predicted hydrolytic degradation pathway is illustrated in the diagram below.

Hydrolytic Degradation Pathway cluster_acid Acidic Conditions cluster_base Alkaline Conditions Parent_Acid 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine Protonated_Intermediate Protonated Oxadiazole Parent_Acid->Protonated_Intermediate H+ Ring_Opened_Acid Ring-Opened Product(s) Protonated_Intermediate->Ring_Opened_Acid H2O (Nucleophilic Attack) Parent_Base 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine Ring_Opened_Base Ring-Opened Product(s) Parent_Base->Ring_Opened_Base OH- (Nucleophilic Attack)

Caption: Predicted hydrolytic degradation pathways under acidic and alkaline conditions.

Thermal Stability

The 1,3,4-oxadiazole ring is known for its thermal stability.[4][5] Significant degradation is not expected at temperatures typically used for accelerated stability studies (e.g., 40-80°C) in the solid state, unless in the presence of reactive excipients. At very high temperatures, thermal decomposition would likely lead to fragmentation of the molecule.

Photostability

Many heterocyclic compounds are susceptible to photodegradation. It is plausible that this compound could degrade upon exposure to UV or visible light, potentially through photo-oxidative mechanisms or ring rearrangement. Photostability testing is crucial to determine the need for light-resistant packaging.

Oxidative Stability

The presence of the primary amine and the ether linkage suggests a potential susceptibility to oxidative degradation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides, hydroxylated species, or cleavage of the methoxymethyl side chain.

In-Depth Methodologies for Experimental Stability Assessment

A systematic approach to stability testing involves forced degradation studies followed by the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation

Forced Degradation Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Neutral Neutral Hydrolysis (Water, 60°C) Start->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid) (e.g., 80°C) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a controlled temperature of 80°C.

    • At specified time points, dissolve a portion of the solid in the analytical solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the light-exposed and dark control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is the gold standard.

Key Steps in Method Development:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase Selection:

    • A gradient elution is recommended to resolve polar and non-polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a gradient from low to high percentage of Mobile Phase B.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

    • Couple the HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

The data from the forced degradation studies should be compiled to create a stability profile of the molecule.

Summary of Predicted Stability and Experimental Conditions

Stress ConditionPredicted StabilityTypical Experimental ConditionsPotential Degradation Products
Acid Hydrolysis Labile0.1 M HCl, 60°CRing-opened products
Base Hydrolysis Labile0.1 M NaOH, 60°CRing-opened products
Neutral Hydrolysis Moderately StableWater, 60°CMinor ring-opened products
Oxidation Potentially Labile3% H₂O₂, Room Temp.N-oxides, hydroxylated species
Thermal (Solid) Stable80°CMinimal degradation
Photochemical Potentially LabileICH Q1B conditionsPhoto-oxidized products, isomers

By analyzing the chromatograms from the stressed samples, one can identify the degradation products. The mass spectrometry data will be instrumental in proposing structures for these degradants, which in turn helps in elucidating the degradation pathways.

Conclusion

This compound, like many heterocyclic compounds, is predicted to be most susceptible to hydrolytic degradation under acidic and alkaline conditions, likely through ring-opening mechanisms. Its stability under oxidative and photolytic stress also warrants careful experimental investigation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the stability of this molecule. A thorough understanding of its stability profile is paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. Available at: [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Experimental Protocols for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities and favorable physicochemical properties.[1][2][3] These five-membered heterocyclic compounds are bioisosteres of amides and esters, capable of participating in hydrogen bonding, which enhances their interaction with biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, anticancer, and enzyme inhibitory agents.[4][5][6] This document provides a comprehensive guide for researchers on the synthesis, characterization, and preliminary biological evaluation of a specific analogue, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . The protocols herein are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the experimental causality.

Compound Profile: this compound

This compound features a methoxymethyl substituent at the 5-position and an amine group at the 2-position of the 1,3,4-oxadiazole ring. The primary amine offers a crucial handle for further derivatization, enabling its use as a versatile building block in fragment-based drug discovery and lead optimization campaigns.

PropertyValueSource
Molecular Formula C₄H₇N₃O₂PubChem CID: 22661059[7]
Molecular Weight 129.12 g/mol PubChem CID: 22661059[7]
IUPAC Name This compoundPubChem CID: 22661059[7]
CAS Number 302842-60-0ChemicalBook[8]
Predicted XlogP -1.6PubChem CID: 22661059[7]
Monoisotopic Mass 129.05383 DaPubChem CID: 22661059[7]

Synthesis Protocol

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is commonly achieved through the oxidative cyclization of semicarbazone or thiosemicarbazide precursors.[9] The following protocol details a robust method starting from methoxyacetyl chloride, proceeding through a key thiosemicarbazide intermediate.

Rationale for Synthetic Strategy

This two-step approach is chosen for its reliability and use of accessible reagents.

  • Formation of the Thiosemicarbazide Intermediate: Acyl chlorides readily react with thiosemicarbazide to form 1-acylthiosemicarbazides. This reaction establishes the complete backbone required for the target heterocycle.

  • Oxidative Cyclization: The use of an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides a mild and efficient method for the cyclodehydrosulfurization, forming the stable 1,3,4-oxadiazole ring with high yield.[9] This avoids the harsh conditions required by some older dehydrating agents like concentrated acids.[2]

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Purification & Analysis A Methoxyacetyl Chloride + Thiosemicarbazide B Solvent: Acetonitrile (MeCN) Temp: 0°C to RT A->B Reaction Conditions C 1-(2-methoxyacetyl)thiosemicarbazide (Intermediate) B->C Yields D Intermediate + DBDMH, KI C->D Purify & Proceed E Solvent: Methanol (MeOH) Temp: Reflux D->E Reaction Conditions F This compound (Final Product) E->F Yields G Crude Product F->G H Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

PART A: Synthesis of 1-(2-methoxyacetyl)thiosemicarbazide

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 eq) in 100 mL of dry acetonitrile. Cool the flask to 0°C in an ice bath.

  • Reaction: Slowly add methoxyacetyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, filter the resulting white precipitate and wash it with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid product under vacuum to yield 1-(2-methoxyacetyl)thiosemicarbazide. The product can be used in the next step without further purification if TLC shows a single major spot.

PART B: Oxidative Cyclization to this compound

  • Reagent Preparation: To a solution of 1-(2-methoxyacetyl)thiosemicarbazide (1.0 eq) from the previous step in methanol (80 mL), add potassium iodide (KI, 0.2 eq). Causality: KI acts as a catalyst in the DBDMH-mediated oxidation.

  • Oxidation: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.1 eq) portion-wise to the mixture. An exothermic reaction and color change may be observed.

  • Reflux: After the addition, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add 50 mL of water and basify the solution to pH ~8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure title compound as a solid.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Analytical Workflow Diagram

G A Synthesized Pure Product B NMR Spectroscopy (¹H, ¹³C) A->B Structure C Mass Spectrometry (LC-MS / HRMS) A->C Molecular Wt. D FTIR Spectroscopy A->D Functional Groups E Purity Analysis (HPLC) A->E Purity (%) F Structural Confirmation & Purity Report B->F C->F D->F E->F

Caption: Standard workflow for analytical characterization of the final product.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

  • ¹H NMR Analysis: Expect signals corresponding to:

    • -NH₂ protons: A broad singlet, typically downfield (e.g., δ 7.0-7.5 ppm in DMSO-d₆), which is exchangeable with D₂O.

    • -CH₂- protons: A singlet around δ 4.5-4.8 ppm.

    • -OCH₃ protons: A sharp singlet around δ 3.3-3.5 ppm.

  • ¹³C NMR Analysis: Expect signals for the four unique carbons:

    • Two quaternary carbons of the oxadiazole ring (C2 and C5).

    • One methylene carbon (-CH₂-).

    • One methoxy carbon (-OCH₃).

Protocol: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

  • Analysis: Use Electrospray Ionization (ESI) in positive ion mode.

  • Expected Ions: The primary ions observed should correspond to the following adducts.

Adductm/z (calculated)
[M+H]⁺130.0611
[M+Na]⁺152.0430
[M+K]⁺168.0170

Data derived from predicted values for C₄H₇N₃O₂.[7]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System: A standard reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid). For example, 5% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 220 nm.

  • Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the peak area percentage.

Application Note: Antibacterial Activity Screening

Given that 1,3,4-oxadiazole derivatives are known to possess potent antimicrobial properties, a primary application is to screen this compound for its antibacterial activity.[2][4] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).

Biological Assay Workflow

G A Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) Adjust to 0.5 McFarland D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solution of Test Compound in DMSO C Perform 2-fold Serial Dilutions of Compound in 96-well plate using Mueller-Hinton Broth B->C C->D E Incubate Plate (37°C for 18-24h) D->E F Read Results: Observe for Turbidity E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922). b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density.

  • Preparation of Test Compound: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

  • Plate Setup (96-well microtiter plate): a. Add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Controls:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL of bacterial inoculum (no compound).
    • Well 12 (Sterility Control): 200 µL of uninoculated MHB.
  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. b. Compare the results to a standard antibiotic (e.g., gentamicin) tested under the same conditions.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling novel chemical entities should be observed. Structurally related amino-thiadiazoles are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Prasanna, B., et al. (2015). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research.
  • Kucera, T., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1989. Available from: [Link]

  • Pospisilova, S., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 16(11), e0259837. Available from: [Link]

  • Singh, S., et al. (2021). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.
  • Guggilapu, S. D., et al. (2015). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3).
  • Warad, I., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161838. Available from: [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available from: [Link]

  • Hegde, J. C., et al. (2012). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 4(5), 1913-1922.
  • Sini, T. K., et al. (2013). A Review on the Biological Activities of 1,3,4-Oxadiazole.
  • Le, T. N., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(11), 1787-1790. Available from: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Kudelko, A., & Luczynski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Yaichkov, I. I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(2), 1-10.
  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Amino-1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities.[1] This five-membered ring system is a common feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The 2-amino-5-substituted-1,3,4-oxadiazole scaffold, in particular, serves as a versatile template for the design of novel therapeutic agents. The amino group provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet representative, member of this class: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . While specific literature on this exact molecule is sparse, the principles and protocols detailed herein are derived from extensive research on structurally analogous compounds and are designed to be readily adaptable for its synthesis and evaluation. These notes are intended to empower researchers, scientists, and drug development professionals to effectively leverage this promising chemical scaffold in their discovery programs.

Section 1: Physicochemical Properties and Rationale for Drug Discovery

The introduction of a methoxymethyl group at the 5-position of the 2-amino-1,3,4-oxadiazole core imparts specific physicochemical characteristics that can be advantageous in a drug discovery context.

PropertyPredicted Characteristic of this compoundRationale and Impact on Drug-likeness
Polarity & Solubility The ether oxygen and the oxadiazole nitrogens can act as hydrogen bond acceptors, potentially improving aqueous solubility compared to more lipophilic analogs.Enhanced solubility is often desirable for favorable absorption and distribution in vivo.
Metabolic Stability The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation. The methoxymethyl group is also relatively stable.Increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability.
Bioisosterism The 1,3,4-oxadiazole core can mimic the spatial and electronic properties of amides and esters.[1]This allows for the replacement of metabolically labile groups, potentially improving the overall pharmacokinetic profile of a lead compound.
Scaffold for Derivatization The primary amino group at the 2-position is a nucleophilic center, readily amenable to a wide range of chemical modifications (e.g., acylation, alkylation, urea/thiourea formation).This provides a straightforward avenue for the generation of compound libraries to explore SAR and optimize for potency and selectivity.[4][5]

Section 2: Synthetic Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the literature. The following protocols are generalized methods that can be adapted for the specific synthesis of this compound.

Protocol 2.1: Synthesis via Oxidative Cyclization of an Acyl Thiosemicarbazide Precursor

This is a robust and scalable method for the preparation of 2-amino-1,3,4-oxadiazoles.[2]

Workflow Diagram:

G cluster_0 Step 1: Acyl Hydrazide Formation cluster_1 Step 2: Acyl Thiosemicarbazide Formation cluster_2 Step 3: Oxidative Cyclization A Methoxyacetyl Chloride C Methoxyacetohydrazide A->C Base (e.g., Pyridine) DCM, 0°C to RT B Hydrazine Hydrate B->C E 1-(methoxyacetyl)thiosemicarbazide C->E Reflux D Ammonium Thiocyanate D->E G This compound E->G Solvent (e.g., DMF) RT F Oxidizing Agent (e.g., DBDMH/KI) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of Methoxyacetohydrazide:

    • To a solution of methoxyacetyl chloride (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (1.1 eq) dropwise.

    • Slowly add hydrazine hydrate (1.2 eq) while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methoxyacetohydrazide.

  • Synthesis of 1-(methoxyacetyl)thiosemicarbazide:

    • Dissolve methoxyacetohydrazide (1.0 eq) and ammonium thiocyanate (1.2 eq) in ethanol.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-(methoxyacetyl)thiosemicarbazide.

  • Oxidative Cyclization to this compound:

    • To a solution of 1-(methoxyacetyl)thiosemicarbazide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).[2]

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Basify the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol 2.2: Synthesis via Cyclization of Semicarbazone

An alternative approach involves the iodine-mediated cyclization of a semicarbazone precursor.[6]

Workflow Diagram:

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Oxidative Cyclization A Methoxyacetaldehyde C Methoxyacetaldehyde Semicarbazone A->C Base (e.g., Sodium Acetate) Ethanol/Water, Reflux B Semicarbazide Hydrochloride B->C E This compound C->E Base (e.g., NaHCO3) Ethanol, Reflux D Iodine (I2) D->E

Caption: Alternative synthesis via semicarbazone cyclization.

Step-by-Step Methodology:

  • Synthesis of Methoxyacetaldehyde Semicarbazone:

    • Dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

    • Add methoxyacetaldehyde (1.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold water and dry.

  • Iodine-Mediated Oxidative Cyclization:

    • Suspend the methoxyacetaldehyde semicarbazone (1.0 eq) in ethanol.

    • Add an excess of sodium bicarbonate (3.0 eq) followed by iodine (1.2 eq) in portions.[6]

    • Reflux the mixture for 6-8 hours, or until the characteristic brown color of iodine disappears.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 3: Application in Drug Discovery - Screening Protocols

The 2-amino-1,3,4-oxadiazole scaffold has been implicated in a wide array of biological activities. The following are representative protocols for screening libraries of compounds based on this scaffold, which can be applied to this compound and its derivatives.

Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (and its derivatives) in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of a specific bacterium is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

Step-by-Step Methodology:

  • Bacterial Strains and Culture:

    • Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Culture the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation:

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution and Inoculation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 3.3: In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

Many 1,3,4-oxadiazole derivatives have been identified as enzyme inhibitors.[7] The following is a general protocol for an acetylcholinesterase (AChE) inhibition assay based on Ellman's method.

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Workflow Diagram:

G cluster_0 Assay Components cluster_1 Reaction & Detection A AChE Enzyme E Pre-incubation of Enzyme and Inhibitor A->E B Test Compound (e.g., this compound) B->E C DTNB (Ellman's Reagent) F Initiate reaction with Substrate C->F D Acetylthiocholine (Substrate) D->F E->F G Measure Absorbance at 412 nm (Kinetic Reading) F->G

Caption: Workflow for an acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in the buffer.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution to each well and pre-incubate for 10-15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine iodide solution.

    • Immediately measure the change in absorbance at 412 nm over a period of 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Section 4: Conclusion and Future Directions

The 2-amino-1,3,4-oxadiazole scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. This compound, as a representative of this class, offers a promising starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific research objectives and to explore the vast chemical space accessible from this versatile scaffold. Future work could involve the synthesis of a focused library of derivatives of this compound, followed by high-throughput screening against a panel of relevant biological targets to uncover new therapeutic opportunities.

References

  • A scalable synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via oxidation of a thiosemicarbazide precursor is described. The thiosemicarbazide intermediates are easily accessed from the corresponding acid chlorides. Oxidative cyclization using 1,. 3-dibromo-5,5-dimethylhydantoin as the primary oxidant, in the presence of potassium iodide, gives a variety of oxadiazoles in good yields. This methodology utilizes a commercially inexpensive and easily handled oxidant. (2006). ResearchGate. [Link]

  • Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. ResearchGate. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. [Link]

  • 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem. [Link]

  • Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. ACS Omega. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

This guide provides a detailed analysis and validated protocols for the purification of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine from common synthetic impurities. We will explore three primary methodologies—recrystallization, flash column chromatography, and acid-base extraction—elucidating the scientific rationale behind each technique to empower researchers to select and optimize the most appropriate method for their specific needs.

Common synthetic routes to 2-amino-1,3,4-oxadiazoles often involve the cyclization of semicarbazide or thiosemicarbazide precursors.[3][4] Consequently, potential impurities may include unreacted starting materials, the cyclizing agent (e.g., tosyl chloride, phosphorus oxychloride), and partially reacted intermediates.

Physicochemical Properties & Strategic Considerations

Understanding the molecule's properties is the foundation for designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₄H₇N₃O₂[5][6]Low molecular weight suggests reasonable solubility in polar organic solvents.
Molecular Weight 129.12 g/mol [5]---
Physical Form Solid[5]Amenable to purification by recrystallization.
Predicted XlogP -1.6[6]Indicates high polarity, suggesting poor retention in reversed-phase chromatography and strong retention on normal-phase silica.
Key Functionality Primary Amine (-NH₂)The basic nature of the amine is a critical handle for purification. It can be protonated for acid-base extraction but also causes problematic interactions with acidic silica gel.[7]

General Purification Workflow

The choice of purification method depends on the scale of the reaction and the impurity profile of the crude material. The following diagram outlines a logical decision-making process.

Purification_Workflow Start Crude Product (this compound) TLC_Check Initial Purity Assessment (TLC, LCMS, ¹H NMR) Start->TLC_Check Decision1 Is the major impurity non-polar and the product the main component? TLC_Check->Decision1 Decision2 Is the mixture complex or are impurities close in polarity? Decision1->Decision2 No Recrystallization Protocol 1: Recrystallization Decision1->Recrystallization Yes AcidBase Protocol 3: Acid-Base Extraction Decision2->AcidBase No (impurities are neutral/acidic) Chromatography Protocol 2: Flash Column Chromatography Decision2->Chromatography Yes Purity_QC Final Purity Verification (HPLC, NMR, MS) Recrystallization->Purity_QC AcidBase->Purity_QC Chromatography->Purity_QC End Pure Product (>98%) Purity_QC->End

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent can be identified.[8] It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility at cooler temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

4.1 Solvent Selection The key to successful recrystallization is finding a solvent where the product is sparingly soluble at room temperature but highly soluble when heated. For 1,3,4-oxadiazole derivatives, polar protic solvents are often effective.[8]

SolventBoiling Point (°C)Rationale & Observations
Ethanol 78A common and effective choice for many oxadiazole derivatives.[8][9]
Methanol 65Higher solubility than ethanol; may require cooling in an ice bath for good recovery.[8][10]
Isopropanol 82Lower volatility than ethanol, can sometimes yield better crystal growth.
Water 100The compound may have some water solubility due to its polarity and amine group. Can be used as an anti-solvent with a miscible organic solvent like ethanol.
Ethyl Acetate 77A less polar option; useful if impurities are highly polar.

4.2 Step-by-Step Protocol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

4.3 Troubleshooting

  • Oiling Out: If the compound separates as an oil, it indicates the boiling point of the solvent is higher than the melting point of the impure compound. Re-heat the solution to dissolve the oil and add slightly more solvent before attempting to cool again.

  • No Crystals Form: If no crystals appear after cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Protocol 2: Flash Column Chromatography

For complex mixtures or when recrystallization fails, column chromatography is the method of choice.[8] However, the basic amine in this compound presents a significant challenge for standard silica gel chromatography. The acidic silanol groups (Si-OH) on the silica surface can protonate the amine, leading to strong, irreversible binding, poor recovery, and significant peak tailing.[7]

5.1 Strategy A: Modified Normal-Phase Chromatography

This strategy aims to mitigate the adverse effects of silica's acidity.

Methodology:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Modification: The key is to add a small amount of a basic modifier to the eluent to "neutralize" the acidic sites on the silica.

    • Recommended Eluent System: A gradient of methanol (0-10%) in dichloromethane (DCM) or ethyl acetate (0-20%) in hexanes.

    • Crucial Additive: Add 0.5-1% triethylamine (TEA) to the mobile phase mixture.[7] The TEA acts as a competing base, preventing the target amine from binding strongly to the silica.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Packing & Elution:

    • Pack the column with silica gel as a slurry in the initial, TEA-containing mobile phase.

    • Equilibrate the column by flushing with 2-3 column volumes of the initial eluent.

    • Load the sample and begin elution, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC). Pool the fractions containing the pure product and remove the solvent in vacuo. Note that TEA is volatile and should be removed during evaporation.

5.2 Strategy B: Alternative Stationary Phases

If peak tailing persists, using a less acidic or basic stationary phase is a superior option.

Stationary PhaseMobile Phase SystemAdvantages & Disadvantages
Neutral Alumina Ethyl Acetate / Hexanes or DCM / MethanolPro: Basic character is ideal for purifying amines, preventing strong adsorption.[11] Con: Can be less forgiving than silica, and resolution may differ.
Amine-Functionalized Silica Ethyl Acetate / HexanesPro: Specifically designed for purifying basic compounds, providing excellent peak shape and recovery.[7] Con: More expensive than standard silica.

Protocol 3: Acid-Base Extraction

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is highly effective for a first-pass cleanup of very crude material. A similar workup has been shown to be effective for related oxadiazole compounds.[12]

6.1 Principle The basic amine is soluble in organic solvents. Upon treatment with an aqueous acid, it forms a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can be extracted back into an organic solvent.

6.2 Step-by-Step Protocol

  • Initial Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl) (2 x 25 mL). The target compound will move into the aqueous layer as its hydrochloride salt.

  • Separate Layers: Combine the aqueous layers. The original organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9. This deprotonates the ammonium salt, regenerating the free amine.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., EtOAc or DCM, 3 x 30 mL). The purified free amine will partition back into the organic phase.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously confirmed.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reversed-phase methods can be developed.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 597(1-2), 247-255. Retrieved from [Link]

  • Zarghi, A., et al. (2006). A scalable synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via oxidation of a thiosemicarbazide precursor. Tetrahedron Letters, 47(48), 8467-8470. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • American Cyanamid Company. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent 3,141,022.
  • Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 9(4), 793-801. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(4), 2655-2665. Retrieved from [Link]

  • Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6469-6477. Retrieved from [Link]

  • Dong, T., et al. (2015). Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 43(10), 1545-1550. Retrieved from [Link]

  • Senthilkumar, P., & Mohan, S. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(1), 595-601. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Wang, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130521. Retrieved from [Link]

  • Krátký, M., et al. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(21), 6659. Retrieved from [Link]

  • Therrien, E., et al. (2019). 5-methyl-1,3,4-oxadiazol-2-yl compounds. U.S. Patent 10,377,750.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Karabanovich, G., et al. (2019). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 14(3), e0213823. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1, x161834. Retrieved from [Link]

  • Urban, E., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7792. Retrieved from [Link]

  • Gholap, A. R., & Gholap, S. S. (2017). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Journal of the Iranian Chemical Society, 14, 2201-2210. Retrieved from [Link]

Sources

Application Note and Protocol for the Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is based on the well-established and efficient cyclization of methoxyacetylhydrazide with cyanogen bromide. This application note details the reaction mechanism, provides in-depth procedural instructions, safety precautions, and expected outcomes. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.

Introduction

The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, known for its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for esters and amides.[1][2] 2-Amino-1,3,4-oxadiazole derivatives, in particular, serve as versatile building blocks for the synthesis of a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The target molecule, this compound, incorporates a methoxymethyl substituent, which can influence solubility and interaction with biological targets.

This guide provides a reliable method for the laboratory-scale synthesis of this compound, focusing on a common and effective cyclization strategy.

Chemical Principles and Mechanism

The core of this protocol is the reaction of an acylhydrazide (methoxyacetylhydrazide) with cyanogen bromide (BrCN). This reaction proceeds via a cyclization mechanism to form the stable 1,3,4-oxadiazole ring.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The terminal nitrogen of the methoxyacetylhydrazide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.[5][6]

  • Intermediate Formation: This initial attack forms a reactive intermediate.

  • Intramolecular Cyclization: The carbonyl oxygen of the hydrazide then attacks the carbon of the newly introduced cyano group, leading to the formation of the five-membered oxadiazole ring.

  • Dehydration/Proton Transfer: Subsequent proton transfers and the elimination of water lead to the aromatization of the ring, yielding the stable 2-amino-1,3,4-oxadiazole product.

This synthetic route is widely applicable for the preparation of various 2-amino-5-substituted-1,3,4-oxadiazoles.[7]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the precursor, methoxyacetylhydrazide, and the subsequent cyclization to form the final product.

Part 1: Synthesis of Methoxyacetylhydrazide

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Methyl methoxyacetateReagent grade, ≥98%
Hydrazine hydrateReagent grade, 80-85% solution in water
EthanolAnhydrous, 200 proof
Round-bottom flask250 mL, with magnetic stir bar
Reflux condenser
Heating mantle
Rotary evaporator
Ice bath
Standard glasswareBeakers, graduated cylinders, etc.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl methoxyacetate (0.1 mol, 10.41 g).

  • Add anhydrous ethanol (100 mL) to dissolve the ester.

  • Slowly add hydrazine hydrate (0.12 mol, 6.0 g of 80% solution) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • If precipitation is slow, reduce the solvent volume by approximately half using a rotary evaporator.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting white crystalline solid is methoxyacetylhydrazide. Confirm the structure by ¹H NMR and melting point analysis.

Part 2: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentGrade/Specification
MethoxyacetylhydrazideAs synthesized in Part 1
Cyanogen bromide (BrCN)Reagent grade, ≥97%
MethanolAnhydrous
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl acetateReagent grade
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flask100 mL, with magnetic stir bar
Ice bath
Fume hoodCRITICAL
Rotary evaporator
Standard glasswareBeakers, separatory funnel, etc.

Safety Precautions:

Cyanogen bromide is highly toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin.[6][8] This entire procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times. Have a sodium hypochlorite solution ready for quenching any residual cyanogen bromide.

Procedure:

  • In a 100 mL round-bottom flask, dissolve methoxyacetylhydrazide (0.05 mol, 5.2 g) in anhydrous methanol (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (0.05 mol, 5.3 g) in anhydrous methanol (20 mL) at 0 °C. Perform this step in a fume hood.

  • Slowly add the cyanogen bromide solution to the stirred solution of methoxyacetylhydrazide over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted cyanogen bromide. Ensure the final pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a white solid.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: White crystalline solid

  • Characterization: The structure and purity of the final product should be confirmed by:

    • ¹H NMR: To confirm the presence of methoxymethyl and amine protons.

    • ¹³C NMR: To identify the carbon signals of the oxadiazole ring and the substituent.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To assess purity.

Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Cyclization MM Methyl Methoxyacetate MAH Methoxyacetylhydrazide MM->MAH Ethanol, Reflux HH Hydrazine Hydrate HH->MAH MAH2 Methoxyacetylhydrazide MAH->MAH2 Purification Product This compound MAH2->Product Methanol, 0°C to RT CNBr Cyanogen Bromide CNBr->Product

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism

Reaction_Mechanism Hydrazide R-C(=O)NHNH₂ Intermediate1 R-C(=O)NHNH-C(=NH)Br Hydrazide->Intermediate1 Nucleophilic Attack CNBr Br-C≡N CNBr->Intermediate1 Intermediate2 [Cyclized Intermediate] Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-R-1,3,4-oxadiazol-2-amine Intermediate2->Product Dehydration

Caption: Simplified reaction mechanism for oxadiazole formation.

Concluding Remarks

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry. The principles described herein can also be adapted for the synthesis of other 2-amino-5-substituted-1,3,4-oxadiazole analogs.

References

  • Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). [Link]

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Lee, J. Y., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(23), 11075-11082. [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]

  • Nepovimova, E., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097. [Link]

  • Srinivasan, N. (2018). Oxidative Cyclisation Based One-Pot Synthesis of 1,3,4 Oxadiazole Derivatives Using Me4NBr/Oxone. Journal of Advanced Scientific Research, 9(2), 22-26. [Link]

  • Nikpassand, M., et al. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. E-Journal of Chemistry, 6(S1), S271-S276. [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. [Link]

  • Rajanarendar, E., et al. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 2057-2062. [Link]

  • Hartman, W. W., & Dreger, E. E. (1931). Cyanogen bromide. Organic Syntheses, 11, 30. [Link]

  • Skrybalo, S. (1964). U.S. Patent No. 3,141,022. Washington, DC: U.S.
  • Salahuddin, et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Ghamgin, M., et al. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(3), 1667-1671. [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed. [Link]

  • YouTube. (2021). c242 - F19 T4 - Cyanogen Bromide Mechanism. [Link]

  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S44. [Link]

  • Offord, R. E. (1972). The possible use of cyanogen bromide fragments in the semisynthesis of proteins and polypeptides. Biochemical Journal, 129(2), 499-501. [Link]

  • Holla, B. S., et al. (2012). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 4(3), 1089-1097. [Link]

  • ResearchGate. (n.d.). Approaches to oxadiazole synthesis from monoacyl hydrazide. [Link]

  • Ainsworth, C. (1959). U.S. Patent No. 2,883,391. Washington, DC: U.S.

Sources

Application Notes and Protocols for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2][3] Its bioisosteric relationship with amides and esters enhances its potential for molecular interactions, particularly hydrogen bonding, which is crucial for target engagement.[4] The 2-amino-1,3,4-oxadiazole moiety, in particular, has been incorporated into a multitude of compounds demonstrating significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][5][6]

This guide focuses on a specific, yet underexplored, derivative: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . The introduction of a methoxymethyl group at the 5-position is a rational design strategy. The methoxy group is a common feature in many approved drugs, often enhancing metabolic stability, improving physicochemical properties, and contributing to ligand-target binding. The flexible ether linkage of the methoxymethyl group may allow for optimal positioning within a biological target's binding site.

While specific biological data for this compound is not yet extensively reported in the literature, this document provides a comprehensive framework for its synthesis and evaluation based on the well-established activities of the 2-amino-1,3,4-oxadiazole scaffold. The protocols herein are designed to empower researchers to explore its potential in two key areas of medicinal chemistry: anticancer drug discovery and enzyme inhibition .

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several reliable methods.[2][5] A common and effective strategy involves the oxidative cyclization of a semicarbazone precursor. The proposed synthetic pathway for this compound is outlined below.

Synthetic Workflow

Synthesis_Workflow methoxyacetic_acid Methoxyacetic Acid methoxyacetyl_hydrazide Methoxyacetyl Hydrazide methoxyacetic_acid->methoxyacetyl_hydrazide Hydrazinolysis hydrazine Hydrazine Hydrate semicarbazone Methoxyacetyl Semicarbazone methoxyacetyl_hydrazide->semicarbazone Condensation semicarbazide Semicarbazide semicarbazide->semicarbazone target_compound 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine semicarbazone->target_compound Oxidative Cyclization oxidizing_agent Oxidizing Agent (e.g., I2, NBS) oxidizing_agent->target_compound Anticancer_Workflow start 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine cytotoxicity_screening In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity_screening ic50_determination IC50 Value Determination cytotoxicity_screening->ic50_determination cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) cell_lines->cytotoxicity_screening mechanistic_studies Mechanistic Studies ic50_determination->mechanistic_studies If potent apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanistic_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle_analysis enzyme_inhibition Target-Specific Enzyme Inhibition Assays (e.g., Kinase, HDAC) mechanistic_studies->enzyme_inhibition in_vivo In Vivo Studies (Xenograft Models) mechanistic_studies->in_vivo Promising candidates

Sources

Application Notes & Protocols: 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention from the medicinal chemistry and drug discovery communities.[1][2][3] Its rigid, planar structure and favorable electronic properties, including its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for ester and amide functionalities, make it a cornerstone in the design of modern therapeutic agents.[3][4] Compounds incorporating this scaffold exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5]

Within this important class of heterocycles, 2-amino-1,3,4-oxadiazole derivatives serve as particularly valuable synthetic intermediates.[6][7] The primary amino group at the 2-position provides a versatile handle for a wide array of chemical transformations, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR).

This guide focuses on 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine , a building block that combines the established utility of the 2-amino-1,3,4-oxadiazole core with a 5-(methoxymethyl) substituent. This substituent introduces a flexible, polar, and metabolically stable ether linkage, offering an additional vector for molecular recognition and optimization of pharmacokinetic properties. This document provides detailed protocols for the synthesis and derivatization of this building block, designed for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is essential for its successful application.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 302842-60-0
Molecular Formula C₄H₇N₃O₂[8]
Molecular Weight 129.12 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Store at room temperature (RT)
InChI Key PCSCBXATDIODSV-UHFFFAOYSA-N

Protocol 1: Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the oxidative cyclization of acyl semicarbazide precursors. This protocol details a reliable method starting from methoxyacetyl hydrazide.

Workflow for Synthesis

cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Dehydrative Cyclization A Methoxyacetyl Hydrazide C Methoxyacetyl Semicarbazide A->C  HCl (aq) B Potassium Cyanate B->C D Methoxyacetyl Semicarbazide E 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine D->E  POCl₃ or H₂SO₄

Caption: Synthetic workflow for the target building block.

Step-by-Step Methodology

Part A: Synthesis of 1-(2-methoxyacetyl)semicarbazide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methoxyacetyl hydrazide (1.0 eq) in 1 M hydrochloric acid (2.0 eq).

  • Addition of Cyanate: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium cyanate (1.1 eq) in water dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude semicarbazide precursor.

Part B: Cyclization to this compound

  • Reaction Setup: To a 100 mL flask, add the 1-(2-methoxyacetyl)semicarbazide (1.0 eq) from the previous step.

  • Dehydration: Caution: This step should be performed in a well-ventilated fume hood. Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) dropwise at 0 °C. Alternatively, concentrated sulfuric acid can be used.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.[5] The mixture will become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Basification: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • Extraction & Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. If the product is not pure, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography (e.g., ethyl acetate/hexane).

Applications in Synthetic Chemistry: Derivatization Protocols

The 2-amino group is a potent nucleophile, enabling a variety of transformations to build molecular complexity.

cluster_0 Derivative Classes A 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine B N-Acyl Amides A->B  R-COCl, Base C N-Sulfonamides A->C  R-SO₂Cl, Base D Ureas / Thioureas A->D  R-NCO or R-NCS E Secondary Amines A->E  1. R-CHO  2. NaBH₄

Caption: Key derivatization pathways for the title compound.

Protocol 2: N-Acylation for Amide Synthesis

This reaction is fundamental for attaching various carboxylic acid-containing fragments, a common strategy in SAR exploration.[5][7]

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flame-dried flask under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C. Add the desired acid chloride (R-COCl) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 3: Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates provides a direct route to ureas and thioureas, which are important pharmacophores. This method is highly efficient and often proceeds without the need for a catalyst.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or THF.

  • Reagent Addition: Add the corresponding isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) (1.0-1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution within 1-4 hours. Monitor by TLC until the starting amine is consumed.

  • Isolation: If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Analytical Data

Validation of the final product structure is critical. The following table provides expected analytical data for the parent building block.

AnalysisExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.2 (s, 2H, -NH₂), ~4.4 (s, 2H, -O-CH₂-Ring), ~3.3 (s, 3H, -O-CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~165 (C5), ~158 (C2), ~70 (-O-CH₂-), ~58 (-O-CH₃).
Mass Spec (ESI+) [M+H]⁺ calculated for C₄H₈N₃O₂: 130.06; found: 130.1.

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its readily functionalizable amino group allows for straightforward access to a wide variety of amides, ureas, sulfonamides, and other derivatives. The methoxymethyl substituent provides a desirable physicochemical profile, enhancing its utility in the design of novel bioactive compounds. The protocols outlined in this guide are robust and scalable, providing researchers with reliable methods to leverage this powerful synthetic tool in their discovery programs.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. (2026).
  • This compound. (n.d.). PubChem.
  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PubMed Central.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (n.d.).
  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
  • 5-Methoxy-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.
  • This compound. (n.d.). Sigma-Aldrich.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry.
  • Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (n.d.). Der Pharma Chemica.
  • 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (n.d.). PLOS One.
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2025). PubMed Central.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022).

Sources

in vitro assays for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with significant potential in drug discovery. This document provides a series of application notes and detailed protocols for researchers, scientists, and drug development professionals to explore the compound's biological activities.

Introduction to this compound

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic system is known for its metabolic stability and its role as a bioisostere for amide and ester functionalities, which allows it to participate in hydrogen bonding with various biological targets.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2][4][5]

The specific compound, this compound (CAS No: 302842-60-0), is a small molecule featuring this key oxadiazole core.[6] While extensive biological data on this particular derivative is not widely published, its structural features suggest a high potential for biological activity. This guide, therefore, presents a series of robust in vitro assays to systematically profile its potential as a therapeutic agent. The following application notes provide the scientific rationale and detailed protocols for investigating its anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Application Note 1: Assessment of Anticancer Potential

Scientific Rationale: The 1,3,4-oxadiazole moiety is a common feature in compounds designed as anticancer agents.[4][7] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation, such as the STAT3 pathway.[4][8] Therefore, the primary step in evaluating this compound is to screen for its cytotoxic effects against various cancer cell lines. A positive hit in a primary cytotoxicity screen would then warrant further investigation into the mechanism of cell death.

Proposed Assays for Anticancer Evaluation:
  • Primary Cytotoxicity Screening: An initial screen to determine the compound's ability to reduce the viability of cancer cells. The MTT or similar tetrazolium salt-based assays are industry-standard for this purpose.

  • Apoptosis Induction: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard.

  • Cell Cycle Analysis: To investigate if the compound affects cell cycle progression, flow cytometry with PI staining of DNA content is employed.

  • Mechanism of Apoptosis: Further assays can elucidate the apoptotic pathway, such as measuring the mitochondrial membrane potential (using JC-1 dye) or quantifying the activity of key executioner caspases (caspase-3/7).[7]

Experimental Protocol: Primary Cytotoxicity Screening (MTT Assay)

This protocol details the measurement of cytotoxicity in the A549 human lung carcinoma cell line.

Materials:

  • This compound

  • A549 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: IC₅₀ Values
Cell LineCompoundIC₅₀ (µM)
A549 (Lung)This compoundTBD
MCF-7 (Breast)This compoundTBD
HeLa (Cervical)This compoundTBD

TBD: To be determined by the experiment.

Visualization: Generalized Apoptotic Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic pathways.

Application Note 2: Antimicrobial Activity Screening

Scientific Rationale: The 1,3,4-oxadiazole nucleus is present in various clinically used antimicrobial agents.[9] Its derivatives have shown activity against a range of bacterial and fungal pathogens.[1][5] Therefore, it is prudent to screen this compound for its ability to inhibit the growth of clinically relevant microorganisms. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), which is a key parameter for evaluating antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Standard antibiotics (e.g., Gentamicin, Ciprofloxacin) as positive controls

  • DMSO

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture bacteria overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a 2x concentrated serial dilution of the compound in MHB in a separate 96-well plate. Start with a high concentration (e.g., 512 µg/mL) and perform 2-fold dilutions.

  • Assay Plate Preparation:

    • Transfer 50 µL of each 2x compound dilution to the corresponding wells of a new sterile 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well. This brings the final compound concentration to 1x and the final bacterial density to 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (media only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Data Presentation: MIC Values
MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram-positive)This compoundTBD
E. coli (Gram-negative)This compoundTBD

TBD: To be determined by the experiment.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Assay Plate (Compound + Bacteria) A->C B Serial Dilution of Compound in 96-well plate (2x conc.) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Note 3: Evaluation of Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key component of many diseases. Some 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] A common in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators such as nitric oxide (NO). The Griess assay provides a simple and effective way to measure NO production and thus assess the anti-inflammatory potential of a compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • DMEM and other cell culture reagents

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a known NO synthase inhibitor).

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes. A purple color will develop in the presence of nitrite.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Data Presentation: NO Inhibition
CompoundIC₅₀ for NO Inhibition (µM)
This compoundTBD

TBD: To be determined by the experiment.

Visualization: Simplified Inflammatory Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Compound Compound->iNOS Inhibition?

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Application Note 4: Enzyme Inhibition Profiling

Scientific Rationale: The versatility of the 1,3,4-oxadiazole scaffold allows it to interact with the active sites of various enzymes. For instance, derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3][11] Ellman's method is a classic and reliable colorimetric assay for screening cholinesterase inhibitors.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • This compound

  • AChE (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well plate and plate reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of various concentrations of the test compound.

    • Add 50 µL of DTNB solution and 25 µL of AChE solution.

    • Include a positive control (e.g., Donepezil) and a negative control (buffer instead of enzyme).

    • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the substrate (ATCI) solution to all wells.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change (yellow) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no compound).

    • Calculate the IC₅₀ value for the compound.

Data Presentation: Enzyme Inhibition
EnzymeCompoundIC₅₀ (µM)
AChEThis compoundTBD
BChEThis compoundTBD

TBD: To be determined by the experiment.

Visualization: Principle of Ellman's Assay

Caption: The two-step reaction mechanism in the Ellman's assay for AChE activity.

References

  • Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - NIH.
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis.
  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One - Research journals.
  • In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry.
  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC - PubMed Central.
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC - NIH.
  • This compound - Sigma-Aldrich.
  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

Sources

Application Notes and Protocols for the Development of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] The 1,3,4-oxadiazole moiety is also considered a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties by improving metabolic stability and participating in hydrogen bonding interactions with biological targets.[4]

This guide focuses on the development of analogs of the specific lead compound, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 302842-60-0).[5] While this compound is commercially available, its full biological potential remains largely unexplored in publicly available literature. The development of a focused library of analogs around this core structure presents a strategic approach to systematically investigate its structure-activity relationships (SAR) and unlock novel therapeutic agents. This document provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of such analogs.

Rational Design of Novel Analogs

The design of a new series of analogs of this compound will be guided by established principles of medicinal chemistry, aiming to probe the impact of structural modifications on biological activity. The primary points of diversification will be the 2-amino group and the 5-methoxymethyl substituent.

Key Structural Modifications:

  • Modification of the 2-Amino Group (R¹):

    • N-Alkylation/N-Arylation: Introduction of various alkyl, substituted benzyl, or aryl groups to explore the steric and electronic requirements of the binding pocket.

    • Acylation: Conversion of the amino group to amides with diverse carboxylic acids to introduce new interaction points and modulate solubility.

    • Conversion to Schiff Bases: Reaction with various aldehydes to introduce a wide range of substituents and explore different conformational spaces.

  • Modification of the 5-Methoxymethyl Group (R²):

    • Alkoxy Chain Homologation and Branching: Replacing the methyl ether with larger or branched alkyl ethers to probe for lipophilic pockets.

    • Introduction of Aryl Ethers: Replacing the methoxy group with phenoxy or substituted phenoxy groups to explore potential pi-stacking interactions.

    • Bioisosteric Replacement: Replacing the ether linkage with thioethers or amines to modulate the electronic properties and hydrogen bonding capacity.

The following diagram illustrates the proposed structural modifications for analog development.

G core This compound Core r1_node R¹ Modifications (2-Amino Group) core->r1_node Diversification at N-2 r2_node R² Modifications (5-Methoxymethyl Group) core->r2_node Diversification at C-5 n_alkylation N-Alkylation/Arylation r1_node->n_alkylation acylation Acylation (Amides) r1_node->acylation schiff_base Schiff Bases r1_node->schiff_base alkoxy_homologation Alkoxy Chain Variation r2_node->alkoxy_homologation aryl_ethers Aryl Ethers r2_node->aryl_ethers bioisosteres Bioisosteric Replacements (S, N) r2_node->bioisosteres

Caption: Rational design strategy for analogs of this compound.

Protocols for Chemical Synthesis

The synthesis of the parent compound and its analogs can be achieved through established methods for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles.[6][7][8][9] A common and effective route involves the cyclization of a semicarbazide precursor.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from methoxyacetic acid.

Step 1: Synthesis of 2-methoxyacetyl-hydrazinecarboxamide (methoxyacetyl semicarbazide)

  • Esterification: Methoxyacetic acid is first converted to its methyl ester, methyl methoxyacetate, via Fischer esterification using methanol and a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting methyl methoxyacetate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield methoxyacetylhydrazide.

  • Semicarbazide Formation: The methoxyacetylhydrazide is then reacted with a source of cyanate, such as potassium cyanate, in an aqueous acidic solution to form the semicarbazide precursor.

Step 2: Cyclization to this compound

  • Dehydrative Cyclization: The 2-methoxyacetyl-hydrazinecarboxamide is subjected to dehydrative cyclization. A common method involves heating in a strong acid such as concentrated sulfuric acid or polyphosphoric acid.

  • Work-up and Purification: The reaction mixture is carefully quenched by pouring onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Synthesis of N-Substituted Analogs (R¹ Modifications)

N-substituted analogs can be synthesized from the parent 2-amino-1,3,4-oxadiazole.

  • N-Alkylation/Arylation: The parent compound is reacted with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.

  • Acylation: The parent amine is reacted with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane.

  • Schiff Base Formation: The parent amine is condensed with an aldehyde, often with a catalytic amount of acid (e.g., acetic acid), in a solvent like ethanol or toluene, with azeotropic removal of water.

The following diagram illustrates the general synthetic workflow.

G cluster_0 Synthesis of Parent Compound cluster_1 Analog Synthesis Methoxyacetic Acid Methoxyacetic Acid Methoxyacetylhydrazide Methoxyacetylhydrazide Methoxyacetic Acid->Methoxyacetylhydrazide 1. Esterification 2. Hydrazinolysis Semicarbazide Precursor Semicarbazide Precursor Methoxyacetylhydrazide->Semicarbazide Precursor KOCN, H+ This compound This compound Semicarbazide Precursor->this compound Cyclization (H2SO4) N-Substituted Analogs N-Substituted Analogs This compound->N-Substituted Analogs Alkylation/Acylation/ Schiff Base Formation

Caption: General synthetic workflow for the parent compound and its N-substituted analogs.

Protocols for Biological Evaluation

Given the broad spectrum of activities reported for 1,3,4-oxadiazole derivatives, a tiered screening approach is recommended.

Protocol 3: In Vitro Antimicrobial Screening
  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

  • Method: The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 4: In Vitro Anticancer Screening
  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) should be used.

  • Method: The cytotoxic activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram illustrates the proposed biological screening cascade.

G Synthesized Analogs Synthesized Analogs Primary Screening Primary Screening Synthesized Analogs->Primary Screening Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Primary Screening->Antimicrobial Assay (MIC) Tier 1 Anticancer Assay (IC50) Anticancer Assay (IC50) Primary Screening->Anticancer Assay (IC50) Tier 1 Hit Identification Hit Identification Antimicrobial Assay (MIC)->Hit Identification Anticancer Assay (IC50)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Optimization In Vivo Studies In Vivo Studies Secondary Assays->In Vivo Studies

Caption: Tiered screening cascade for the biological evaluation of synthesized analogs.

Data Presentation

Systematic recording and presentation of data are crucial for establishing clear structure-activity relationships. The following tables provide a template for organizing the synthesized data.

Table 1: Chemical Synthesis Data for Analogs of this compound

Compound IDR¹ SubstituentR² SubstituentMolecular FormulaYield (%)Physical Appearance
Parent -H-CH₂OCH₃C₄H₇N₃O₂-White Solid
Analog-1 -CH₂Ph-CH₂OCH₃C₁₁H₁₃N₃O₂
Analog-2 -C(O)Ph-CH₂OCH₃C₁₁H₁₁N₃O₃
Analog-3 -H-CH₂OCH₂CH₃C₅H₉N₃O₂
... .........

Table 2: Biological Activity Data for Synthesized Analogs

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. HT-29
Parent
Analog-1
Analog-2
Analog-3
...
Control

References

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. PubMed. [Link]

  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. [Link]

  • 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE. [Link]

  • Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid. Collection of Czechoslovak Chemical Communications. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical techniques for the characterization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse biological activities.[1][2] Robust analytical characterization is therefore critical for quality control, stability testing, and regulatory submission. This guide moves beyond mere procedural lists, delving into the rationale behind methodological choices to empower researchers. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, designed to ensure data integrity and reproducibility.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing effective analytical strategies. Its structure contains a polar amine group, an ether linkage, and the heterocyclic oxadiazole ring, dictating its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₄H₇N₃O₂PubChem[3]
Molecular Weight 129.12 g/mol PubChem[3]
Monoisotopic Mass 129.05383 DaPubChem[3]
Predicted XlogP -1.6PubChem[3]
Appearance White to off-white solid (Typical for similar compounds)N/A

The highly polar nature, indicated by a negative XlogP, suggests good solubility in polar organic solvents and necessitates a reversed-phase approach for liquid chromatography.

Chromatographic Analysis for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. The method separates the target analyte from synthesis precursors, by-products, and degradants.

Causality Behind Method Design:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining polar to moderately non-polar compounds. The hydrophobicity of the C18 chains provides the necessary interaction with the analyte.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the efficient elution of compounds with varying polarities. The use of an acid modifier, such as formic acid, is critical. It protonates the amine function on the analyte, preventing peak tailing by minimizing undesirable interactions with residual silanol groups on the silica support. This also ensures compatibility with mass spectrometry detection.[4]

  • Detection: UV detection is suitable as the oxadiazole ring system contains a chromophore. For higher specificity and confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive approach.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh 1 mg of Sample dissolve Dissolve in 1 mL Methanol (or Acetonitrile) prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Inject 5 µL into HPLC System filter->hplc_system separation Separation on C18 Column (Gradient Elution) hplc_system->separation detection UV Detection (e.g., 230 nm) &/or MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of the target compound.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA and/or MS detectorStandard analytical instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 minEnsures elution of all potential impurities.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLTypical volume to avoid column overloading.
Detection PDA at 210-400 nm; extract chromatogram at λmax (~230-235 nm)Monitors a wide range and allows for peak purity assessment.
Sample Prep. 1 mg/mL in MethanolSimple and effective dissolution.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) provides unequivocal data on the molecular weight of the analyte and offers structural insights through fragmentation analysis. When coupled with HPLC (LC-MS), it becomes a powerful tool for identification and impurity profiling.

Principle of Operation:

Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound. In positive ion mode, the primary amine readily accepts a proton to form the quasi-molecular ion [M+H]⁺, which is then detected by the mass analyzer.

Predicted Mass Spectrometry Data

The following table, based on predicted values, serves as a reference for data interpretation.[3]

AdductFormulaCalculated m/z
[M+H]⁺ [C₄H₈N₃O₂]⁺130.0611
[M+Na]⁺[C₄H₇N₃O₂Na]⁺152.0430
[M+K]⁺[C₄H₇N₃O₂K]⁺168.0170
[M+NH₄]⁺[C₄H₁₁N₄O₂]⁺147.0876

The bolded [M+H]⁺ ion is the primary target for identification in ESI positive mode.

Protocol for LC-MS Analysis
  • HPLC Conditions: Utilize the HPLC protocol described in Section 2.

  • MS Instrument: Couple the HPLC outlet to an ESI-equipped Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 500.

  • Data Acquisition:

    • Full Scan MS¹: Acquire data to identify the m/z of the eluting peaks. The peak corresponding to the analyte should show an m/z of 130.0611.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 130.06) and subject it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

Anticipated Fragmentation Pathway

Fragmentation parent [M+H]⁺ m/z = 130.06 frag1 [M+H - CH₂O]⁺ m/z = 100.05 Loss of formaldehyde parent->frag1 frag2 [M+H - CH₃OH]⁺ m/z = 98.04 Loss of methanol parent->frag2 frag3 [C₂H₄N₃O]⁺ m/z = 86.04 Ring fragmentation parent->frag3

Caption: Plausible MS/MS fragmentation of the protonated molecule.

NMR Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the gold standard for determining the precise chemical structure of a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality Behind Experimental Choices:
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity ensures complete dissolution of the sample, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (like -NH₂) as broad signals. This is a common practice for characterizing similar heterocyclic amines.[5]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguous assignment, especially in complex molecules.

Detailed NMR Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean NMR tube.

  • Dissolution: Add ~0.7 mL of DMSO-d₆.

  • Mixing: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum (typically requires a longer acquisition time).

    • (Optional but recommended) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.

Predicted NMR Spectral Data and Interpretation
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20Broad Singlet2H-NH₂ Amine protons, exchangeable with D₂O. Broad due to quadrupole coupling and exchange.
~4.55Singlet2H-CH₂ -O-Methylene protons adjacent to an oxygen and the oxadiazole ring.
~3.35Singlet3H-OCH₃ Methoxy protons.
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~165.1C -NH₂Carbon of the oxadiazole ring attached to the amine, deshielded. Based on similar structures.[6]
~162.5C -CH₂-Carbon of the oxadiazole ring attached to the methoxymethyl group. Based on similar structures.[6]
~65.8-C H₂-O-Methylene carbon.
~58.2-OC H₃Methoxy carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.

Protocol for ATR-IR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the anvil and collect the sample spectrum.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2950 - 2850C-H StretchMethylene (-CH₂-) and Methoxy (-CH₃)
~1640C=N StretchOxadiazole Ring
~1560N-H BendPrimary Amine (-NH₂)
1250 - 1050C-O-C Stretch (asymmetric & symmetric)Ether (-CH₂-O-CH₃) and Ring C-O-C

These characteristic bands provide a unique fingerprint for the molecule, confirming the presence of the amine, ether, and oxadiazole moieties.[5][7]

Integrated Analytical Workflow

For comprehensive quality control of a new batch of this compound, the techniques should be used in a logical sequence.

Caption: Integrated workflow for the complete characterization of the title compound.

References

  • PubChem. 2-Methoxy-6-(5-methyl-[3][8][9]oxadiazol-2-yl) - Compound Summary. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available from: [Link]

  • PubChem. 5-Methoxy-1,3,4-thiadiazol-2-amine - Compound Summary. Available from: [Link]

  • ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Available from: [Link]

  • International Union of Crystallography. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Available from: [Link]

  • Tropical Journal of Pharmaceutical Research. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • National Institutes of Health. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

  • ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine - Compound Summary. Available from: [Link]

  • National Institutes of Health. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available from: [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • Pak-Euro Journal of Medical and Life Sciences. substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • National Institutes of Health. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Available from: [Link]

  • SIELC Technologies. Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Beilstein Journals. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available from: [Link]

Sources

Application Note: High-Throughput Screening of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocycle have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine derivatives. We present a detailed protocol for a robust biochemical kinase inhibition assay, designed for the identification of novel therapeutic leads. The workflow detailed herein encompasses library preparation, primary HTS, data analysis, and crucial steps for hit validation, ensuring a scientifically rigorous and efficient discovery campaign.

Introduction: The Rationale for Screening

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1,3,4-oxadiazole nucleus, due to its favorable physicochemical properties and ability to engage in various non-covalent interactions, serves as a valuable pharmacophore in the design of enzyme inhibitors.[1][3]

This guide outlines a strategy to screen a library of this compound compounds against a representative tyrosine kinase, herein referred to as "Kinase-X," as a model system. The methoxymethyl substituent at the 5-position and the amine group at the 2-position offer synthetic handles for creating diverse chemical libraries, allowing for a thorough exploration of the structure-activity relationship (SAR). The primary goal of this HTS campaign is to identify compounds that modulate the activity of Kinase-X, providing a starting point for the development of new targeted therapies.[6]

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[6][7] The workflow is designed to efficiently test thousands of compounds and systematically narrow them down to a small number of validated hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation lib_prep Library Preparation (Solubilization & Plating) assay_dev Assay Development & Optimization pilot Pilot Screen (Z' > 0.5) assay_dev->pilot hts Full Library HTS (Single Concentration) pilot->hts data_acq Data Acquisition & Normalization hts->data_acq hit_sel Hit Selection (% Inhibition) data_acq->hit_sel dose_resp Dose-Response (IC50 Determination) hit_sel->dose_resp ortho_assay Orthogonal Assay (Confirmation) dose_resp->ortho_assay sar Preliminary SAR ortho_assay->sar

Caption: Overall High-Throughput Screening (HTS) Workflow.

Library Preparation and Management Protocol

The quality of the compound library is paramount to the success of an HTS campaign.[8] Proper handling and storage are essential to ensure compound integrity.

Protocol 3.1: Compound Library Preparation

  • Solubilization: Dissolve each compound from the this compound library in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM.

  • Master Plate Creation: Using an automated liquid handler, transfer the 10 mM stock solutions into 384-well master plates.

  • Storage: Seal the master plates and store them at -20°C in a desiccated environment to prevent water absorption and compound precipitation.

  • Assay-Ready Plates: For screening, create intermediate "assay-ready" plates by diluting the master plate stocks into an appropriate buffer or culture medium. This minimizes the number of freeze-thaw cycles for the master stock. A typical final assay concentration for a primary screen is 10 µM.[7]

Primary Screening: Biochemical Kinase Inhibition Assay

The primary screen is designed to test every compound in the library at a single concentration to identify "initial hits".[6] We will use a homogeneous time-resolved fluorescence (HTRF) assay, a robust technology well-suited for HTS due to its high signal-to-noise ratio and resistance to interference from colored or fluorescent compounds.

Assay_Principle cluster_active Active Kinase (No Inhibition) cluster_inhibited Inhibited Kinase Kinase_A Kinase-X PhosphoSubstrate_A Biotin-Substrate-P Kinase_A->PhosphoSubstrate_A Substrate_A Biotin-Substrate Substrate_A->PhosphoSubstrate_A ATP_A ATP ATP_A->PhosphoSubstrate_A Eu_Ab Eu-Ab (Anti-P) PhosphoSubstrate_A->Eu_Ab Binds SA_XL SA-XL665 PhosphoSubstrate_A->SA_XL Binds Eu_Ab->SA_XL FRET Signal Inhibitor Oxadiazole Inhibitor Kinase_I Kinase-X Inhibitor->Kinase_I Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Reaction ATP_I ATP Eu_Ab_I Eu-Ab (Anti-P) SA_XL_I SA-XL665

Caption: Principle of the HTRF Kinase Inhibition Assay.

Protocol 4.1: HTRF Primary Assay for Kinase-X

  • Objective: To identify compounds that inhibit Kinase-X activity by more than 50% at a 10 µM concentration.

  • Plate Format: 384-well, low-volume, white plates.

ReagentStock ConcentrationVolume per Well (µL)Final Concentration
Assay Buffer1X41X
Test Compound/Control40 µM in 4% DMSO110 µM in 1% DMSO
Kinase-X Enzyme4X Final Conc.2.51X (e.g., 5 nM)
ATP/Substrate Mix4X Final Conc.2.51X (e.g., 10 µM ATP)
HTRF Detection Mix2X Final Conc.101X
Total Volume -20 -

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of 4 mM compound stock (in 100% DMSO) to the assay plate wells. This results in a 10 µM final concentration in a 20 µL assay volume.

  • Controls: Designate specific wells for controls:

    • Negative Control (0% Inhibition): Add DMSO only.

    • Positive Control (100% Inhibition): Add a known, potent inhibitor of Kinase-X.

  • Enzyme Addition: Add 5 µL of Kinase-X enzyme solution (2X final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mixture (2X final concentration) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the HTRF detection mix (containing Eu-Kryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Data Analysis and Hit Selection

Raw HTS data must be normalized and analyzed to identify statistically significant hits.[9]

5.1. Quality Control

The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate.[7]

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Acceptance Criterion: A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[7]

5.2. Hit Identification

  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)).

  • Hit Selection: Compounds exhibiting ≥ 50% inhibition are selected as primary hits for further investigation.

Hit Validation: Ensuring True Activity

Primary hits must undergo a series of validation experiments to confirm their activity and rule out artifacts.[10] This is a critical step to avoid wasting resources on false positives.[10]

Protocol 6.1: Dose-Response Analysis

  • Objective: To determine the potency (IC50) of the primary hits.

  • Procedure:

    • Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Perform the HTRF assay as described in Protocol 4.1 with the dilution series.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC50 value.[11]

Protocol 6.2: Orthogonal Confirmatory Assay

  • Objective: To confirm the inhibitory activity of hits using a different assay technology, thereby reducing the chance of technology-specific artifacts.

  • Example Assay: An ATP-Glo™ Luminescent Kinase Assay, which measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescent signal.

  • Procedure:

    • Perform the kinase reaction in the presence of hit compounds at their IC50 concentrations.

    • Add the ATP detection reagent.

    • Measure the luminescent signal.

    • Confirmed hits should demonstrate a concentration-dependent increase in luminescence, correlating with the HTRF data.

Preliminary Structure-Activity Relationship (SAR)

Once hits are confirmed and their potency is determined, a preliminary SAR analysis can be performed.[10] This involves grouping active compounds by their structural similarities. This early analysis can provide valuable insights into which chemical modifications are favorable for activity and guide the next phase of lead optimization.

Conclusion

This application note provides a robust and detailed framework for the high-throughput screening of this compound libraries. By following these protocols for library management, primary screening, data analysis, and hit validation, researchers can efficiently identify and confirm novel kinase inhibitors. This systematic approach, grounded in established HTS principles, maximizes the probability of discovering promising lead compounds for further drug development.

References

  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 159-172). Cambridge University Press. [Link]

  • Bhardwaj, V., et al. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. IntechOpen.
  • Sharma, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • Small Molecule Discovery Center (SMDC). High-throughput Screening Steps. University of California, San Francisco.
  • Zala, Y., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science.
  • Verma, A., et al. (2018). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. Indo American Journal of Pharmaceutical Sciences.
  • Montalban, A. G., & Tria, G. S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • Wikipedia. (n.d.). High-throughput screening.
  • Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
  • Clemons, P. A., et al. (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Methods in Molecular Biology.
  • LabKey. (2024).
  • Horn, T., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Cambridge MedChem Consulting. (2017).
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Guryanov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
  • ChemicalBook. (n.d.). 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis.
  • National Center for Biotechnology Inform
  • Seethala, R., & Zhang, R. (2008). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology.
  • Mohammadi-Khanaposhtani, M., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.
  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.
  • Ahsan, M. J., & Shastri, S. (n.d.). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. Semantic Scholar.
  • Karabanovich, G., et al. (2022). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Medicinal Chemistry Research.
  • Benchchem. (n.d.).
  • Shi, X., et al. (2021). Publisher Correction: Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1. Scientific Reports.
  • Dueñas, M. D. L. A., et al. (2022). A high-throughput MALDI-TOF MS biochemical screen for small molecule inhibitors of the antigen aminopeptidase ERAP1. SLAS Discovery.
  • Fukuda, H., et al. (2016). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Biochemistry and Biophysics Reports.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful.

Troubleshooting Guide: Common Synthetic Issues

This section addresses the most frequent obstacles researchers face during the synthesis of 1,3,4-oxadiazoles, from low yields to purification headaches.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield is a common frustration, often pointing to issues with the crucial cyclodehydration step. Let's break down the potential culprits and solutions.

  • Ineffective Dehydration: The conversion of an acyclic precursor (like a 1,2-diacylhydrazine or an acylhydrazone) to the oxadiazole ring is a dehydration reaction. If the dehydrating agent is weak, moisture is present, or the temperature is too low, the reaction will stall.

    • Causality: The mechanism involves the activation of a carbonyl oxygen followed by intramolecular nucleophilic attack by the other acyl group's nitrogen or oxygen, and subsequent elimination of water. Insufficient activation or energy prevents this cyclization.[1]

    • Troubleshooting Steps:

      • Choice of Dehydrating Agent: Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are often required.[1][2][3] For milder conditions, reagents like triflic anhydride or Burgess reagent can be effective.[2][4] A comparison of common agents is provided in Table 1.

      • Reaction Conditions: Ensure strictly anhydrous conditions. Dry your solvents and glassware thoroughly. For reagents like POCl₃, refluxing temperatures are typically necessary to drive the reaction to completion.[5][6]

      • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[5][7]

    • Verification: Monitor the reaction's progress using Thin Layer Chromatography (TLC). You should see the consumption of the starting hydrazide and the appearance of a new, typically less polar, spot for the oxadiazole product.

  • Precursor Instability: The acylhydrazide or acylhydrazone intermediates can sometimes be unstable under the harsh conditions required for cyclization.

    • Troubleshooting Steps:

      • One-Pot Synthesis: To minimize the decomposition of sensitive intermediates, a one-pot approach is highly recommended.[8] In this strategy, the intermediate is generated and cyclized in the same vessel without isolation. For example, a carboxylic acid and an acid hydrazide can be combined and then treated directly with the dehydrating agent.[6][9]

Category 2: Side Product Formation

Question: I'm observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?

Answer: The formation of side products steals from your target yield and makes purification challenging. The identity of these byproducts is often linked to the specific synthetic route.

  • From Thiosemicarbazide Precursors: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, the formation of the isomeric 2-amino-1,3,4-thiadiazole is a common competitive pathway.

    • Causality: The thiosemicarbazide intermediate has two potential nucleophiles (sulfur and oxygen) that can participate in the cyclization. The choice of cyclizing agent and reaction conditions can favor one pathway over the other.

    • Troubleshooting Steps:

      • Reagent Selection: The choice of cyclizing agent is critical for chemoselectivity. Using tosyl chloride/pyridine has been shown to favor the formation of the desired 2-amino-1,3,4-oxadiazole.[10] Oxidative desulfurization using agents like iodobenzene and Oxone can also be effective.[10]

  • Incomplete Reactions or Alternative Pathways: Partially reacted intermediates or alternative cyclization products can be a major issue. For example, incomplete cyclization of diacylhydrazines can leave starting material in the final mixture.

    • Troubleshooting Steps:

      • Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one component can lead to undesired side reactions.[8]

      • Inert Atmosphere: For reactions that are sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[8]

Category 3: Purification Challenges

Question: I'm struggling to purify my final 1,3,4-oxadiazole product. What are the best techniques?

Answer: Purification is often hampered by byproducts or starting materials having similar polarity to the desired product.

  • Recrystallization: This is the most effective method for purifying solid 1,3,4-oxadiazole derivatives, provided a suitable solvent can be found.

    • Protocol:

      • Select a solvent or a binary solvent system where your product has high solubility at high temperatures but low solubility at room temperature or below. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/DMF.[5][8]

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to form pure crystals.

      • Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: This is the go-to method for separating mixtures that cannot be purified by recrystallization.

    • Protocol:

      • Use silica gel as the stationary phase.

      • Select an appropriate mobile phase (eluent), typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).

      • Determine the optimal solvent ratio using TLC analysis first. The ideal system will show good separation between the spot for your product and any impurities.

Category 4: Characterization Issues

Question: I've synthesized my product, but the characterization data (NMR, IR, MS) is ambiguous. How can I confirm the formation of the 1,3,4-oxadiazole ring?

Answer: Unambiguous characterization is essential to confirm the successful synthesis of your target structure. Here are the key spectroscopic signatures to look for.[2][11][12][13]

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the N-H and C=O stretching bands from the starting acid hydrazide.

    • Key signals for the oxadiazole ring include a C=N stretch around 1600-1650 cm⁻¹ and a C-O-C stretch around 1100-1200 cm⁻¹.[11][12]

  • ¹H NMR Spectroscopy:

    • Confirm the disappearance of the hydrazide N-H protons, which are typically broad singlets.

    • The chemical shifts of the protons on the substituent groups will be consistent with the final structure.

  • ¹³C NMR Spectroscopy:

    • This is often the most definitive technique. Look for two characteristic signals for the carbon atoms within the 1,3,4-oxadiazole ring, typically in the range of 150-165 ppm.[2][13]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should correspond to the calculated molecular weight of your target 2,5-disubstituted 1,3,4-oxadiazole.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles? A1: The most widely employed method is the dehydrative cyclization of 1,2-diacylhydrazines, which are themselves formed from the reaction of an acid hydrazide with a carboxylic acid or acid chloride.[1][2] Using a strong dehydrating agent like phosphorus oxychloride (POCl₃) under reflux is a robust and generally high-yielding approach.[1][5][9]

Q2: Can I synthesize 1,3,4-oxadiazoles directly from carboxylic acids? A2: Yes, one-pot methods exist where a carboxylic acid is reacted with an acylhydrazide in the presence of a suitable coupling or dehydrating agent, such as HATU or the Burgess reagent, to directly form the oxadiazole ring in good to excellent yields.[4][14]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis? A3: Yes, significant progress has been made in developing greener synthetic routes. Microwave-assisted synthesis is a key example, as it often eliminates the need for bulk organic solvents and drastically reduces reaction times.[5][7] Additionally, methods using solid supports like clay or silica-supported POCl₃ can simplify workup and reduce solvent usage.[1][5]

Q4: My starting material is an aldehyde. Can I use it to synthesize a 1,3,4-oxadiazole? A4: Yes. Aldehydes are commonly used to first form an N-acylhydrazone by reacting with an acid hydrazide. This acylhydrazone intermediate can then undergo oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole.[5] A variety of oxidizing agents can be used for this step, including iodine, mercury(II) oxide, or chloramine-T.[5][7][11]

Visual & Data Resources

Diagrams and Workflows

A general workflow for the synthesis of 1,3,4-oxadiazoles is often multi-step, starting from common laboratory reagents.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation / Condensation cluster_2 Step 3: Cyclodehydration A Carboxylic Acid / Ester C Acid Hydrazide A->C EtOH, Reflux B Hydrazine Hydrate B->C E 1,2-Diacylhydrazine C->E D Carboxylic Acid / Acid Chloride D->E Acylation G 2,5-Disubstituted 1,3,4-Oxadiazole E->G Reflux F Dehydrating Agent (e.g., POCl3) F->G

Caption: General Synthetic Workflow for 1,3,4-Oxadiazoles.

When troubleshooting low yields, a logical decision-making process can help pinpoint the issue.

G Start Low / No Yield CheckTLC Check TLC: Any product spot formed? Start->CheckTLC CheckSM Is starting material (SM) consumed? CheckTLC->CheckSM Yes NoReaction Issue: Ineffective Dehydration - Use stronger dehydrating agent - Ensure anhydrous conditions CheckTLC->NoReaction No Decomp Decomposition? (Tarring, multiple spots) CheckSM->Decomp Yes Conditions Issue: Reaction Conditions - Increase Temp/Time - Change Dehydrating Agent CheckSM->Conditions No Decomp->Conditions No Precursor Issue: Precursor Instability - Use milder conditions - Try one-pot synthesis Decomp->Precursor Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Data Tables

Table 1: Comparison of Common Dehydrating Agents for Oxadiazole Synthesis

Dehydrating AgentTypical ConditionsAdvantagesCommon Issues / Considerations
Phosphorus Oxychloride (POCl₃) Reflux, neat or in solventStrong, reliable, widely used[2][5][6]Harsh, corrosive, workup can be difficult
Thionyl Chloride (SOCl₂) RefluxEffective, readily available[2][3]Generates HCl and SO₂ gas, corrosive
Polyphosphoric Acid (PPA) High temp (100-150 °C)Good for difficult cyclizations[2][5]Viscous, difficult to stir, harsh workup
Triflic Anhydride Room temp or belowVery powerful, mild conditions[2][3]Expensive, very reactive
Burgess Reagent Mild heat (e.g., 60 °C)Mild conditions, good yields[4][9]Expensive, moisture sensitive
Microwave Irradiation 100-160 °C, 5-15 minExtremely fast, high yields[5][7]Requires specialized equipment

Experimental Protocols

General Protocol for the Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole using POCl₃

This protocol describes a general one-pot procedure for the reaction between an aromatic carboxylic acid and an aromatic acid hydrazide.

Materials:

  • Aromatic Carboxylic Acid (1.0 eq)

  • Aromatic Acid Hydrazide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5-10 vol)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Appropriate solvent for recrystallization (e.g., Ethanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic carboxylic acid (1.0 eq) and the aromatic acid hydrazide (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask at 0 °C.[6]

  • Slowly heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours.[5][6]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is complete when the starting materials are no longer visible.

  • After completion, allow the mixture to cool to room temperature.

  • Very slowly and carefully, pour the reaction mixture into a beaker of crushed ice/ice-cold water with vigorous stirring. Caution: This is a highly exothermic reaction.

  • A solid precipitate should form. Stir the slurry for 30 minutes.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Filter the solid product using a Büchner funnel, and wash thoroughly with cold water.

  • Dry the crude product in an oven or vacuum desiccator.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[5]

References

  • Gomha, S. M., & Khalil, K. D. (2012).
  • Li, W., et al. (2013). Synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides using HATU and Burgess reagent. Tetrahedron Letters, 54(23), 2997-3000.
  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Gaonkar, S. L., et al. (2010). Microwave assisted synthesis of a new series of 1,3,4-oxadiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 3077-3083.
  • Pattan, S. R., et al. (2009). Synthesis of some new 1,3,4-oxadiazole derivatives and their antimicrobial activity. Indian Journal of Heterocyclic Chemistry, 18(4), 381-384.
  • NG, Y. X. (2018). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
  • Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica, 66(2), 143-149.
  • BenchChem. (2025).
  • Dolman, S. J., et al. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551.
  • Bhat, K. S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(1), 36-40.
  • Revanasiddappa, B. C., et al. (2011). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 123(5), 657-663.
  • Patel, N. B., & Patel, H. R. (2012). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry - Section B, 51B(12), 1731-1740.
  • Kangani, C. O., et al. (2006). A convenient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using Deoxo-Fluor reagent. Tetrahedron Letters, 47(35), 6217-6221.
  • Various Authors. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org.
  • S. Bala, et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Heravi, M. M., et al. (2019). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 24(18), 3277.
  • Zarei, M., & Jarrahpour, A. (2011). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Arkivoc, 2011(9), 151-161.
  • Kaur, R., et al. (2019). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. World Journal of Pharmaceutical Research, 8(9), 526-547.
  • Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48821–48834.
  • Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1475-1497.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(12), 149-166.
  • Kudelko, A., et al. (2023).
  • Amin, M. L., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Journal of the Iranian Chemical Society, 19, 2395-2406.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues and optimize conditions for robust and reproducible results.

The synthesis of 2-amino-1,3,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, as this scaffold is a privileged structure found in numerous therapeutic agents.[1][2] The specific target, this compound (CAS No: 302842-60-0), is an important building block.[3] The most direct and widely adopted method for this class of compounds involves the cyclization of an acylhydrazide precursor with cyanogen bromide.[4] This guide will focus on this synthetic route, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Part 1: Core Synthesis Protocol & Mechanism

The recommended pathway involves a two-step process: the formation of methoxyacetylhydrazide followed by its cyclization with cyanogen bromide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methoxyacetylhydrazide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl methoxyacetate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Hydrazinolysis: Add hydrazine monohydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude methoxyacetylhydrazide is often a solid or viscous oil and can typically be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Setup: In a well-ventilated fume hood, dissolve methoxyacetylhydrazide (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL per gram of hydrazide). Add a base, such as potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq).

  • Reagent Addition: Cool the mixture in an ice bath (0-5°C). Prepare a solution of cyanogen bromide (CNBr) (1.1 eq) in the same solvent and add it dropwise to the cooled, stirred hydrazide solution over 30 minutes. CAUTION: Cyanogen bromide is highly toxic and moisture-sensitive; handle with extreme care in a certified fume hood.[5][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid.[7]

Reaction Mechanism

The cyclization is proposed to proceed via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide, which is neutralized by the base.

reaction_mechanism Hydrazide Methoxyacetylhydrazide Intermediate1 N-Cyano Hydrazide Intermediate Hydrazide->Intermediate1 Nucleophilic Attack CNBr Cyanogen Bromide (Br-C≡N) CNBr->Intermediate1 Base Base (e.g., KHCO₃) Salts HBr + Base → Salts Base->Salts Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Proton Transfer & Aromatization

Caption: Proposed reaction mechanism for oxadiazole formation.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent problem that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The cyclization step can be slow. Ensure you are monitoring the reaction by TLC until the hydrazide starting material is fully consumed. If the reaction stalls, a slight increase in temperature (e.g., to 40°C) or extending the reaction time may help.

  • Impure Starting Materials: The methoxyacetylhydrazide intermediate must be reasonably pure. If it contains unreacted hydrazine or ester, these can interfere with the cyclization. Consider purifying the hydrazide by recrystallization if it appears impure.

  • Incorrect Stoichiometry: The stoichiometry is critical. An excess of cyanogen bromide can lead to side reactions, while too little will result in an incomplete reaction. Use exactly 1.1 equivalents of CNBr. The base is also crucial for neutralizing the HBr byproduct; ensure at least 2.0 equivalents are used.[4]

  • Degradation: Cyanogen bromide can decompose in the presence of moisture.[6][8] Ensure you are using dry solvents and handle the reagent quickly. The product itself might have limited stability under harsh workup conditions. Avoid strong acids or bases during workup.

  • Mechanical Losses: Significant product can be lost during filtration and purification. Ensure complete transfer of solids and optimize your recrystallization or chromatography technique.

troubleshooting_flowchart start Low Yield Observed check_sm Is Starting Material (Hydrazide) consumed? (Check TLC) start->check_sm extend_time Action: Extend reaction time or slightly increase temperature. check_sm->extend_time No check_reagents Are reagents pure and stoichiometry correct? check_sm->check_reagents Yes success Yield Improved extend_time->success purify_sm Action: Purify hydrazide. Verify CNBr quality. Recalculate stoichiometry. check_reagents->purify_sm No check_workup Any issues during workup/purification? check_reagents->check_workup Yes purify_sm->success optimize_purification Action: Optimize purification. (e.g., different recrystallization solvent, careful chromatography). check_workup->optimize_purification Yes check_workup->success No optimize_purification->success

Caption: Troubleshooting flowchart for low product yield.

Q2: My TLC shows multiple spots, including a major byproduct. What could it be?

A2: The formation of byproducts is often related to the reactivity of cyanogen bromide.

  • Dimerization/Trimerization: Unreacted hydrazide can react with the product or an intermediate to form N-N coupled dimers.

  • Side reactions with CNBr: Cyanogen bromide can react with nucleophilic solvents or impurities.[5]

  • Formation of Cyanamide Derivatives: Primary and secondary amines react with CNBr to yield cyanamides.[5] If your starting hydrazide is contaminated with other amines, this can be a source of impurities.

To minimize these, ensure the slow, dropwise addition of CNBr at low temperatures (0-5°C). This maintains a low concentration of the reagent and favors the desired intramolecular cyclization over intermolecular side reactions.

Q3: I'm having difficulty purifying the final product by recrystallization.

A3: If the product oils out or the purity does not improve after recrystallization, consider these points:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Screen a variety of solvents like ethyl acetate, isopropanol, or mixtures such as ethanol/water.

  • Persistent Impurities: If impurities have similar polarity to your product, recrystallization may be ineffective. In this case, column chromatography is the recommended alternative. A gradient elution from ethyl acetate in hexanes is a good starting point.

  • Salts: Ensure all inorganic salts from the base and HBr byproduct are removed during the initial filtration. Residual salts can hinder crystallization. A simple aqueous wash of the crude product (if its solubility allows) can be beneficial.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is potassium bicarbonate (KHCO₃) recommended as the base? Can I use others?

A1: Potassium or sodium bicarbonate is an ideal choice because it is a mild base. It is strong enough to neutralize the HBr generated during the reaction, driving the equilibrium towards the product, but not so strong that it promotes hydrolysis of the starting materials or product. Stronger bases like sodium hydroxide could potentially hydrolyze the hydrazide. Organic bases like triethylamine (TEA) can also be used, but they can sometimes complicate purification.[9]

Q2: How critical is the solvent choice?

A2: The solvent plays a key role. It must dissolve the hydrazide and the base to a reasonable extent. Alcohols like methanol and ethanol are excellent choices as they meet these criteria and are compatible with the reaction conditions. Aprotic solvents like acetonitrile or DMF can also be used.[10][11]

Table 1: Solvent Selection Guide

Solvent Protic/Aprotic Boiling Point (°C) Key Considerations
Methanol Protic 65 Excellent solubility for hydrazide and bicarbonate salts.
Ethanol Protic 78 Good solubility, slightly higher reaction temperature possible.
Acetonitrile Aprotic 82 Good alternative, may require a more soluble organic base.

| DMF | Aprotic | 153 | High boiling point, useful if higher temperatures are needed, but can be difficult to remove.[10] |

Q3: What are the essential safety precautions when working with cyanogen bromide?

A3: Safety is paramount. Cyanogen bromide (CNBr) is highly toxic, volatile, and reacts with water to release toxic gases.[6][8]

  • Handling: Always handle solid CNBr and its solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Quenching: Any excess CNBr should be quenched carefully with a basic solution of sodium hypochlorite (bleach) in the fume hood.

  • Storage: Store CNBr in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and moisture.[8]

Q4: What are the best analytical methods for monitoring this reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 50-70% ethyl acetate in hexanes. The hydrazide starting material will have a different Rf value than the more rigid, and often less polar, oxadiazole product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Expect to see a singlet for the methoxy group (CH₃O-), a singlet for the methylene group (-CH₂-), and a broad singlet for the amine protons (-NH₂).

    • Mass Spectrometry (MS): To confirm the molecular weight (129.12 g/mol ).[3]

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch of the amine (around 3100-3300 cm⁻¹) and C=N/C-O-C stretches of the oxadiazole ring (around 1650 and 1070 cm⁻¹ respectively).[12]

Table 2: Typical Reaction Parameters

Parameter Recommended Value Rationale
Hydrazide:CNBr Ratio 1.0 : 1.1 A slight excess of CNBr ensures complete conversion of the limiting hydrazide.
Base (KHCO₃) eq. 2.0 - 2.5 Ensures complete neutralization of HBr byproduct.
Temperature 0°C to Room Temp. Initial cooling controls the exothermic reaction, then RT allows for completion.

| Reaction Time | 12 - 18 hours | Allows the reaction to proceed to completion at a controlled rate. |

We trust this guide will serve as a valuable resource in your laboratory work. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. E-Journal of Chemistry, 8(s1).
  • Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. doi: 10.2174/1573406417666210803170637. Retrieved from [Link]

  • Vahedi, H., et al. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.
  • Kumar, S., et al. (n.d.). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone.
  • Phakhodee, W., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1561. doi: 10.3390/molecules24081561. Retrieved from [Link]

  • Unpublished. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. doi: 10.1021/jo5024776. Retrieved from [Link]

  • Gholamzadeh, Z., et al. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron Letters, 53(28), 3604-3607.
  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
  • Zarghi, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. doi: 10.3390/molecules27082420. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2008). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of the Serbian Chemical Society, 73(6), 653-657.
  • Ali, H. A. M., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry.
  • Vahedi, H., et al. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3461-3465.
  • Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Hartman, W. W., & Dreger, E. E. (n.d.). Cyanogen bromide. Organic Syntheses Procedure. Retrieved from [Link]

  • Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2056. doi: 10.3390/molecules27072056. Retrieved from [Link]

  • Stankevič, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. doi: 10.3390/molecules27227793. Retrieved from [Link]

  • Pauk, K., et al. (2020). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 15(1), e0227476. doi: 10.1371/journal.pone.0227476. Retrieved from [Link]

  • YouTube. (2021). c242 - F19 T4 - Cyanogen Bromide Mechanism.
  • Unpublished. (2025).
  • Offord, R. E. (n.d.). The possible use of cyanogen bromide fragments in the semisynthesis of proteins and polypeptides. SciSpace.
  • Kalluraya, B., et al. (2013). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 5(1), 25-33.
  • Dolman, S. J., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
  • IJPSM. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW.
  • Wang, Z., et al. (2012). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Organic Letters, 14(17), 4494-4497. doi: 10.1021/ol302061z. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and efficient synthesis of this important heterocyclic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 2-amino-1,3,4-oxadiazoles can be attributed to several factors, primarily related to the cyclization of the semicarbazone or thiosemicarbazone precursor.

Potential Causes & Solutions:

  • Incomplete Cyclization: The conversion of the acyclic precursor to the oxadiazole ring is a critical step.

    • Troubleshooting:

      • Choice of Cyclizing Agent: The selection of the appropriate cyclizing agent is crucial. While strong dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid are common, they can lead to substrate degradation.[1][2] Consider milder and more efficient reagents. For the oxidative cyclization of semicarbazones, oxidants such as iodine, ceric ammonium nitrate, or 1,3-dibromo-5,5-dimethylhydantoin can be effective.[3][4][5] A particularly effective method for cyclizing acylthiosemicarbazides involves using tosyl chloride in the presence of pyridine, which often provides high yields.[6][7]

      • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Prolonged reaction times or excessive temperatures can lead to the formation of degradation products.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Purity of Starting Materials: Use highly pure starting materials (methoxyacetic acid, semicarbazide hydrochloride, or thiosemicarbazide) to minimize the introduction of reactive impurities.

      • Inert Atmosphere: For sensitive substrates or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Product Loss During Work-up and Purification: The isolation and purification steps can be a significant source of yield loss.

    • Troubleshooting:

      • Extraction: Optimize the extraction solvent and pH to ensure efficient transfer of the product from the aqueous to the organic phase. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

      • Purification Method: Recrystallization is often the preferred method for purifying 2-amino-1,3,4-oxadiazoles. Carefully select the recrystallization solvent to maximize the recovery of the pure product. If column chromatography is necessary, select the appropriate stationary and mobile phases to achieve good separation from impurities.

Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material: The presence of unreacted semicarbazone or the corresponding acyl hydrazide is a common issue.

    • Identification: These can be identified by comparing the TLC of the crude product with authentic samples of the starting materials.

    • Mitigation: Ensure the cyclizing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion (monitored by TLC).

  • Formation of Triazolone Derivatives: During the cyclization of semicarbazones, the amino group can compete with the oxygen atom in the ring-closing step, leading to the formation of a triazolone byproduct.[8]

    • Identification: This can be challenging without advanced analytical techniques like LC-MS or NMR.

    • Mitigation: The choice of cyclizing agent and reaction conditions can influence the chemoselectivity of the cyclization. Methods employing iodine-mediated oxidative cyclization have been reported to be effective in minimizing this side reaction.[8]

  • Hydrolysis of the Methoxy Group: Under strongly acidic or basic conditions, the methoxymethyl group can be susceptible to hydrolysis.

    • Identification: The presence of a hydroxyl peak in the IR or ¹H NMR spectrum of the impurity would be indicative of hydrolysis.

    • Mitigation: Use milder reaction conditions and avoid prolonged exposure to strong acids or bases during the reaction and work-up.

Question 3: I am having difficulty with the purification of the final product. What are the recommended procedures?

Answer: The purification of this compound can be challenging due to its polarity.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, acetonitrile, or mixtures with water.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be employed.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A polar solvent system is typically required. Start with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) and gradually increase the polarity to elute the product. For example, a gradient of methanol in dichloromethane can be effective.[8]

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group and extract the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amino group and the product is extracted back into an organic solvent.

II. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound.

What is the general synthetic strategy for preparing this compound?

The most common and direct route involves a two-step process:

  • Formation of the Semicarbazone or Thiosemicarbazone: Methoxyacetyl hydrazide is reacted with semicarbazide hydrochloride (in the presence of a base like sodium acetate) or thiosemicarbazide to form the corresponding 1-(methoxyacetyl)semicarbazide or 1-(methoxyacetyl)thiosemicarbazide.

  • Cyclization: The resulting intermediate is then cyclized to form the 1,3,4-oxadiazole ring. This is the critical step where the choice of reagent and conditions will heavily influence the yield and purity.

Which cyclization method is generally preferred for this synthesis?

For the synthesis of 2-amino-1,3,4-oxadiazoles, methods involving the cyclization of acylthiosemicarbazides often provide better yields and cleaner reactions compared to the cyclization of acylsemicarbazides.[6][7] A highly recommended method is the use of tosyl chloride and a base like pyridine or triethylamine .[7][9]

Alternatively, iodine-mediated oxidative cyclization of the semicarbazone is another effective and widely used method.[4][8]

What are the key safety precautions to consider during this synthesis?
  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine and its derivatives: These are toxic and potentially carcinogenic. Handle with care in a well-ventilated area.

  • Iodine: Iodine is corrosive and can cause stains. Handle with gloves.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and avoid sources of ignition.

How can I confirm the structure of my final product?

The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the aminoprotons (NH₂), the methylene protons (-CH₂-), and the methyl protons (-OCH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the distinct carbon signals of the oxadiazole ring, the methoxymethyl group.

  • IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the oxadiazole ring, and C-O-C stretching.

  • MS (Mass Spectrometry): This will provide the molecular weight of the compound, confirming its identity.

III. Experimental Protocol: Synthesis via Thiosemicarbazide Intermediate

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Synthesis of Methoxyacetyl hydrazide
  • To a solution of methyl methoxyacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude methoxyacetyl hydrazide can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Step 2: Synthesis of 1-(Methoxyacetyl)thiosemicarbazide
  • Dissolve methoxyacetyl hydrazide (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Cyclization to this compound
  • Suspend 1-(methoxyacetyl)thiosemicarbazide (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add triethylamine or pyridine (2-3 equivalents) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Formation cluster_2 Step 3: Cyclization Methyl_Methoxyacetate Methyl Methoxyacetate Methoxyacetyl_Hydrazide Methoxyacetyl Hydrazide Methyl_Methoxyacetate->Methoxyacetyl_Hydrazide Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Methoxyacetyl_Hydrazide Acylthiosemicarbazide 1-(Methoxyacetyl)thiosemicarbazide Methoxyacetyl_Hydrazide->Acylthiosemicarbazide Ethanol, Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide Final_Product This compound Acylthiosemicarbazide->Final_Product DCM, 0°C to RT Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->Final_Product Pyridine Pyridine Pyridine->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Cyclization Incomplete Cyclization? Monitor by TLC Start->Check_Cyclization Optimize_Cyclization Optimize Cyclization Check_Cyclization:s->Optimize_Cyclization Yes Check_Side_Reactions Significant Side Reactions? Analyze by LC-MS/NMR Check_Cyclization:s->Check_Side_Reactions No End Yield Improved Optimize_Cyclization->End Optimize_Conditions Optimize Reaction Conditions Check_Side_Reactions:s->Optimize_Conditions Yes Check_Workup Loss during Work-up? Analyze aqueous & organic layers Check_Side_Reactions:s->Check_Workup No Optimize_Conditions->End Optimize_Workup Optimize Work-up/Purification Check_Workup:s->Optimize_Workup Yes Check_Workup:s->End No Optimize_Workup->End

Caption: A logical workflow for troubleshooting low reaction yields.

V. Data Summary

Table 1: Comparison of Common Cyclization Reagents for 2-Amino-1,3,4-oxadiazole Synthesis
Cyclization ReagentPrecursorGeneral Yield RangeAdvantagesDisadvantages
Tosyl Chloride/Pyridine Acylthiosemicarbazide80-99%High yields, mild conditionsRequires handling of pyridine
Iodine/Base Semicarbazone60-90%Readily available, effectivePotential for side reactions
Phosphorus Oxychloride (POCl₃) Acylsemicarbazide40-70%Strong dehydrating agentHarsh conditions, can cause degradation
Ceric Ammonium Nitrate Semicarbazone50-80%Mild oxidantCan be expensive
1,3-Dibromo-5,5-dimethylhydantoin Thiosemicarbazide70-90%Inexpensive, easy to handleMay require optimization

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

VI. References

  • Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry; Vol. 24, No. 1 (2012), 288-290.

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013;18(10):12291-12331.

  • Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives. BenchChem.

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1):S25-S41.

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022;18(5):558-573.

  • Microwave Assisted Synthesis of 1,3,4-Oxadiazole/Thiohydantoin Hybrid Derivatives via Dehydrative Cyclization of Semicarbazide. ResearchGate.

  • Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate.

  • Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate.

  • Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles using 1,3-dibromo-5,5-dimethylhydantoin as oxidant. Tetrahedron Letters. 2006;47(28):4889-4891.

  • Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. ResearchGate.

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. 2015;80(2):1018-1024.

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. 2022;27(7):2095.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. 2014;70(4):869-873.

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. 2022;27(22):7782.

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents.

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. 2017;33(3):1497-1502.

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2400.

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. 2021;16(11):e0259495.

  • Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica.

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate.

Sources

Technical Support Center: Purification of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (CAS No. 302842-60-0)[1]. This resource is designed for researchers and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique structure of this molecule—a polar heterocyclic core combined with a basic amino group—presents specific purification hurdles that require a systematic and well-understood approach. This guide provides field-proven troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during the workup and purification of this compound.

Question 1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?

Answer: The nature and source of impurities are directly linked to the synthetic route used. A common synthesis for 2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazone precursors or the cyclization of acylthiosemicarbazides.[2][3][4]

Potential impurities include:

  • Unreacted Starting Materials: Such as methoxyacetylhydrazide or the corresponding semicarbazone.

  • Reagents from Cyclization: Residual acids (e.g., POCl₃ hydrolysis products), bases, or oxidizing agents (e.g., iodine) can contaminate the product.[3][5]

  • Side-Products: Incomplete cyclization can leave open-chain intermediates. Additionally, the oxadiazole ring or the methoxymethyl group may be susceptible to degradation under harsh acidic or basic conditions used during synthesis or workup.[2][6]

  • Solvent Residues: Trapped high-boiling point solvents like DMF or DMSO used in the reaction.

A preliminary purity assessment by Thin Layer Chromatography (TLC) is essential to visualize the number of components in your crude material.

Question 2: My compound streaks severely on a standard silica gel TLC plate. How can I get a clean spot and an accurate Rf value?

Answer: Streaking is a classic sign of a strong interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel.[7][8] The amino group of your compound is basic and binds tightly to these acidic sites, leading to poor migration and tailing.

To resolve this, you need to neutralize the acidic sites:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to a methanol portion of the mobile phase (e.g., Dichloromethane/Methanol).[7][8][9] This competes with your compound for the acidic sites on the silica, allowing it to move up the plate as a more compact spot.

  • Alternative Stationary Phases: If streaking persists, consider using a different TLC plate, such as neutral alumina or C18 reversed-phase plates, which do not have the same acidic character.[7][10]

Question 3: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:

  • The solution is too supersaturated or cooled too quickly. The molecules don't have time to align into a crystal lattice.[7] To fix this, add a small amount of hot solvent back to dissolve the oil completely, and then allow the solution to cool much more slowly. Insulating the flask can help.

  • Impurities are depressing the melting point. If the melting point of the solute-impurity mixture is below the temperature of the solution, it will separate as an oil.[7] In this case, a pre-purification step is necessary. Consider a quick filtration through a small plug of silica or an acid-base extraction before attempting recrystallization again.

Inducing crystallization can be aided by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[7]

Question 4: What is a good starting point for a purification strategy?

Answer: For a polar, basic compound like this compound, an acid-base extraction is an excellent and highly effective first purification step.[11][12] This technique specifically leverages the basicity of the amine to separate it from neutral or acidic impurities. Following this, either column chromatography or recrystallization can be used to achieve high purity.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Purification by Column Chromatography

Column chromatography is a powerful tool, but for basic amines, the choice of stationary and mobile phases is critical to success.

The Core Challenge: Silica Acidity As with TLC, the primary issue is the interaction between the basic amine and acidic silica gel, which can lead to low recovery, broad peaks, and even decomposition of the product on the column.[8][13]

Step-by-Step Protocol for Optimized Column Chromatography:

  • Stationary Phase Selection:

    • Standard Silica Gel (with modifier): This is the most common and economical choice. It is crucial to deactivate the silica by incorporating a basic modifier into the mobile phase.

    • Neutral or Basic Alumina: A good alternative for basic compounds, as it lacks the acidic sites of silica.[7][10] However, alumina can sometimes have its own reactivity issues.

    • Amine-Functionalized Silica: These columns are commercially available and are specifically designed for purifying basic compounds, often providing excellent peak shapes without mobile phase modifiers.[8]

    • Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar. Polar compounds like yours will elute earlier. The mobile phase is typically a polar mixture like Methanol/Water or Acetonitrile/Water.[10][14]

  • Mobile Phase (Eluent) Selection:

    • Develop a solvent system using TLC first. Aim for an Rf value of ~0.25-0.35 for your target compound.[15]

    • For normal phase (silica/alumina), start with a binary system of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

    • Crucially, if using silica, add 1% triethylamine (Et₃N) to the eluent mixture. This will occupy the acidic sites on the silica, dramatically improving the chromatography.[7][8]

Solvent System ComponentPolarityTypical Use for Heterocyclic Amines
Hexane / HeptaneNon-polarBase solvent, used with a more polar co-solvent.
Dichloromethane (DCM)Mid-polarityExcellent solvent, often paired with Methanol.
Ethyl Acetate (EtOAc)Mid-polarityCommon polar co-solvent with Hexanes.
Methanol (MeOH)High-polarityVery strong eluent; used in small percentages with DCM.
Triethylamine (Et₃N)Basic ModifierAdditive (0.5-2%) to prevent streaking on silica.[7][9]
  • Column Packing and Running:

    • Pack the column using a slurry method with your chosen eluent (already containing Et₃N if used).[15]

    • Dissolve your crude product in a minimal amount of the eluent or DCM.

    • Load the sample carefully onto the top of the column.[15]

    • Begin elution, collecting fractions and monitoring them by TLC.

Troubleshooting Workflow for Column Chromatography

G start Crude Amine Streaks on TLC add_base Add 1% Et3N to Eluent (e.g., DCM/MeOH) start->add_base tlc_ok Clean Spot on TLC? add_base->tlc_ok run_column Run Silica Column with Modified Eluent tlc_ok->run_column Yes still_streaks Still Streaks or Poor Separation tlc_ok->still_streaks No success Pure Compound run_column->success switch_sp Switch Stationary Phase still_streaks->switch_sp alumina Try Neutral Alumina switch_sp->alumina rp_column Try Reversed-Phase (C18) (Water/MeOH mobile phase) switch_sp->rp_column alumina->success rp_column->success

Caption: Troubleshooting workflow for amine purification by column chromatography.
Guide 2: Purification by Acid-Base Extraction

This technique is ideal as a first-pass purification to remove neutral and acidic impurities, significantly simplifying subsequent purification steps. It exploits the fact that the basic amine can be protonated to form a water-soluble salt.[11][12][16]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid, such as 1M Hydrochloric Acid (HCl).[12]

    • Shake the funnel vigorously, venting frequently. The basic amine will react with the acid to form its ammonium salt, which will dissolve in the aqueous layer.

    • R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)

    • Allow the layers to separate. Drain and collect the aqueous layer.

    • Repeat the extraction of the organic layer with fresh 1M HCl to ensure all the amine has been transferred. The organic layer, containing neutral impurities, can now be discarded.

  • Basification (Recovery of Amine):

    • Combine the acidic aqueous extracts in a flask and cool it in an ice bath.

    • Slowly add a base, such as 1M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), while stirring until the solution is basic (check with pH paper, pH > 9).[16]

    • The water-soluble ammonium salt will be neutralized back to the free amine, which is less soluble in water and may precipitate out as a solid or an oil.

    • R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (organic/solid) + NaCl (aq) + H₂O (l)

  • Final Extraction and Isolation:

    • Extract the basified aqueous solution multiple times with a fresh organic solvent (DCM or EtOAc) to recover the purified free amine.

    • Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Logical Flow of Acid-Base Extraction

G cluster_0 Step 1: Extraction cluster_1 Step 2: Recovery start Crude Product (Amine + Neutral/Acidic Impurities) in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid org_layer1 Organic Layer (Neutral/Acidic Impurities) add_acid->org_layer1 Separate aq_layer1 Aqueous Layer (Protonated Amine: R-NH3+Cl-) add_acid->aq_layer1 Separate basify Basify with NaOH (aq) to pH > 9 aq_layer1->basify add_org2 Extract with EtOAc basify->add_org2 aq_layer2 Aqueous Layer (Salts) add_org2->aq_layer2 Separate org_layer2 Organic Layer (Pure Amine: R-NH2) add_org2->org_layer2 Separate end_node Dry & Evaporate Solvent to get Pure Amine org_layer2->end_node

Caption: Workflow diagram for the purification of an amine via acid-base extraction.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H.
  • Salama, M. A., et al. (2020).
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
  • Wang, X., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. PMC - NIH.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Salama, M. A. (2020).
  • Biotage. (2023, February 10).
  • Sigma-Aldrich. (n.d.). This compound.
  • University of Calgary. (n.d.).
  • ResearchGate. (2025, February 16).
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Vahedi, H., et al. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazolidine-3,5-diones | Request PDF.
  • PubChemLite. (n.d.). This compound.
  • Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
  • ResearchGate. (2025, August 6).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2019, December 18). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity.
  • Columbia University. (n.d.).
  • Google Patents. (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine.
  • Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Santa Cruz Biotechnology. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | CAS 15884-86-3.
  • PLOS One. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
  • PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Med Chem, 18(5), 558-573.

Sources

Technical Support Center: Degradation Pathways of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the potential degradation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. While specific degradation data for this compound is not extensively published, this document synthesizes information on the known stability and reactivity of the 1,3,4-oxadiazole core to provide predictive insights and practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,3,4-oxadiazole ring system?

The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[1] This stability is a key reason for its prevalence in medicinal chemistry and materials science.[2] However, like all organic molecules, it is susceptible to degradation under specific stress conditions.

Q2: What are the likely degradation pathways for this compound under hydrolytic conditions (acidic and basic)?

Forced degradation studies on other 1,3,4-oxadiazole derivatives have demonstrated susceptibility to both acidic and alkaline hydrolysis.[3][4][5] The primary mechanism of degradation is likely the cleavage of the oxadiazole ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the oxadiazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to ring opening and the formation of hydrazide and carboxylic acid derivatives. A plausible pathway for a related 1,2,4-oxadiazole involved protonation of a ring nitrogen followed by nucleophilic attack and ring opening to yield an aryl nitrile.[6]

  • Base-Catalyzed Hydrolysis: In basic media, direct nucleophilic attack of a hydroxide ion on the carbon atoms of the oxadiazole ring can initiate ring cleavage. For a 1,2,4-oxadiazole, high pH led to nucleophilic attack, formation of an anion on a ring nitrogen, and subsequent ring opening.[6]

Q3: How does oxidation affect the stability of this compound?

Oxidative conditions can lead to the degradation of 1,3,4-oxadiazole derivatives.[3] The specific degradation products will depend on the oxidizing agent used and the reaction conditions. The methoxymethyl and amine substituents on the core ring may also be susceptible to oxidation.

Q4: What is the expected thermal stability of this compound?

1,3,4-oxadiazoles are generally characterized by high thermal stability, with decomposition temperatures often exceeding 300°C.[7] Thermal degradation of the 1,3,4-oxadiazole ring typically proceeds through the elimination of nitrogen and the formation of nitriles and other small molecules like carbon monoxide and carbon dioxide.[8][9][10] The degradation pattern can be influenced by the surrounding atmosphere (e.g., inert vs. air).[7][10]

Q5: Is this compound sensitive to light?

Photodegradation is a potential degradation pathway for 1,3,4-oxadiazole-containing compounds, especially in the presence of UV light and oxygen.[11] This photo-oxidation process can lead to the cleavage of the oxadiazole ring and the formation of carbonyl and amide-containing structures.[11] The reaction may be mediated by reactive oxygen species such as superoxide anion radicals.[11]

Troubleshooting Guide

Observed Issue Probable Cause (Degradation-Related) Recommended Action & Rationale
Appearance of unexpected peaks in HPLC analysis of an aged sample. Hydrolytic or oxidative degradation of the parent compound.Perform a forced degradation study (see protocol below) to generate potential degradation products and confirm their retention times. This will help in identifying the unknown peaks.
Loss of compound potency or concentration over time in solution. The compound may be unstable in the chosen solvent or at the storage temperature. Hydrolysis is a common issue in aqueous solutions.Evaluate the stability of the compound in different solvents and at various pH values and temperatures. Store solutions in appropriate conditions (e.g., refrigerated, protected from light) based on stability data.
Discoloration of the solid compound upon storage. Possible photodegradation or reaction with atmospheric oxygen/moisture.Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to minimize exposure to light, oxygen, and moisture.
Inconsistent results in thermal analysis (e.g., TGA, DSC). The presence of impurities or degradation products can alter the thermal profile of the compound.Purify the sample using an appropriate technique (e.g., recrystallization, chromatography) before thermal analysis to ensure the data reflects the properties of the pure compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a UV or PDA detector[12]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, monitoring at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂ or with heating.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) and analyze at different time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.[12]

Chromatographic Conditions (Example):

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[3][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A gradient from low to high organic (e.g., 5% to 95% B over 20-30 minutes) is recommended to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30-40°C[3][5]

  • Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range with the PDA detector to identify degradation products with different chromophores.

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Linearity, Accuracy, Precision, LOD, LOQ: Perform these validation experiments according to ICH guidelines.

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acidic Hydrolysis Acidic Hydrolysis Ring-Opened Products (Hydrazides, etc.) Ring-Opened Products (Hydrazides, etc.) Acidic Hydrolysis->Ring-Opened Products (Hydrazides, etc.) Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Ring-Opened Products (Hydrazides, etc.) Oxidation Oxidation Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives Photolysis (UV/O2) Photolysis (UV/O2) Carbonyl and Amide Fragments Carbonyl and Amide Fragments Photolysis (UV/O2)->Carbonyl and Amide Fragments Thermal Stress Thermal Stress Nitriles Nitriles Thermal Stress->Nitriles This compound This compound This compound->Acidic Hydrolysis This compound->Basic Hydrolysis This compound->Oxidation This compound->Photolysis (UV/O2) This compound->Thermal Stress

Caption: Proposed degradation pathways under various stress conditions.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolysis (UV) start->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

References

  • Cotter, J. L., Knight, G. J., & Wright, W. W. (n.d.). Thermal Degradation Studies of Oxadiazoles. Royal Aircraft Establishment.
  • Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. (n.d.). osti.gov.
  • Găină, L., Găină, C., & Cristea, M. (2011). Thermal degradation of some[7][8][9]oxadiazole derivatives with liquid crystalline properties. Thermochimica Acta, 524(1-2), 179-185.

  • Cotter, J. L., Knight, G. J., & Wright, W. W. (1966). THERMAL DEGRADATION STUDIES ON OXADIAZOLES.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
  • Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Molecules, 26(2), 438.
  • Wang, J., Wang, L., & Wang, Y. (2014). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers.
  • Siek, M., & Turek, J. (2023).
  • Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Deriv
  • Buscemi, S., Pace, A., & Vivona, N. (1998). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 177-180.
  • Force degradation study of compound A3. (n.d.).
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
  • Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3287-3297.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2024).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2016). Oriental Journal of Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023).
  • Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. (2024).
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022).
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2020). PLOS One.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022).
  • Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2012). Der Pharma Chemica.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Taylor & Francis Online.

Sources

Technical Support Center: 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your experiments. My goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles to proactively improve your experimental outcomes.

I. Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established transformation in medicinal chemistry. A common and effective method involves the reaction of an acid hydrazide with cyanogen bromide.[1] This section will address potential pitfalls in the synthesis of this compound from 2-methoxyacetohydrazide.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2-amino-1,3,4-oxadiazoles often stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: Impurities in your 2-methoxyacetohydrazide or cyanogen bromide can lead to unwanted side reactions and incomplete conversion. Ensure you are using high-purity reagents. If the purity of the hydrazide is questionable, consider recrystallizing it before use.

  • Reaction Conditions:

    • Temperature: While the reaction is typically performed at or near room temperature, excessive heat can lead to the decomposition of cyanogen bromide and the formation of side products. Conversely, a temperature that is too low may result in a sluggish and incomplete reaction. Careful monitoring and control of the reaction temperature are essential.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH Control: The reaction is sensitive to pH. The addition of a mild base, such as sodium bicarbonate, is often necessary to neutralize the hydrobromic acid formed during the reaction.[2] An overly acidic or basic environment can promote hydrolysis of the starting materials or the product.

  • Moisture Sensitivity: Cyanogen bromide is sensitive to moisture. Ensure that your reaction is conducted under anhydrous conditions using dry solvents and glassware.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: The formation of side products is a common challenge in heterocyclic synthesis. In this particular reaction, you may encounter the following:

  • Unreacted Starting Materials: The most obvious spots on your TLC will be your starting materials, 2-methoxyacetohydrazide and potentially a derivative of cyanogen bromide.

  • Hydrolysis Products: If moisture is present, 2-methoxyacetohydrazide can hydrolyze back to methoxyacetic acid and hydrazine. Cyanogen bromide can hydrolyze to hydrocyanic acid and hypobromous acid.

  • Dimerization or Polymerization: Under certain conditions, cyanogen bromide can polymerize. Intermediates in the reaction may also undergo self-condensation or other side reactions.

To identify these side products, it is helpful to run co-spots on your TLC plate with your starting materials. Characterization of the isolated side products by Mass Spectrometry or NMR can provide definitive identification.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

Materials:

  • 2-Methoxyacetohydrazide

  • Cyanogen bromide

  • Methanol (anhydrous)

  • Sodium bicarbonate

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyacetohydrazide (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Addition of Cyanogen Bromide: Cool the solution to 0 °C using an ice bath. Dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred solution of the hydrazide over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture (caution: gas evolution).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

II. Purification

Purification of the crude this compound is essential to remove unreacted starting materials and side products. Due to the presence of the amino group and the oxadiazole ring, the compound is expected to be polar.

Frequently Asked Questions (FAQs) - Purification

Q1: My crude product is an oil/sticky solid. How can I best purify it?

A1: An oily or sticky crude product often indicates the presence of impurities. The two primary methods for purification will be recrystallization and column chromatography.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It is generally more scalable and can yield highly pure crystalline material.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. Given the polar nature of your compound, you will likely need a polar mobile phase.

Q2: What is a good solvent system for recrystallization?

A2: Finding the right recrystallization solvent often requires some experimentation. For a polar compound like this compound, you should start with polar solvents.

  • Single Solvent Systems: Try solvents like ethanol, isopropanol, or ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. A common approach is to dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

Q3: I am having trouble with streaking on my TLC plates and poor separation during column chromatography. What can I do?

A3: Streaking and poor separation on silica gel are common issues when dealing with basic compounds like amines.

  • TLC Analysis: To reduce streaking on your TLC plates, you can add a small amount of a basic modifier to your mobile phase, such as 1-2% triethylamine.

  • Column Chromatography: For column chromatography, using a mobile phase containing a small percentage of a base like triethylamine (e.g., ethyl acetate/hexane with 1% triethylamine) can significantly improve the separation. Alternatively, using amine-functionalized silica gel can be very effective for purifying basic compounds.

Detailed Protocol: Purification by Recrystallization
  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

III. Characterization

Proper characterization is crucial to confirm the identity and purity of your synthesized this compound. The following table summarizes the expected spectroscopic data based on the structure and data from analogous compounds.[3][4]

Technique Expected Observations
¹H NMR * -NH₂ protons: A broad singlet, typically in the range of δ 7.0-8.0 ppm. The chemical shift can be concentration-dependent and the peak may exchange with D₂O.
  • -OCH₂- protons: A singlet around δ 4.5-5.0 ppm.

  • -OCH₃ protons: A singlet around δ 3.3-3.5 ppm. | | ¹³C NMR | * C=N of oxadiazole: Two signals in the range of δ 155-170 ppm.

  • -OCH₂- carbon: A signal around δ 60-70 ppm.

  • -OCH₃ carbon: A signal around δ 55-60 ppm. | | Mass Spec (ESI+) | * [M+H]⁺: Expected at m/z 130.06.[5]

  • [M+Na]⁺: Expected at m/z 152.04.[5] | | IR Spectroscopy | * N-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.

  • C=N stretch: A sharp absorption band around 1640-1680 cm⁻¹.

  • C-O-C stretch: An absorption band in the region of 1050-1150 cm⁻¹. |

Frequently Asked Questions (FAQs) - Characterization

Q1: The -NH₂ protons in my ¹H NMR spectrum are very broad or not visible. Is this normal?

A1: Yes, this is quite common for amine protons. The broadness is due to quadrupole broadening and chemical exchange. If you suspect the peak is present but obscured, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

Q2: My mass spectrum shows a peak at M+24 in addition to the expected M+H and M+Na peaks. What could this be?

A2: A peak at M+24 could correspond to the formation of a potassium adduct, [M+K]⁺, especially if potassium salts were used in the workup or are present as impurities in your glassware or solvents. The predicted m/z for the [M+K]⁺ adduct is 168.02.[5]

IV. Handling and Storage

Proper handling and storage are essential to maintain the integrity of your this compound.

Frequently Asked Questions (FAQs) - Handling and Storage

Q1: Is this compound stable? How should I store it?

A1: While the 1,3,4-oxadiazole ring is generally considered to be thermally stable, the 2-amino substituent can be susceptible to oxidation and other degradation pathways.[6] It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[7] For long-term storage, keeping it in a freezer at -20°C is advisable.[8]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: As with any chemical, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Methoxyacetohydrazide + Cyanogen Bromide in Methanol reaction Reaction at 0°C to RT start->reaction 1. Add CNBr dropwise workup Neutralization (NaHCO₃) & Extraction (EtOAc) reaction->workup 2. Monitor by TLC crude Crude Product workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Option 1 column Column Chromatography (Silica, EtOAc/Hexane + TEA) crude->column Option 2 pure Pure Product recrystallization->pure column->pure nmr ¹H & ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

Caption: Overall experimental workflow for the synthesis, purification, and characterization of this compound.

Synthesis Pathway and Potential Side Reaction

synthesis_pathway hydrazide 2-Methoxyacetohydrazide intermediate Acylsemicarbazide Intermediate (Proposed) hydrazide->intermediate + CNBr hydrolysis Methoxyacetic Acid + Hydrazine hydrazide->hydrolysis H₂O cnbr Cyanogen Bromide cnbr->intermediate product This compound intermediate->product - HBr (Cyclodehydration)

Caption: Proposed reaction pathway for the synthesis of this compound and a potential hydrolysis side reaction.

References

  • Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information File. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR (d6-DMSO, 151 MHz). Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Retrieved from [Link]

  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the dehydrative cyclization of semicarbazide 6 a. Retrieved from [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7649.
  • Zare, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2025, August 7).
  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 16(5), e0251700. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

  • ResearchGate. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). A New Efficient Route to 2-Alkylsemicarbazides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic amine. Our goal is to equip you with the necessary knowledge to confidently and safely scale up this synthesis in your laboratory.

Introduction to the Synthesis

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a cornerstone in medicinal chemistry due to the prevalence of this scaffold in a wide array of therapeutic agents. The target molecule, this compound, is of particular interest. A common and effective method for preparing such compounds involves the reaction of an acid hydrazide with cyanogen bromide.[1] This approach is often favored for its directness and generally good yields.

This guide will focus on a two-step synthetic route, beginning with the preparation of methoxyacetic hydrazide, followed by its cyclization with cyanogen bromide to yield the final product. We will delve into the critical parameters of each step, potential challenges during scale-up, and robust solutions to overcome them.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. This two-step process is designed for scalability and efficiency.

Synthetic_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Formation Methyl_Methoxyacetate Methyl Methoxyacetate Methoxyacetic_Hydrazide Methoxyacetic Hydrazide Methyl_Methoxyacetate->Methoxyacetic_Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Target_Molecule 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine Methoxyacetic_Hydrazide->Target_Molecule Cyanogen Bromide, Methanol, Base Cyanogen_Bromide Cyanogen Bromide

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the synthesis and scale-up of this compound.

Part 1: Methoxyacetic Hydrazide Synthesis

Q1: My yield of methoxyacetic hydrazide is low. What are the likely causes?

A1: Low yields in the synthesis of methoxyacetic hydrazide are often attributed to incomplete reaction or side reactions. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure that the methyl methoxyacetate and hydrazine hydrate are of high purity. Water content in the hydrazine hydrate can affect the reaction equilibrium.

  • Reaction Time and Temperature: The reaction is typically conducted at reflux in ethanol. Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can complicate the work-up and purification. A molar ratio of 1:1.1 to 1:1.2 (ester to hydrazine hydrate) is generally recommended.

Q2: How do I effectively purify the methoxyacetic hydrazide?

A2: Methoxyacetic hydrazide is a polar compound. Purification can be achieved by:

  • Recrystallization: This is the most common and scalable method. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and diethyl ether.

  • Column Chromatography: For smaller scales or very high purity requirements, silica gel chromatography can be employed. Due to its polarity, a polar mobile phase such as dichloromethane/methanol or ethyl acetate/methanol will be necessary.

Part 2: this compound Synthesis

Q3: The reaction of methoxyacetic hydrazide with cyanogen bromide is not proceeding to completion. What should I check?

A3: Incomplete cyclization can be a significant issue. Consider the following:

  • Reagent Quality: Cyanogen bromide is sensitive to moisture and can degrade over time. Use a fresh, high-purity reagent.

  • pH Control: The reaction is typically carried out in a neutral or slightly basic medium.[1] The addition of a mild base, such as sodium bicarbonate or potassium carbonate, can be beneficial in neutralizing any hydrobromic acid formed during the reaction, which could protonate the starting hydrazide and render it unreactive.

  • Temperature: The reaction is often performed at or below room temperature to control its exothermicity. However, if the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) may be necessary. Monitor for any potential decomposition.

Q4: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A4: Side reactions can be a challenge, especially during scale-up. Potential byproducts include unreacted starting materials and products from the decomposition of cyanogen bromide.

  • Control of Reagent Addition: Slow, portion-wise addition of cyanogen bromide to the solution of methoxyacetic hydrazide is crucial to maintain control over the reaction exotherm and minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q5: What is the safest way to handle cyanogen bromide, especially on a larger scale?

A5: Cyanogen bromide is highly toxic and requires strict safety precautions.

  • Ventilation: Always handle cyanogen bromide in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger quantities, a face shield and respiratory protection may be necessary.

  • Quenching: Any unreacted cyanogen bromide should be quenched with a basic solution of sodium hypochlorite (bleach) before disposal.

Hazard Precautionary Statement
Fatal if swallowed, in contact with skin or if inhaled.[2]Do not breathe dust. Do not get in eyes, on skin, or on clothing.[2]
Causes severe skin burns and eye damage.[2]Wear protective gloves/protective clothing/eye protection/face protection.[2]
Very toxic to aquatic life.[2]Avoid release to the environment.[2]

Q6: The purification of the final product, this compound, is proving difficult. What methods are recommended for scale-up?

A6: As a polar heterocyclic amine, purification can be challenging.

  • Recrystallization: This is the preferred method for large-scale purification. Suitable solvents include water, ethanol, or a mixture of the two. The high polarity of the product often necessitates polar protic solvents for effective recrystallization.

  • Column Chromatography: If required, column chromatography on silica gel can be used. A common issue with amines on silica is tailing. To mitigate this, a small amount of a basic modifier like triethylamine (1-2%) or ammonia in the mobile phase (e.g., dichloromethane/methanol/ammonia) is recommended. Alternatively, using amine-functionalized silica gel can be very effective.

Detailed Experimental Protocols

Step 1: Synthesis of Methoxyacetic Hydrazide

Hydrazide_Formation_Workflow Start Start Charge_Reagents Charge reactor with Methyl Methoxyacetate and Ethanol Start->Charge_Reagents Add_Hydrazine Add Hydrazine Hydrate dropwise at room temperature Charge_Reagents->Add_Hydrazine Reflux Heat to reflux and monitor by TLC Add_Hydrazine->Reflux Cool_and_Concentrate Cool to room temperature and concentrate in vacuo Reflux->Cool_and_Concentrate Recrystallize Recrystallize from Ethanol/Diethyl Ether Cool_and_Concentrate->Recrystallize Isolate_Product Filter, wash with cold Diethyl Ether, and dry Recrystallize->Isolate_Product End End Isolate_Product->End

Caption: Workflow for the synthesis of Methoxyacetic Hydrazide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g or mL)
Methyl Methoxyacetate104.101.0104.1 g
Hydrazine Hydrate (~64%)50.061.1~55.1 g (~53.5 mL)
Ethanol--500 mL
Diethyl Ether--For washing

Procedure:

  • To a stirred solution of methyl methoxyacetate (1.0 mol) in ethanol (500 mL), add hydrazine hydrate (1.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether, to afford pure methoxyacetic hydrazide as a white solid.

  • Filter the crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

Oxadiazole_Formation_Workflow Start Start Dissolve_Hydrazide Dissolve Methoxyacetic Hydrazide in Methanol Start->Dissolve_Hydrazide Add_Base Add Sodium Bicarbonate Dissolve_Hydrazide->Add_Base Add_CNBr Add Cyanogen Bromide solution portion-wise at 0-5 °C Add_Base->Add_CNBr Stir_at_RT Stir at room temperature and monitor by TLC Add_CNBr->Stir_at_RT Concentrate Concentrate the reaction mixture in vacuo Stir_at_RT->Concentrate Purify Purify by recrystallization from water or ethanol Concentrate->Purify Isolate_Product Filter, wash with cold water, and dry Purify->Isolate_Product End End Isolate_Product->End

Caption: Workflow for the synthesis of the target molecule.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g or mL)
Methoxyacetic Hydrazide104.111.0104.1 g
Cyanogen Bromide105.921.05111.2 g
Sodium Bicarbonate84.011.5126.0 g
Methanol--1 L
Water--For purification

Procedure:

  • Dissolve methoxyacetic hydrazide (1.0 mol) in methanol (1 L) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Add sodium bicarbonate (1.5 mol) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve cyanogen bromide (1.05 mol) in methanol (200 mL). Caution: Handle cyanogen bromide in a fume hood with appropriate PPE.

  • Add the cyanogen bromide solution to the hydrazide solution portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 15% methanol in dichloromethane).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add water (500 mL) and stir for 30 minutes.

  • Filter the solid product, wash with cold water, and recrystallize from water or ethanol to yield pure this compound as a crystalline solid.

  • Dry the product under vacuum.

Analytical Characterization Data (Expected)

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (ESI+) m/z
Methoxyacetic Hydrazide~9.0 (s, 1H, -CONH-), ~4.2 (s, 2H, -NH2), ~3.8 (s, 2H, -OCH2-), ~3.2 (s, 3H, -OCH3)~168 (-C=O), ~70 (-OCH2-), ~58 (-OCH3)105.1 [M+H]+
This compound~7.2 (s, 2H, -NH2), ~4.5 (s, 2H, -OCH2-), ~3.3 (s, 3H, -OCH3)~165 (C5), ~158 (C2), ~65 (-OCH2-), ~59 (-OCH3)130.1 [M+H]+

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

References

  • Sigma-Aldrich, Cyanogen bromide Safety D
  • PubChem, 5-Methoxy-1,3,4-thiadiazol-2-amine.
  • Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.).
  • Lin, Y.-C., Lin, Y.-C., & Fuh, M.-R. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 659–670.
  • Goissis, G., & Pighinelli, F. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
  • Bollikolla, H. B., & Murthy, D. V. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255–271.
  • Lin, Y.-C., Lin, Y.-C., & Fuh, M.-R. (2021b). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis, 29(4), 659–670.
  • What is the best method for synthesis of 2-amino, 1,3,4-oxadiazole heterocyclic ring? (n.d.).
  • Kráčmar, J., Kráčmarová, J., & Végh, Z. (2003). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
  • Paswan, S., Kushwaha, S. K., Singh, S., Drew, M. G. B., & Singh, N. K. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • Synthesis, Mechanism of Action And Characteriz
  • Gugan, K., Langeswaran, K., Gowsalya, M., Revathi, R., Vijayakumar, V., & Balasubramanian, S. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1523–1529.
  • Zięba, A., Szafrański, K., Spychała, J., & Gierczyk, B. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7799.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.).
  • Vo, T. N., Ngo, T. D., Nguyen, T. H., Tran, T. D., Thai, K. M., & Tran, T. D. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573.
  • Naveen, S., Kavitha, C. V., Ananda, H., Nagesh, S., & Lokanath, N. K. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Wyrzykowska, E., & Wasiak, M. (2023). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 28(11), 4467.
  • Wyrzykowska, E., & Wasiak, M. (2023b). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 28(11), 4467.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191.
  • Kumar, S., & Ahmad, S. (2011).
  • Kapoorr, V., Sharma, V., & Sharma, U. (2015). ChemInform Abstract: Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles. ChemInform, 46(47).
  • Salama, H. (2020).
  • 5-Methoxy-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
  • Kumar, D., Park, H., Park, S. W., & Park, K. H. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 20(12), 22699–22707.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(2), 1109–1112.
  • Cyanogen Bromide: Reaction with Met. (n.d.).
  • Process for producing semicarbazide. (n.d.).
  • Process for preparing semicarbazide hydrochloride. (n.d.).
  • United States P
  • NOVEL PROCESS FOR PRODUCING SEMICARBAZIDE. (n.d.).
  • Zheng, C.-J., Sun, L.-P., & Song, M.-X. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1788.
  • Process for the prepar
  • Cyanogen Bromide Treatment of Methionine-Containing Compounds. (n.d.).
  • Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol’khin, N. N., & Petukhov, S. S. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 9(4), 117–130.

Sources

Technical Support Center: Synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known as a bioisostere for amide and ester groups, which enhances its ability to form crucial hydrogen bonding interactions with biological targets.[1] However, its synthesis is not without challenges. This document moves beyond simple protocols to provide in-depth, field-proven insights into avoiding common pitfalls and side reactions, ensuring a reproducible and high-yielding synthesis.

Our approach is built on explaining the causality behind each experimental choice. Every recommendation is part of a self-validating system, designed to give you maximum control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for this compound?

A1: The most robust and widely adopted pathway involves a two or three-step sequence starting from a methoxyacetic acid derivative. The general workflow is:

  • Hydrazide Formation: Synthesis of methoxyacetylhydrazide from a suitable precursor like methyl methoxyacetate.

  • Intermediate Formation: Conversion of the hydrazide into an acylthiosemicarbazide or an acylsemicarbazide. The acylthiosemicarbazide route is often preferred due to the superior reactivity of the intermediate in the subsequent cyclization step.[2][3]

  • Cyclization: A reagent-mediated cyclization of the intermediate to form the final 2-amino-1,3,4-oxadiazole ring. The choice of cyclizing agent is critical to prevent side reactions.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield is typically traced back to two critical areas:

  • Side Reactions during Cyclization: The most significant yield loss occurs during the ring-formation step. Depending on your chosen route, this can manifest as the formation of an isomeric 1,3,4-thiadiazole[4][5], a competing triazolone byproduct[6], or decomposition of the target molecule under harsh conditions.[7]

  • Impure Intermediates: Carrying impurities from the initial steps into the cyclization reaction can inhibit the main reaction or promote side pathways. Specifically, the formation of 1,2-bis(methoxyacetyl)hydrazine during the first step can be a yield-limiting impurity.

Q3: How critical is the choice of cyclization reagent?

A3: It is the single most important parameter for this synthesis. The cyclization of an acyl(thio)semicarbazide intermediate is not a simple dehydration. It is a competitive reaction where different reagents can direct the cyclization towards different heterocyclic systems. For example, when starting from an acylthiosemicarbazide, some reagents will favor desulfurization to yield the desired oxadiazole, while others will favor dehydration to yield the undesired thiadiazole.[4] We will explore this in detail in the troubleshooting guide.

Visualized Synthetic Workflow

The following diagram illustrates the recommended synthetic pathway, highlighting the key intermediate and the final product.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Regioselective Cyclization A Methyl Methoxyacetate B Methoxyacetylhydrazide A->B Hydrazine Hydrate, Reflux C 1-(Methoxyacetyl)thiosemicarbazide B->C KSCN, HCl or Isothiocyanate D This compound C->D EDC.HCl, DMSO or TsCl, Pyridine

Caption: Recommended workflow for synthesizing this compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the chemical reasoning and a validated protocol to resolve the issue.

Problem 1: After reacting my methoxyacetyl precursor with hydrazine, I see a significant byproduct with a mass corresponding to a double acylation.

Q: My methoxyacetylhydrazide synthesis is low-yielding and contaminated with 1,2-bis(methoxyacetyl)hydrazine. How can I prevent this?

A: This is a classic side reaction, especially when using highly reactive acyl chlorides. The initial product, methoxyacetylhydrazide, remains nucleophilic and can react with a second molecule of the acylating agent.

  • Causality: The use of methoxyacetyl chloride, while fast, provides a high concentration of a very reactive electrophile. This leads to competitive N-acylation of the desired product. Using a less reactive precursor, like methyl methoxyacetate, allows for a more controlled reaction rate, favoring the mono-acylated product.[8]

  • Solution: Switch from an acyl chloride to an ester precursor and use hydrazine hydrate in a refluxing alcoholic solvent. This method significantly improves the selectivity for the desired mono-acylhydrazide.

Validated Protocol: Synthesis of Methoxyacetylhydrazide (1)

  • To a round-bottom flask, add methyl methoxyacetate (1.0 eq) and methanol (5 mL per 10 g of ester).

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature with stirring.

  • Heat the mixture to reflux (approx. 65°C) for 6-8 hours, monitoring the reaction by TLC or LC-MS until the starting ester is consumed.[9]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from methanol or ethanol.[9]

ParameterRecommended ConditionRationale
Acyl Precursor Methyl MethoxyacetateLower reactivity than acyl chloride, preventing bis-acylation.
Hydrazine Hydrazine Hydrate (80-100%)Standard, effective nucleophile.
Stoichiometry 1.5 eq Hydrazine HydrateA slight excess drives the reaction to completion.
Temperature Reflux (Methanol)Provides sufficient energy without causing decomposition.

Problem 2: My final reaction mixture contains two isomeric products, one of which contains sulfur. I can't separate them.

Q: I used a thiosemicarbazide intermediate, but my final product is contaminated with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine. How do I ensure regioselective cyclization to the oxadiazole?

A: This is the most common and critical side reaction in this synthesis. The 1-(methoxyacetyl)thiosemicarbazide intermediate has two nucleophilic atoms (oxygen and sulfur) that can participate in the cyclization. The choice of reagent and solvent dictates which atom attacks, determining the final heterocycle.

  • Causality & Mechanism: The regioselectivity is controlled by the activation of the thiourea moiety.

    • Oxadiazole Formation (Desired): Reagents like carbodiimides (EDC·HCl) in aprotic polar solvents like DMSO activate the sulfur atom, making it a good leaving group upon attack by the carbonyl oxygen. This is a cyclodesulfurization pathway.[4]

    • Thiadiazole Formation (Undesired): Reagents like p-toluenesulfonyl chloride (TsCl) in polar solvents can activate the carbonyl oxygen, promoting attack by the sulfur atom in a dehydrative cyclization.[4][5]

  • Solution: Employ a reagent system known to strongly favor the formation of 2-amino-1,3,4-oxadiazoles. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is highly effective.[4]

Validated Protocol: Regioselective Synthesis of this compound (3)

  • Dissolve 1-(methoxyacetyl)thiosemicarbazide (1.0 eq) in anhydrous DMSO (10 mL per 1 g of starting material).

  • Add EDC·HCl (1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

Reagent SystemSolventPredominant ProductReference
EDC·HCl DMSO1,3,4-Oxadiazole [4]
p-TsCl / Triethylamine NMP1,3,4-Thiadiazole[4]
Iodine / K₂CO₃ 1,4-Dioxane1,3,4-Oxadiazole [6][10]
POCl₃ Neat, Reflux1,3,4-Oxadiazole [11][12]

Problem 3: The cyclization reaction stalls, and I primarily recover my unreacted acylsemicarbazide or acylthiosemicarbazide intermediate.

Q: My cyclization reaction is not going to completion. What am I doing wrong?

A: This indicates that the activation energy for the cyclization is not being met, which can be due to an insufficiently powerful reagent or non-optimal reaction conditions.

  • Causality: Dehydrative or desulfurative cyclizations require a potent activating agent to convert a poor leaving group (like -OH or -SH) into a good one. If the reagent is weak, or if the temperature is too low, the reaction will stall. Reagents like phosphorus oxychloride (POCl₃) are powerful dehydrating agents often used for stubborn cyclizations.[11][12]

  • Solution: For a more forceful approach, particularly if using an acylsemicarbazide intermediate (the oxygen analogue), POCl₃ can be an effective cyclodehydrating agent. Caution: POCl₃ is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.

Validated Protocol: POCl₃-Mediated Cyclodehydration

  • Carefully add the 1-(methoxyacetyl)semicarbazide intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0°C.

  • Slowly warm the mixture to room temperature and then heat to reflux (approx. 105°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purify by recrystallization from ethanol or isopropanol.

Visualizing Competing Reaction Pathways

Understanding the potential for side reactions is key to avoiding them. The following diagram illustrates how the acylthiosemicarbazide intermediate can diverge to form either the desired oxadiazole or the undesired thiadiazole isomer.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Intermediate 1-(Methoxyacetyl)thiosemicarbazide Oxadiazole 5-(methoxymethyl)-1,3,4- oxadiazol-2-amine Intermediate->Oxadiazole Cyclodesulfurization (e.g., EDC.HCl) Thiadiazole 5-(methoxymethyl)-1,3,4- thiadiazol-2-amine Intermediate->Thiadiazole Dehydrative Cyclization (e.g., TsCl)

Caption: Competing cyclization pathways for the thiosemicarbazide intermediate.

References

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. [Link]

  • Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. [Link]

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Organic Letters. [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. PubMed. [Link]

  • Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. [Link]

  • OXIDATIVE CYCLISATION BASED ONE-POT SYNTHESIS OF 1, 3, 4 OXADIAZOLE DERIVATIVES USING M. Journal of Advanced Scientific Research. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One. [Link]

  • Processes for making hydrazides.

Sources

Technical Support Center: Optimizing the Crystallization of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine (MW: 129.12 g/mol , CAS: 302842-60-0).[1][2] Crystallization is a critical purification and particle engineering step in the development of small molecule therapeutics and fine chemicals. The unique structural characteristics of this oxadiazole derivative—namely its hydrogen-bonding amine group, the hydrogen bond accepting oxadiazole ring, and the polar methoxymethyl side chain—present specific challenges and opportunities for optimization.[3][4][5] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and refine your crystallization protocols, grounded in established physicochemical principles.

Section 1: Understanding Your Molecule's Crystallization Behavior

Q: What are the key structural features of this compound that influence its crystallization?

A: The crystallization behavior of this molecule is governed by its capacity for strong intermolecular interactions. Understanding these is the first step to selecting an appropriate solvent system.

  • Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the two nitrogen atoms and the ether oxygen of the oxadiazole ring are hydrogen bond acceptors.[4][5] This allows the molecules to form robust, self-assembling networks, such as dimers or chains, which are the fundamental building blocks of a crystal lattice.[5][6] Solvents that can compete with these interactions (e.g., alcohols) will increase solubility, whereas non-hydrogen-bonding solvents will decrease it.

  • Polarity: The combination of the amine, ether, and oxadiazole functionalities makes this a polar molecule. Following the principle of "like dissolves like," it will exhibit higher solubility in polar solvents.[7][8]

  • Rigidity: The 1,3,4-oxadiazole ring is a planar, rigid structure. Such rigidity often facilitates ordered packing into a crystal lattice, which is favorable for crystallization compared to highly flexible molecules.[9]

PropertyValue / DescriptionImplication for Crystallization
Molecular Weight 129.12 g/mol [1]Low molecular weight, typical for small molecules.
Hydrogen Bond Donors 1 (from -NH₂)Strong directional interactions, promoting crystal lattice formation.
Hydrogen Bond Acceptors 3 (2x ring N, 1x ether O)Multiple sites for interaction with solvents or other molecules.
Predicted Polarity HighLikely soluble in polar solvents like alcohols, acetone, and potentially water at high temperatures.[9]

Section 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent challenges encountered during crystallization experiments in a direct Q&A format.

Problem 1: No Crystals Form After Cooling

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but nothing has crystallized. What are my next steps?

A: This is a classic sign of a stable supersaturated solution where the energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome. There are several techniques to induce nucleation.

  • Mechanical Agitation (Scratching): Gently scratching the inside surface of the flask with a glass rod at the air-liquid interface can initiate crystallization.[10] The micro-abrasions on the glass create high-energy sites that serve as templates for crystal formation.[11]

  • Seed Crystals: If you have a small amount of the solid compound, add a single, tiny crystal to the solution.[10][11] This "seed" bypasses the initial nucleation energy barrier, providing a perfect template for further crystal growth.

  • Reduce Solvent Volume: It's possible you have used too much solvent.[7][11] Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Deep Cooling: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator. Lower temperatures reduce the solubility further, increasing the driving force for crystallization.

Troubleshooting_Nucleation_Failure start Supersaturated Solution (No Crystals) scratch 1. Scratch Inner Flask Surface start->scratch seed 2. Add a Seed Crystal scratch->seed If fails success Crystals Formed (Process Optimized) scratch->success If works reduce_vol 3. Reduce Solvent Volume seed->reduce_vol If fails seed->success If works deep_cool 4. Deep Cool (Ice Bath) reduce_vol->deep_cool If fails reduce_vol->success If works deep_cool->success If works fail Still No Crystals (Re-evaluate Solvent) deep_cool->fail If all fail

Caption: Troubleshooting workflow for inducing crystal nucleation.
Problem 2: The Compound "Oils Out"

Q: Instead of forming crystals, my compound has separated as a sticky liquid or oil. Why does this happen and how can I prevent it?

A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point (or the melting point of the solvated compound).[7] It is common with impure compounds or when cooling is too rapid from a highly concentrated solution.

  • Causality: The solution becomes so supersaturated that the compound separates as a liquid phase before it has a chance to organize into a solid crystalline lattice.

  • Solution 1: Add More Solvent: The most reliable fix is to reheat the mixture until the oil completely redissolves, then add more of the same solvent (10-20% additional volume) to reduce the supersaturation level.[11] Allow this more dilute solution to cool much more slowly.

  • Solution 2: Change Solvents: Select a solvent with a lower boiling point or one in which the compound is less soluble.[7] This creates a larger temperature window for crystallization to occur above the compound's "oiling out" temperature.

Problem 3: Crystals Form Too Quickly, Resulting in a Fine Powder

Q: My compound crashes out of solution immediately upon cooling, forming a fine powder or very small needles. How can I grow larger, more defined crystals?

A: Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[11] The goal is slow, controlled growth.

  • Causality: The solution is too supersaturated upon cooling. The high driving force leads to rapid nucleation at many points simultaneously, rather than slow growth on a few nuclei.

  • Solution 1: Increase Solvent Volume: Just as with oiling out, the solution is to reheat, dissolve the solid, and add a small amount of extra solvent.[11] This ensures the solution remains unsaturated for a longer period during cooling, promoting slower growth. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20-30 minutes.[11]

  • Solution 2: Slow the Cooling Rate: Insulate the flask by wrapping it in glass wool or paper towels, or place it in a dewar flask.[10] This minimizes temperature gradients and allows the molecules sufficient time to arrange themselves into an ordered lattice.

Problem 4: Low Yield

Q: I've successfully grown crystals, but my final yield after filtration is very low. What are the likely causes?

A: A poor yield indicates that a significant amount of your compound remained dissolved in the mother liquor.

  • Excess Solvent: This is the most common cause.[11] You may have added too much solvent initially or during a hot filtration step. To recover more product, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter funnel. Ensure your filtration apparatus is pre-heated and that you perform the filtration as quickly as possible.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A solvent screen to find a system with a steeper solubility-temperature curve is recommended.

Section 3: Standard Crystallization Protocols

Here are step-by-step methodologies for common crystallization techniques suitable for this compound.

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common method for purification. Ethanol is a good starting point for many oxadiazole derivatives.[3][12][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[10]

  • Crystal Growth: Once crystals begin to form, allow the flask to stand for at least an hour to maximize crystal growth.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Solvent System Screening (Small Scale)

Use this protocol to efficiently identify an optimal solvent or solvent pair.

  • Preparation: Place a small amount of your compound (approx. 10-20 mg) into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (see table below) dropwise at room temperature, vortexing after each addition.

  • Observation at Room Temp:

    • If the compound dissolves readily, the solvent is too good. Reject it as a single-solvent system but consider it as the "soluble" component in a mixed-solvent system.[10]

    • If the compound is completely insoluble, it may be a good "anti-solvent" for a mixed-solvent system.

  • Heating: If the compound is sparingly soluble at room temperature, gently heat the test tube.

  • Optimal Solvent Identification: An ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.[10]

  • Cooling: Allow the tubes with dissolved compound to cool. The solvent that produces high-quality crystals upon cooling is your best candidate.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Potential Role
Water 10080.1Good for highly polar compounds; potential anti-solvent.[9]
Methanol 6532.7Good candidate; frequently used for oxadiazoles.[14][15]
Ethanol 7824.5Excellent starting point; widely used for this class.[3][12][13]
Acetone 5620.7Good solvent, but high volatility can be an issue.[16]
Ethyl Acetate 776.0Medium polarity; good for mixed systems.[8]
Toluene 1112.4May promote good crystal growth; non-polar.[8]
Hexanes ~691.9Non-polar; likely a good anti-solvent.[9]
Protocol 3: Vapor Diffusion

This method is excellent for growing high-quality single crystals for X-ray diffraction when you only have a small amount of material.[16]

  • Preparation: Dissolve a few milligrams of your compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone or methanol) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar (the "chamber").

  • Anti-Solvent: Add a larger volume of a more volatile "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexanes or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.

  • Crystallization: As the anti-solvent concentration in the inner vial increases, the solubility of your compound will decrease, leading to slow, controlled crystal growth over several days.

Vapor_Diffusion_Workflow cluster_0 Experimental Setup cluster_1 Mechanism prep 1. Dissolve Compound in 'Good' Solvent (Inner Vial) setup 2. Place Inner Vial in Larger Chamber prep->setup add_anti 3. Add 'Anti-Solvent' to Chamber setup->add_anti seal 4. Seal Chamber add_anti->seal diffuse Anti-Solvent Vapor Slowly Diffuses into Inner Vial seal->diffuse Initiates Process solubility Solubility of Compound Decreases Gradually diffuse->solubility crystallize Slow, High-Quality Crystal Growth Occurs solubility->crystallize

Caption: Workflow and mechanism of the vapor diffusion technique.

Section 4: Frequently Asked Questions (FAQs)

Q: How pure does my starting material need to be? A: For purification by recrystallization, the starting material should ideally be at least 80-90% pure.[16] If significant amounts of impurities are present, they can inhibit crystal growth or become incorporated into the final product.[17] Consider a preliminary purification by column chromatography if your material is very crude.

Q: My compound has an amine group. Are there any special considerations? A: Yes. Amines can be basic. If your synthesis involves acidic reagents or byproducts, you may have protonated amine salts present. These salts have drastically different solubility profiles and can crystallize preferentially or inhibit the crystallization of the free base.[16] It is good practice to ensure your solution is at a neutral or slightly basic pH (e.g., by a workup with a mild base like sodium bicarbonate) before attempting crystallization.

Q: Can I use a solvent mixture, and how do I prepare it? A: Yes, mixed-solvent systems are very powerful.[9] Typically, you dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Pasadena City College. Retrieved from [Link]

  • Ben-Fathia, M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(45), 6299-6310. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Uslu, C., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3734-3745. [Link]

  • Le Bailly, B. A. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2516-2545. [Link]

  • Le Bailly, B. A. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Shatti, A., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Chemistry. [Link]

  • Ali, M. A., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58–o59. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

  • Manwar, N., et al. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives. ResearchGate. [Link]

  • Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData, 1(12), x161947. [Link]

  • Karabanovich, G., et al. (2018). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 13(5), e0197621. [Link]

  • Al-Hourani, B. J. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(4), 2055-2060. [Link]

  • Ó’Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(7), 1686-1696. [Link]

  • Ben-Fathia, M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. [Link]

  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2119-2131. [Link]

  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S38. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Request PDF from [Link]

  • Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
  • Aslam, M., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

  • 5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Song, M.-M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 11), o3058. [Link]

  • Klepov, V. V., et al. (2003). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 218(1), 1-2. [Link]

  • Wang, Y., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1761. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Compounds incorporating this heterocycle have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] This guide provides a detailed comparative analysis of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine , a promising yet under-characterized compound, with two structurally similar molecules: 5-methyl-1,3,4-oxadiazol-2-amine and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine . Through an examination of their synthesis, physicochemical properties, and known biological activities, this document aims to provide researchers with a comprehensive framework for evaluating their therapeutic potential.

Introduction to the 2-Amino-1,3,4-Oxadiazole Core

The 2-amino-1,3,4-oxadiazole core is a key pharmacophore that imparts favorable drug-like properties. The oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets. The 2-amino group provides a crucial site for further functionalization, allowing for the modulation of a compound's physicochemical and pharmacological profile. The diverse biological activities reported for this class of compounds underscore their importance as a versatile platform for drug design.[3]

Comparator Compounds: Rationale for Selection

For a meaningful comparison, two compounds with high structural relevance to this compound were selected:

  • 5-methyl-1,3,4-oxadiazol-2-amine: This compound is a close structural analog, differing only by the substitution of a methoxymethyl group with a methyl group at the 5-position. This subtle change allows for an investigation into the impact of the ether linkage and increased steric bulk on biological activity.

  • 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine: This compound is a bioisostere of the target molecule, where the oxygen atom of the oxadiazole ring is replaced by a sulfur atom. This substitution can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to differences in biological activity and target engagement.

Physicochemical Properties

A comparison of the key physicochemical properties of the target compound and its selected comparators is essential for understanding their potential pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound5-methyl-1,3,4-oxadiazol-2-amine5-(methoxymethyl)-1,3,4-thiadiazol-2-amine
Molecular Formula C₄H₇N₃O₂C₃H₅N₃OC₄H₇N₃OS
Molecular Weight 129.12 g/mol 99.09 g/mol 145.18 g/mol [4]
CAS Number 302842-60-052838-39-815884-86-3[4]
Appearance SolidSolidWhite to Off-White Solid[4]
Purity 95%Not specified97%[4]

Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is typically achieved through the cyclization of semicarbazide derivatives. A general and efficient method involves the reaction of an appropriate acyl hydrazide with cyanogen bromide.

General Synthetic Workflow

Synthesis of 2-Amino-1,3,4-Oxadiazoles cluster_0 Starting Material Preparation cluster_1 Cyclization Carboxylic_Acid R-COOH (e.g., Methoxyacetic acid) Acyl_Hydrazide R-CO-NHNH₂ (Acyl Hydrazide) Carboxylic_Acid->Acyl_Hydrazide Hydrazine Hydrate Semicarbazide R-CO-NHNH-C(=O)NH₂ (Semicarbazide Intermediate) Acyl_Hydrazide->Semicarbazide KOCN, HCl Oxadiazole 5-R-1,3,4-oxadiazol-2-amine Semicarbazide->Oxadiazole POCl₃ or H₂SO₄

Caption: Generalized synthetic workflow for 2-amino-5-substituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methoxyacetylhydrazide

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve methoxyacetylhydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Biological Activity

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-amino-1,3,4-oxadiazole derivatives against a wide range of cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) , a related compound, demonstrated significant anticancer activity in the National Cancer Institute (NCI) 60-cell line screen. It was particularly sensitive against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines.[1][5] Another analog, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) , showed high activity against the MDA-MB-435 melanoma cell line.[1][5]

The presence of the methoxymethyl group in the target compound could potentially enhance its anticancer activity through increased hydrogen bonding interactions with target proteins. Further screening against a panel of cancer cell lines is warranted to elucidate its specific cytotoxic profile.

Antimicrobial Activity

The 2-amino-1,3,4-oxadiazole scaffold is also a well-established pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10]

For instance, certain 5-substituted-1,3,4-oxadiazole-2-amine derivatives have exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli.[10] The bioisosteric replacement of the oxadiazole ring with a thiadiazole has also been explored, with some 2-amino-1,3,4-thiadiazoles showing notable antimicrobial effects.[11][12][13] The compound 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine is utilized in agricultural chemistry as an intermediate for pesticides and in pharmaceutical research for developing antimicrobial and antifungal drugs.[4]

Given these precedents, it is highly probable that this compound possesses antimicrobial properties. Its efficacy should be evaluated against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocols for Biological Evaluation

To facilitate further research, detailed protocols for the in vitro evaluation of the anticancer and antimicrobial activities of these compounds are provided below.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate and incubate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution and incubate for 4 hours Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an in vitro anticancer MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural similarity to well-characterized bioactive molecules suggests significant therapeutic potential. The methoxymethyl substituent offers opportunities for enhanced target interactions and improved physicochemical properties compared to its methyl analog. Furthermore, its oxadiazole core provides a metabolically stable scaffold with proven efficacy in a variety of disease models.

Future research should focus on the comprehensive biological evaluation of this compound. In vitro screening against a broad panel of cancer cell lines and pathogenic microbes is a critical first step. Subsequent mechanistic studies to identify its molecular targets will be essential for guiding its further development as a potential therapeutic agent. This comparative guide provides a foundational framework to stimulate and inform these future investigations.

References

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]

  • Karcı, F., & Özer, C. J. (2018). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1235-1243. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2060250, 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(15), 4652. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Indian Journal of Pharmaceutical Sciences, 71(5), 586-591. [Link]

  • Saeed, A., et al. (2010). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 15(11), 7844-7859. [Link]

  • Salehi, B., et al. (2021). Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors. Bioorganic Chemistry, 115, 105211. [Link]

  • Singh, P., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1509-1514. [Link]

  • Vo, T. H., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel oxadiazole derivatives. Rasayan Journal of Chemistry, 13(2), 978-985. [Link]

  • Yaseen, G., et al. (2018). Synthesis, Characterization and Antimicrobial Activities of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 11(2), 643-650. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them a privileged scaffold in drug discovery and development.[2][3][4] The versatility of this core structure allows for substitutions at the 2- and 5-positions, enabling the fine-tuning of its biological effects. This guide provides a comparative analysis of the biological activity of a specific derivative, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, in the context of other functionally and structurally related oxadiazoles.

Biological Profile of this compound: A Structure-Activity Relationship Perspective

Predicted Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2,5-disubstituted 1,3,4-oxadiazoles.[2][5] The substituent at the 5-position plays a crucial role in determining the cytotoxic efficacy and selectivity. For instance, derivatives with small, flexible alkyl or ether-containing groups at this position have shown promising activity. The methoxymethyl group in this compound is a small, polar, and flexible substituent. This feature may enhance solubility and allow for favorable interactions with biological targets. It is hypothesized that this compound could exhibit moderate to significant anticancer activity, potentially through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways, which are common for this class of compounds.

Predicted Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[3] The 2-amino substitution is a common feature in many antimicrobial oxadiazoles. The nature of the substituent at the 5-position significantly influences the antimicrobial spectrum and potency. While aromatic and bulky aliphatic groups at the 5-position have been extensively studied, smaller alkyl ether substituents are less common. However, the presence of the oxygen atom in the methoxymethyl group could facilitate hydrogen bonding interactions with microbial enzymes or other targets, potentially leading to antibacterial and antifungal effects.

Comparative Analysis with Other Oxadiazole Derivatives

To provide a comprehensive understanding of the potential of this compound, it is essential to compare its predicted activity with the experimentally determined activities of other 5-substituted-1,3,4-oxadiazol-2-amine derivatives. The following tables summarize the anticancer and antimicrobial activities of a selection of these compounds from the literature.

Anticancer Activity of Selected 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogues
Compound ID5-SubstituentN-Aryl SubstituentCancer Cell LineGrowth Percent (GP) (%)[6][7]
4s 4-Methoxyphenyl2,4-DimethylphenylMDA-MB-435 (Melanoma)15.43
K-562 (Leukemia)18.22
T-47D (Breast Cancer)34.27
HCT-15 (Colon Cancer)39.77
4u 4-Hydroxyphenyl2,4-DimethylphenylMDA-MB-435 (Melanoma)6.82
5c 4-ChlorophenylPyridin-2-ylHOP-92 (Non-Small Cell Lung Cancer)34.14
5f 4-MethoxyphenylPyridin-2-ylHOP-92 (Non-Small Cell Lung Cancer)35.29
5g 3,4-DimethoxyphenylPyridin-2-ylHOP-92 (Non-Small Cell Lung Cancer)31.59

Lower Growth Percent (GP) indicates higher anticancer activity.

Antimicrobial Activity of Selected 5-Substituted-1,3,4-oxadiazole Derivatives
Compound ID5-Substituent2-SubstituentTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5b 4-FluorophenylN-methyl-pyridin-2-amineS. aureus4-8[8]
5f 4-MethoxyphenylN-methyl-pyridin-2-amineC. albicans4[8]
1b PhenylAminoS. faecalis, MSSA, MRSA4-64[9]
1e 4-ChlorophenylAminoS. faecalis, MSSA, MRSA4-64[9]
1g 4-NitrophenylAminoS. faecalis, MSSA, MRSA4-64[9]
2g 4-NitrophenylAminoC. albicans8[9]
A. niger64[9]
- 2-(Cyclopropylmethoxy)phenylMethylE. coli, K. pneumoniaeGood activity[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding prepare_dilutions 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compound prepare_dilutions->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis prepare_inoculum 1. Prepare Microbial Inoculum inoculate_plate 2. Inoculate Agar Plate prepare_inoculum->inoculate_plate create_wells 3. Create Wells in Agar inoculate_plate->create_wells add_compound 4. Add Test Compound to Wells create_wells->add_compound incubate_plate 5. Incubate the Plate add_compound->incubate_plate measure_zones 6. Measure Zones of Inhibition incubate_plate->measure_zones

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. This guide provides a comprehensive, multi-technique approach to validating the structure of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. Moving beyond a simple checklist of analytical methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative analysis against potential isomeric impurities, ensuring a high degree of confidence in the assigned structure.

Foundational Understanding: The Importance of Orthogonal Spectroscopic Techniques

The structural elucidation of a small molecule like this compound should never rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more robust and complete picture of the molecular architecture.[1] Each technique probes different aspects of the molecule's properties, and their collective data should converge to support a single, unambiguous structure. For this particular molecule, we will focus on a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Profile of this compound

Before embarking on experimental work, it is prudent to predict the expected spectral data based on the proposed structure and data from analogous compounds. This predictive exercise aids in the initial interpretation of experimental results and helps to quickly identify any discrepancies.

Molecular Formula: C₄H₇N₃O₂[2] Molecular Weight: 129.12 g/mol Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationsRationale and Comparative Data
¹H NMR Singlet (~7.0-7.5 ppm, 2H, -NH₂) Singlet (~4.6 ppm, 2H, -O-CH₂-) Singlet (~3.4 ppm, 3H, -O-CH₃)The amine protons are expected to be a broad singlet, exchangeable with D₂O. The methylene and methyl protons of the methoxymethyl group are expected to be sharp singlets due to the lack of adjacent protons. These predictions are based on data from structurally similar compounds.[3][4]
¹³C NMR ~165 ppm (C=N of oxadiazole ring) ~158 ppm (C-NH₂ of oxadiazole ring) ~68 ppm (-O-CH₂-) ~59 ppm (-O-CH₃)The two carbons of the 1,3,4-oxadiazole ring are expected to appear in the downfield region.[5][6] The carbons of the methoxymethyl group will be in the aliphatic region.
FTIR ~3300-3100 cm⁻¹ (N-H stretch, two bands) ~2950-2850 cm⁻¹ (C-H stretch) ~1650 cm⁻¹ (C=N stretch) ~1580 cm⁻¹ (N-H bend) ~1250 cm⁻¹ (C-O-C stretch)The primary amine will show characteristic symmetric and asymmetric stretching bands. The C-H stretches correspond to the methoxymethyl group. The C=N and C-O-C stretches are characteristic of the 1,3,4-oxadiazole ring system.[7]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 129.0538.[2] Key fragments: [M-CH₃]⁺, [M-OCH₃]⁺, [M-CH₂OCH₃]⁺The molecular ion peak should be clearly visible. Fragmentation is expected to occur at the ether linkage and the substituent on the oxadiazole ring.

Experimental Protocols for Structural Validation

The following protocols are designed to be self-validating, incorporating internal standards and system suitability checks to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Lock and shim the spectrometer. prep3->acq1 acq2 Acquire ¹H NMR spectrum. acq1->acq2 acq3 Acquire ¹³C NMR spectrum. acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC, HMBC) if necessary. acq3->acq4 proc1 Fourier transform and phase correction. acq4->proc1 proc2 Baseline correction and integration. proc1->proc2 proc3 Peak picking and chemical shift referencing. proc2->proc3 proc4 Assign signals to the proposed structure. proc3->proc4 G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 prep3 Apply pressure using the anvil. prep2->prep3 acq1 Collect a background spectrum. prep3->acq1 acq2 Collect the sample spectrum. acq1->acq2 proc1 Identify characteristic absorption bands. acq2->proc1 proc2 Correlate bands to functional groups in the proposed structure. proc1->proc2

Caption: Workflow for FTIR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid this compound sample onto the center of the crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the resulting spectrum for characteristic absorption bands.

    • Correlate the observed bands with the functional groups expected for this compound, as outlined in Table 1. Pay close attention to the N-H, C-H, C=N, and C-O stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS/MS) cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). prep2 Dilute to an appropriate concentration (~1-10 µg/mL). prep1->prep2 acq1 Inject the sample into the LC-MS/MS system. prep2->acq1 acq2 Acquire full scan MS data to identify the molecular ion. acq1->acq2 acq3 Acquire MS/MS data on the molecular ion to obtain fragmentation patterns. acq2->acq3 proc1 Determine the accurate mass of the molecular ion. acq3->proc1 proc2 Propose elemental composition. proc1->proc2 proc3 Analyze the fragmentation pattern to confirm structural motifs. proc2->proc3

Caption: Workflow for Mass Spectrometry-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile.

    • Dilute the solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (using Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Inject the sample into the LC-MS system. A simple isocratic or gradient elution on a C18 column can be used to introduce the sample into the mass spectrometer.

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Perform a full scan analysis to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.

  • Data Interpretation:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition (C₄H₇N₃O₂).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions. The observed fragments should be consistent with the cleavage of the methoxymethyl group from the oxadiazole ring.

Comparative Analysis: Distinguishing from Potential Isomers and Byproducts

A critical aspect of structural validation is ruling out alternative structures that could potentially give similar spectroscopic data. In the synthesis of this compound, several isomers and byproducts could theoretically be formed.

Table 2: Comparative Analysis of this compound and Potential Isomers/Byproducts

CompoundStructureKey Distinguishing Spectroscopic Features
This compound (Target) COCC₁=NN=C(O₁)N¹H NMR: Three distinct singlets for -NH₂, -CH₂-, and -CH₃. ¹³C NMR: Two distinct signals for the oxadiazole ring carbons.
2-(methoxymethyl)-1,3,4-oxadiazol-5-amine (Positional Isomer) COCC₁=NOC(=N₁)N¹H NMR: Likely to have similar chemical shifts, but subtle differences may be observed due to the different electronic environment. ¹³C NMR: The chemical shifts of the oxadiazole ring carbons would be different.
5-(1-methoxyethyl)-1,3,4-oxadiazol-2-amine (Structural Isomer) CH₃CH(OCH₃)C₁=NN=C(O₁)N¹H NMR: Would show a quartet and a doublet for the ethyl group, and a singlet for the methoxy group. ¹³C NMR: Would have an additional methyl carbon signal.
5-(methoxymethyl)-1,2,4-oxadiazol-3-amine (Heterocyclic Isomer) COCC₁=NC(N)=NO₁¹H NMR & ¹³C NMR: The different arrangement of heteroatoms in the 1,2,4-oxadiazole ring would lead to significantly different chemical shifts for both the ring carbons and the attached protons compared to the 1,3,4-isomer.
Corresponding Thiadiazole (Potential Byproduct) COCC₁=NN=C(S₁)NMass Spec: The molecular weight would be higher by ~16 amu (difference between S and O). ¹³C NMR: The carbon attached to sulfur would likely be at a different chemical shift compared to the one attached to oxygen.

By carefully analyzing the spectroscopic data in light of these potential alternatives, a confident structural assignment can be made. For instance, the presence of three distinct singlets with the correct integration in the ¹H NMR spectrum strongly supports the proposed structure over its structural isomer, 5-(1-methoxyethyl)-1,3,4-oxadiazol-2-amine.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural validation of a molecule like this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the detailed protocols outlined in this guide and critically evaluating the data against predicted values and potential isomeric structures, researchers can establish the identity and purity of their compound with a high degree of certainty. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reproducibility of scientific research and is an indispensable component of the drug discovery and development process.

References

  • Intertek. Molecular Structure Characterisation and Structural Elucidation.[Link]

  • PubChem. this compound.[Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules 2022, 27(22), 7805. [Link]

  • ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.[Link]

  • RTI Laboratories. FTIR Analysis.[Link]

  • PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.[Link]

  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules 2017, 22(9), 1502. [Link]

  • ResearchGate. 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.[Link]

  • PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine.[Link]

  • PubChem. 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine.[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • MassBank. High-quality mass spectral database for metabolomics.[Link]

  • NMR Wiki. Databases.[Link]

  • Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties.[Link]

Sources

Efficacy of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and favorable electronic properties, including its ability to act as a bioisostere for amide and ester groups, make it a privileged scaffold in drug design.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The biological profile of these compounds is highly dependent on the nature and position of substituents on the oxadiazole core, making the exploration of new derivatives a fertile ground for identifying novel therapeutic agents.

This guide focuses on the 2-amino-5-substituted-1,3,4-oxadiazole framework, a particularly promising class of compounds. The amino group at the 2-position serves as a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. While extensive research has been conducted on derivatives with aryl or simple alkyl groups at the 5-position, there is a notable scarcity of published comparative data specifically for the 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine series.

Therefore, this guide will provide a comparative analysis based on structure-activity relationships (SAR) derived from closely related analogues. By examining the efficacy of derivatives with varying substituents at the 5-position, we can extrapolate and predict the potential therapeutic value of the methoxymethyl group, a small, flexible, and polar substituent, and provide a robust framework for its future investigation.

Comparative Efficacy Analysis

To contextualize the potential of 5-(methoxymethyl) derivatives, we will analyze the performance of analogous compounds where the 5-position is substituted with other functional groups. The primary therapeutic areas for these analogues have been in oncology and infectious diseases.

Anticancer Activity: A Comparative Overview

The National Cancer Institute (NCI) has screened numerous 1,3,4-oxadiazol-2-amine derivatives against its panel of 60 human cancer cell lines. This provides a standardized dataset to compare the influence of the 5-substituent on anticancer efficacy. The results are often reported as Growth Percent (GP), where a lower value indicates higher cytostatic or cytotoxic activity.

A study by Ahsan et al. synthesized and evaluated a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines.[4][5] The data reveals that the nature of the substituent at the 5-position of the oxadiazole ring significantly influences the anticancer activity. For instance, compounds bearing a 4-methoxyphenyl group at the 5-position demonstrated potent activity against various cancer cell lines.[4][5]

Compound ID5-Substituent (R)2-Substituent (R')Mean Growth Percent (GP)Most Sensitive Cell Line (GP)Reference
4s 4-MethoxyphenylN-(2,4-Dimethylphenyl)62.61Melanoma (MDA-MB-435): 15.43[4][5]
4u 4-ChlorophenylN-(2,4-Dimethylphenyl)78.46Melanoma (MDA-MB-435): 6.82[4][5]
4j 3,4-DimethoxyphenylN-(4-Bromophenyl)>97Non-Small-Cell Lung (HOP-92): 75.06[5]
4l EthylN-(4-Bromophenyl)>97Renal (A498): 76.62[5]
5g 3,4-DimethoxyphenylN-(pyridin-2-ylmethyl)Not ReportedNon-Small-Cell Lung (HOP-92)[6][7]
6h 3,4,5-TrifluorophenylN-(2,4-Dimethylphenyl)Not ReportedCNS (SNB-19): 13.39 (PGI=86.61)[8]

Expert Interpretation:

The data suggests that an aromatic substituent at the 5-position is generally favorable for anticancer activity, often more so than a small alkyl group (e.g., ethyl). The high activity of the 4-methoxyphenyl derivative 4s is particularly noteworthy.[4][5] The methoxy group, being an electron-donating and polar feature, may enhance binding to specific biological targets. This provides a strong rationale for investigating the 5-(methoxymethyl) group, which combines the polarity of an ether oxygen with the conformational flexibility of a methylene linker. This flexibility could allow for optimal positioning within a target's binding pocket, potentially leading to enhanced potency. Compound 6h , with its trifluorophenyl ring, shows very high growth inhibition, indicating that electron-withdrawing groups can also confer potent activity, likely through different mechanistic interactions.[8]

Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is also a cornerstone in the development of new antimicrobial agents. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID5-Substituent (R)Test OrganismMIC (µg/mL)Reference
5b 4-FluorophenylS. aureus4[6][7]
E. coli8[6][7]
5f 4-MethoxyphenylS. aureus16[6][7]
C. albicans4[6][7]
4c 4-ChlorophenylS. aureusNot specified (High activity)[9]
1e PhenylS. faecalis4-8[10]
1g 4-ChlorophenylS. faecalis4[10]

Expert Interpretation:

In the antimicrobial context, halogenated phenyl groups at the 5-position appear to confer strong antibacterial activity, as seen with compounds 5b and 1g .[6][7][10] The 4-methoxyphenyl derivative (5f ) shows potent antifungal activity against Candida albicans but is less active against bacteria.[6][7] This highlights the principle of selective toxicity and how subtle structural changes can shift the therapeutic profile of a compound series.

The proposed 5-(methoxymethyl) group, being non-aromatic and polar, presents an interesting alternative. Its profile is difficult to predict directly from this data. However, its smaller size compared to an aryl ring might improve cell wall penetration in bacteria, while the ether oxygen could still participate in key binding interactions, similar to the methoxy group in antifungal agent 5f . This makes the synthesis and evaluation of 5-(methoxymethyl) derivatives a logical and compelling next step in the exploration of this chemical space.

Experimental Protocols: A Self-Validating Framework

To ensure reproducibility and scientific rigor, the following protocols are described in detail. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Synthesis of this compound

The most common and efficient route to 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of an aldehyde semicarbazone. This method is often preferred due to its high yields and the use of readily available reagents.

Workflow Diagram: Synthesis of the Target Compound

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Oxidative Cyclization A Methoxyacetaldehyde D Methoxyacetaldehyde Semicarbazone A->D B Semicarbazide HCl B->D C Sodium Acetate C->D Base E Methoxyacetaldehyde Semicarbazone H This compound (Target Compound) E->H F Iodine (I2) F->H Oxidant G Potassium Carbonate G->H Base

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Semicarbazone Formation:

    • To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 30 mL of ethanol:water (1:1), add methoxyacetaldehyde (0.74 g, 10 mmol).

    • Rationale: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base to react with the aldehyde. The ethanol/water mixture ensures all reactants are soluble.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, methoxyacetaldehyde semicarbazone, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Oxidative Cyclization to form this compound:

    • Suspend the dried semicarbazone (1.31 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of dimethylformamide (DMF).

    • Rationale: DMF is a polar aprotic solvent suitable for this reaction. Potassium carbonate is the base required for the cyclization mechanism.

    • Add a solution of iodine (2.54 g, 10 mmol) in 20 mL of DMF dropwise to the suspension at room temperature with vigorous stirring.

    • Rationale: Iodine is the oxidizing agent that facilitates the C-O bond formation and closure of the oxadiazole ring.[11]

    • After the addition is complete, stir the mixture for 12-16 hours at room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water containing sodium thiosulfate (to quench excess iodine).

    • The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • Validation: Purify the crude product by recrystallization from ethanol. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Anticancer Efficacy Evaluation: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram: MTT Assay Protocol

MTT_Workflow A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat Cells with serial dilutions of test compounds B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Inhibition and IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Self-Validation: The intensity of the purple color is directly proportional to the number of living cells. A lack of color change in treated wells indicates cytotoxicity.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this compound is yet to be determined, related compounds have been shown to exert their anticancer effects through various mechanisms. One prominent target for heterocyclic compounds is the tubulin-colchicine binding site.[8] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Cellular Process cluster_1 Drug Action Tubulin α/β-Tubulin Dimers MT Microtubules (Mitotic Spindle) Tubulin->MT Polymerization G2M G2/M Phase Cell Cycle Arrest MT->G2M Enables Mitosis Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggered by Arrest Oxadiazole 5-(R)-1,3,4-Oxadiazole Derivative Oxadiazole->Tubulin Binds to Colchicine Site Oxadiazole->MT Inhibits

Caption: Hypothesized mechanism via tubulin inhibition.

This proposed mechanism provides a testable hypothesis for future studies on 5-(methoxymethyl) derivatives. Experiments such as cell cycle analysis by flow cytometry and in vitro tubulin polymerization assays would be essential to validate this pathway.

Conclusion and Future Directions

This guide establishes a framework for evaluating the efficacy of this compound derivatives. By leveraging comparative data from structurally similar analogues, we can hypothesize that this specific substitution pattern holds significant promise, particularly in the development of novel anticancer and antifungal agents. The small, polar, and flexible nature of the methoxymethyl group offers a unique combination of properties that warrants thorough investigation.

The immediate next steps should involve the synthesis of a focused library of compounds based on the provided protocol, followed by systematic screening using the detailed biological assays. Subsequent research should focus on elucidating the precise mechanism of action and optimizing the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

References

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Center for Biotechnology Information. [Link]

  • Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Thomas, A. D., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989–15012. [Link]

  • Husain, A., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Geronikaki, A., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Semantic Scholar. [Link]

  • Ahsan, M. J., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Molecules, 27(15), 4983. [Link]

  • Nayak, S. K., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. International Journal of Medicinal Chemistry, 2013, 725673. [Link]

  • Anonymous. (2025). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Semantic Scholar. [Link]

  • Balasubramanian, S., & Selladurai, S. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(1), 541-547. [Link]

  • Nayak, S. K., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. PubMed. [Link]

  • Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-29. [Link]

  • Upadhyay, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3997-4017. [Link]

  • Roh, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2088. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Acetamido-3- acetyl-1,3,4-oxadiazoline Derivatives. TSI Journals. [Link]

  • Rajak, H., Kharya, M. D., & Mishra, P. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1). [Link]

  • Mohammed, H. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 803-812. [Link]

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(21), 7493. [Link]

  • Niu, P., et al. (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C-O/C-S bond formation provides 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(2), 1018-24. [Link]

  • Karabanovich, G., et al. (2022). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 17(1), e0262429. [Link]

  • Goud, B. S., et al. (2015). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 7(12), 127-135. [Link]

Sources

Navigating the Selectivity Landscape of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. A compound's therapeutic efficacy is intrinsically linked to its on-target activity, while its safety profile is often dictated by its off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine , a molecule belonging to the pharmacologically significant 1,3,4-oxadiazole class.

While specific experimental data for this particular methoxymethyl derivative is not yet publicly available, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for predicting its potential biological targets and, consequently, its cross-reactivity profile. This guide will, therefore, take a dual approach: firstly, inferring potential on- and off-target interactions based on the known activities of structurally related compounds, and secondly, providing detailed, field-proven experimental protocols to empirically determine the selectivity of this compound.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure with Diverse Biological Activities

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a common feature in a multitude of biologically active compounds. Its physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, make it an attractive scaffold in medicinal chemistry.[1] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide array of pharmacological activities, including:

  • Anticancer: Targeting various enzymes and growth factors involved in cancer progression.[2][3]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

  • Anti-inflammatory: Modulating inflammatory pathways.

  • Antiviral: Including the FDA-approved HIV integrase inhibitor Raltegravir.

  • Neurological: Acting on enzymes such as cholinesterases.

This inherent promiscuity of the 1,3,4-oxadiazole core underscores the critical need for rigorous selectivity profiling of any new derivative, including this compound. The seemingly minor structural modification of the methoxymethyl group can significantly alter the compound's interaction with various biological targets.

A Tripartite Strategy for Unveiling Cross-Reactivity

To comprehensively assess the selectivity of this compound, a multi-pronged experimental approach is essential. This guide details three cornerstone techniques in modern drug discovery for profiling compound-target interactions:

  • Kinome Profiling: To assess interactions with the human kinase family.

  • Receptor Binding Assays: To evaluate binding to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement and assess selectivity in a cellular context.

The following sections will provide a conceptual overview and detailed, step-by-step protocols for each of these methodologies.

Kinome Profiling: Mapping the Kinase Interaction Landscape

Given that numerous 1,3,4-oxadiazole derivatives have been identified as kinase inhibitors, kinome profiling is a crucial first step in evaluating the cross-reactivity of this compound.[3] This technique assesses the compound's ability to bind to a large panel of kinases, providing a broad overview of its kinase selectivity. One powerful and widely used method is the Multiplexed Inhibitor Bead (MIB) Kinome Profiling assay.[4][5]

Conceptual Workflow of MIB Kinome Profiling

The MIB assay leverages the principle of competitive affinity chromatography. A mixture of broad-spectrum kinase inhibitors is immobilized on beads, creating a resin that can capture a large portion of the cellular kinome. A cell lysate is incubated with the compound of interest, and the mixture is then passed over the MIBs. Kinases that are bound by the test compound in the lysate will not be captured by the beads. The unbound and bead-bound kinase fractions are then analyzed by quantitative mass spectrometry to identify and quantify the kinases that interacted with the test compound.[4]

Caption: Workflow for MIB Kinome Profiling.

Detailed Experimental Protocol: Multiplexed Inhibitor Bead (MIB) Kinome Profiling

This protocol is a generalized procedure and may require optimization based on the specific cell line and available equipment.

A. Cell Lysis

  • Culture cells to approximately 80-90% confluency.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

B. Competitive Binding and Kinase Capture

  • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in lysis buffer.

  • In separate tubes, incubate the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 4°C with gentle rotation.

  • Equilibrate the multiplexed inhibitor beads by washing them three times with lysis buffer.

  • Add the equilibrated beads to the lysate-compound mixture and incubate for 1-2 hours at 4°C with gentle rotation.[5]

C. Elution and Sample Preparation for Mass Spectrometry

  • Pellet the beads by centrifugation and wash them three times with a low-salt buffer followed by three washes with a high-salt buffer to remove non-specifically bound proteins.[5]

  • Elute the bound kinases from the beads by adding an elution buffer (e.g., 2x Laemmli sample buffer) and heating at 95°C for 10 minutes.

  • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digestion.

  • Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

D. Data Analysis and Interpretation

  • Identify and quantify the peptides using a suitable proteomics software package (e.g., MaxQuant).

  • Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A significant decrease in the abundance of a kinase in the bead-bound fraction of a compound-treated sample indicates that the compound is binding to that kinase.

  • Calculate a Selectivity Score to quantify the compound's selectivity. A simple selectivity score (S) can be calculated by dividing the number of kinases that show significant binding at a certain concentration by the total number of kinases identified in the experiment.[7][8] A lower score indicates higher selectivity.

Parameter Description Interpretation
% Inhibition The percentage reduction in the amount of a kinase captured by the MIBs in the presence of the test compound compared to the control.A higher percentage indicates stronger binding of the compound to the kinase.
Selectivity Score (S) The number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases profiled.A lower score signifies a more selective compound.

Receptor Binding Assays: Screening for GPCR and Ion Channel Interactions

The 1,3,4-oxadiazole scaffold has also been implicated in interactions with various receptors. Therefore, a broad panel of receptor binding assays is essential to identify potential off-target liabilities. These assays are typically performed in a competitive format where the test compound's ability to displace a known radiolabeled or fluorescently labeled ligand from its receptor is measured.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity.[9]

Caption: Workflow for a Radioligand Binding Assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

A. Membrane Preparation

  • Culture cells stably expressing the target receptor to a high density.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and incubate on ice.[10]

  • Homogenize the cells using a Dounce or polytron homogenizer.[11]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]

  • Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable assay buffer. Determine the protein concentration.

B. Binding Assay

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and a serial dilution of this compound or a known competing ligand (for positive control).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

  • Dry the filter plate and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

C. Data Analysis

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[12][13][14]

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Fluorescence Polarization (FP) Binding Assays

Fluorescence polarization assays offer a non-radioactive alternative for assessing ligand-receptor binding. The principle is based on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[15][16]

Detailed Experimental Protocol: Fluorescence Polarization Competitive Binding Assay

A. Assay Setup

  • In a low-binding microplate, add the assay buffer, a fixed concentration of a fluorescently labeled tracer ligand, and a serial dilution of this compound.

  • Add a fixed concentration of the purified receptor or cell lysate containing the receptor.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protected from light.[9]

B. Measurement and Data Analysis

  • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[17]

  • Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • The Ki can be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.

Parameter Description Interpretation
IC50 The concentration of the test compound that displaces 50% of the labeled ligand from the receptor.A lower IC50 value indicates a higher binding affinity of the test compound for the receptor.
Ki The inhibitory constant, which represents the affinity of the test compound for the receptor.A lower Ki value signifies a stronger interaction between the compound and the receptor.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro assays are invaluable for initial screening, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[11][18][19][20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol: CETSA® with Western Blot Detection

A. Cell Treatment and Heating

  • Culture cells to a suitable density and treat them with different concentrations of this compound or DMSO for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.[18]

B. Cell Lysis and Protein Quantification

  • Lyse the cells by adding RIPA buffer with protease and phosphatase inhibitors and performing several freeze-thaw cycles.[20]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[18]

  • Carefully collect the supernatant.

  • Determine the protein concentration of the soluble fraction.

  • Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific antibody.

C. Data Analysis and Interpretation

  • Melt Curve Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[21]

  • Isothermal Dose-Response Fingerprint (ITDRF): At a fixed temperature (chosen from the melt curve where there is a significant difference between the treated and untreated samples), plot the amount of soluble target protein against the logarithm of the compound concentration. This will yield a dose-response curve from which an EC50 for target engagement can be determined.[22][23]

Parameter Description Interpretation
ΔTm (Melting Temperature Shift) The change in the melting temperature of the target protein in the presence of the compound compared to the control.A positive ΔTm indicates that the compound binds to and stabilizes the target protein.
EC50 (from ITDRF) The concentration of the compound that results in 50% of the maximal stabilization of the target protein at a given temperature.A lower EC50 value suggests more potent target engagement in the cellular environment.

Comparative Analysis and Selectivity Index

The data generated from these assays will allow for a comprehensive comparison of the on-target potency and off-target interactions of this compound.

To provide a quantitative measure of selectivity, a Selectivity Index (SI) can be calculated. For instance, when comparing the cytotoxic effect of a compound on a cancer cell line (target) versus a normal cell line (off-target), the SI is calculated as follows:[24]

SI = IC50 (normal cell line) / IC50 (cancer cell line)

A higher SI value indicates greater selectivity for the target cells. This principle can be extended to compare the potency of the compound against its intended target versus its off-targets.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, the promiscuous nature of the 1,3,4-oxadiazole scaffold necessitates a thorough and multi-faceted investigation. The experimental workflows detailed in this guide—kinome profiling, receptor binding assays, and the Cellular Thermal Shift Assay—provide a robust framework for elucidating the on- and off-target interactions of this novel compound. By systematically applying these methodologies and carefully interpreting the resulting data, researchers can build a comprehensive selectivity profile, enabling informed decisions in the drug discovery and development process. This rigorous approach is fundamental to advancing promising new chemical entities from the laboratory to the clinic.

References

  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics and kinome profiling. Nature Reviews Drug Discovery, 10(8), 615-633.
  • Reinecke, M., et al. (2019). A robust and scalable pipeline for kinome-wide profiling of clinical samples. Molecular & Cellular Proteomics, 18(8), 1648-1663.
  • Motulsky, H. J., & Neubig, R. R. (2001). Analyzing radioligand binding data. Current protocols in protein science, Appendix 3, Appendix 3H.
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current protocols in chemical biology, 1(1), 1-15.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Ormen, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4894.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307-321.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Gaonkar, S. L., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 14(9), 899.
  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]

  • Howes, J. M., & Gibbins, J. M. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Giepmans, B. N., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Joisa, C. U., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv.
  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wróblowska, M., Kudelko, A., Kuźnik, N., Łaba, K., & Łapkowski, M. (2022). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Molecules, 27(8), 2432.
  • Musumeci, F., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3328.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Application of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(15), 4995.
  • Newton, P., et al. (2008). Best practices for pharmacological characterization of PPI inhibitors. Journal of biomolecular screening, 13(7), 674-682.
  • Nasiri, R., et al. (2018). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Analytical and bioanalytical chemistry, 410(21), 5083-5101.
  • Motulsky, H. (2001). Analyzing radioligand binding data. Current Protocols in Protein Science, Appendix 3, Appendix 3H.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A theoretical entropy score as a single value to express inhibitor selectivity.
  • Al-Omary, F. A., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2236-2253.
  • Camacho-Zarco, A. R., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International journal of molecular sciences, 22(9), 4894.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • NSJ Bioreagents. (n.d.). Western Blot sample preparation Protocol. Retrieved from [Link]

  • Cowart, D., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments: JoVE, (139), 58231.
  • Bhandari, S. V., et al. (2024).
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Current Advances in CETSA. Frontiers in molecular biosciences, 9, 909588.
  • Atienza, J. M., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY.
  • DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs.
  • Lazareno, S., & Birdsall, N. J. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in pharmacological sciences, 14(6), 237-239.
  • Thermo Fisher Scientific. (2020).
  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Gunther, J. R., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2489-2500.
  • Bharwal, P., et al. (2021). 1,3,4 Oxadiazole: An emerging scaffold to target different growth factors and kinases. Chemical Biology Letters, 8(1), 1-15.

Sources

A Comparative Benchmarking Guide: Evaluating 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine against known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the scientific rationale for this comparison, present detailed experimental protocols for in-vitro evaluation, and offer a comparative analysis of its potential efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel immunomodulatory agents.

Introduction: The Therapeutic Promise of IDO1 Inhibition and the 1,3,4-Oxadiazole Scaffold

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to a localized depletion of tryptophan. This metabolic stress impairs the proliferation and function of effector T-cells, while promoting the generation of regulatory T-cells (Tregs), thereby creating an immunosuppressive shield that allows tumors to evade immune destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules to enhance metabolic stability, improve pharmacokinetic properties, and serve as a bioisostere for ester and amide groups. Compounds containing this moiety have demonstrated a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. Notably, certain 1,3,4-oxadiazole derivatives have been explored as potential IDO1 inhibitors, suggesting that our compound of interest, this compound, warrants investigation against this specific target.

This guide will therefore proceed under the hypothesis that this compound is a candidate IDO1 inhibitor. We will benchmark its potential performance against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod (Linrodostat).

Comparative Inhibitors: A Profile

A robust benchmarking study requires comparison against well-established standards. The following inhibitors represent key clinical candidates in the IDO1 inhibitor class:

CompoundMechanism of ActionReported IC50 (in vitro)Clinical Status
Epacadostat (INCB024360) Non-competitive inhibitor~10 nMAdvanced clinical trials (though faced setbacks)
Navoximod (Linrodostat, RG70099) Competitive inhibitor~59 nMInvestigated in Phase 1 and 2 trials
This compound Hypothesized IDO1 Inhibitor To be determined Preclinical

Experimental Workflow for Benchmarking IDO1 Inhibition

To ascertain the inhibitory potential of this compound and compare it to our selected benchmarks, a series of in-vitro experiments are necessary. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Caption: A multi-phase workflow for characterizing novel IDO1 inhibitors.

Protocol: Recombinant Human IDO1 Enzyme Assay

This initial biochemical assay directly measures the effect of the test compound on the enzymatic activity of purified IDO1.

Principle: The assay measures the conversion of L-Tryptophan to N-formylkynurenine by recombinant IDO1. The product is then converted to kynurenine, which can be quantified by its absorbance at 321 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.

    • Substrate Solution: Prepare a 400 µM solution of L-Tryptophan in the assay buffer.

    • Enzyme Solution: Dilute recombinant human IDO1 to a final concentration of 50 nM in the assay buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of this compound, Epacadostat, and Navoximod in DMSO, followed by a 1:100 dilution in assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of the substrate solution to each well.

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution to each well.

    • Incubate the plate at 25°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein (3000 x g for 10 minutes).

    • Transfer 80 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance at 321 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based IDO1 Activity Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant cellular context, assessing the compound's ability to penetrate cell membranes and inhibit IDO1 activity within cells.

Principle: Human HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compounds, and the IDO1 activity is measured by quantifying the amount of kynurenine produced and secreted into the culture medium.

Step-by-Step Protocol:

  • Cell Culture and Induction:

    • Plate HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.

    • Add serial dilutions of the test compounds (this compound, Epacadostat, Navoximod) to the wells. Include a vehicle control (DMSO).

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Detection:

    • After incubation, carefully collect 150 µL of the culture supernatant from each well.

    • Add 75 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

    • Incubate at room temperature for 15 minutes and then centrifuge at 800 x g for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature to allow color development.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Determine the kynurenine concentration in each sample from the standard curve.

    • Calculate the IC50 value for each compound as described in the enzymatic assay protocol.

The IDO1 Signaling Pathway and Its Role in Immune Evasion

Understanding the pathway in which IDO1 operates is crucial for appreciating the impact of its inhibition. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the resulting immune suppression.

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Consequences Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for proliferation Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Kynurenine Catalyzes T_Cell_Inhibition Proliferation Arrest & Anergy T_Cell->T_Cell_Inhibition Low Tryptophan leads to Treg_Activation Activation & Differentiation Treg->Treg_Activation Immune_Suppression Immune Suppression T_Cell_Inhibition->Immune_Suppression Treg_Activation->Immune_Suppression Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway's role in tumor-mediated immune suppression.

Conclusion and Future Directions

This guide outlines a clear, scientifically rigorous path for the initial benchmarking of this compound as a potential IDO1 inhibitor. By directly comparing its performance in both biochemical and cell-based assays against established clinical candidates like Epacadostat and Navoximod, researchers can rapidly ascertain its relative potency and cellular efficacy.

Should the IC50 values for this compound prove to be competitive, further investigation into its mechanism of action (competitive vs. non-competitive), selectivity against related enzymes such as IDO2 and TDO, and its pharmacokinetic and pharmacodynamic properties will be warranted. This structured approach ensures that resources are directed toward the most promising candidates, accelerating the discovery of novel therapeutics for cancer immunotherapy.

References

  • Munn, D.H., & Mellor, A.L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143. Available at: [Link]

  • Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature Immunology, 4(10), 985-991. Available at: [Link]

  • Horne, D.B., et al. (2018). Discovery of Novel 1,3,4-Oxadiazole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 61(1), 74-90. Available at: [Link]

A Comparative Guide to the Potential In Vivo and In Vitro Activity of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a cornerstone in the design of numerous therapeutic agents due to its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[1] The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, has garnered significant attention, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

This guide focuses on the specific compound 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine . As of the date of this publication, a thorough review of the scientific literature reveals no specific published studies detailing the in vivo or in vitro biological activities of this particular molecule. However, the principles of medicinal chemistry and structure-activity relationship (SAR) studies allow for a predictive comparison based on the well-documented activities of its close structural analogs.

This document will, therefore, provide a comprehensive overview of the known biological activities of structurally related 2-amino-5-alkyl/aryl-1,3,4-oxadiazoles. By examining the experimental data from these analogs, we can project the potential therapeutic applications and guide future research directions for this compound. We will delve into the methodologies of key in vitro and in vivo assays, present comparative data, and provide the scientific rationale behind the observed activities.

I. Antimicrobial Activity: A Tale of Two Environments

The antimicrobial potential of the 2-amino-1,3,4-oxadiazole scaffold is one of its most frequently reported attributes.[4] The transition from a controlled in vitro environment to a complex in vivo system is the critical test for any potential antimicrobial agent.

A. In Vitro Antibacterial and Antifungal Activity

In vitro screening is the first crucial step to identify antimicrobial potential. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study by Sangshetti et al. detailed the synthesis and evaluation of a series of 5-substituted-2-amino-1,3,4-oxadiazoles against various bacterial and fungal strains.[5] While the exact methoxymethyl analog was not tested, compounds with small alkyl and aryl substituents at the 5-position demonstrated notable activity. For instance, derivatives with aryl halides showed altered antimicrobial activity to an appreciable extent.[5]

Another study by Tran et al. synthesized a series of 2-amino-5-substituted-1,3,4-oxadiazoles and evaluated their activity against both Gram-positive and Gram-negative bacteria.[6] Compounds with substituted phenyl rings at the 5-position, such as 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine , showed MIC values ranging from 4 to 64 µg/mL against strains like Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA).[6]

Table 1: Comparative In Vitro Antimicrobial Activity of 2-Amino-5-Substituted-1,3,4-Oxadiazole Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Analog 1a: 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineStreptococcus faecalis4[6]
MSSA16[6]
MRSA32[6]
Analog 1b: 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amineStreptococcus faecalis8[6]
MSSA32[6]
MRSA64[6]
Analog 2a: 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amineSalmonella typhiSignificant Activity[7]
Analog 2b: 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amineSalmonella typhiSignificant Activity[7]

Based on these findings, it is plausible that This compound , with its small, polar methoxymethyl group, could exhibit activity against a range of bacterial and fungal pathogens. The ether oxygen in the methoxymethyl group could potentially engage in hydrogen bonding with target enzymes, a feature that often contributes to antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 2-amino-5-substituted-1,3,4-oxadiazole analog)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

B. In Vivo Antimicrobial Efficacy

Currently, there is a scarcity of published in vivo antimicrobial studies for simple 2-amino-5-alkyl-1,3,4-oxadiazoles. Most in vivo evaluations of oxadiazoles are focused on more complex derivatives targeting specific diseases. The transition from in vitro activity to in vivo efficacy is a significant hurdle, as it introduces factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. For a compound like this compound, an initial in vivo assessment would likely involve a systemic infection model in rodents, such as a murine model of sepsis, to evaluate its ability to reduce bacterial load in key organs.

II. Antiproliferative and Anticancer Activity

The 1,3,4-oxadiazole nucleus is a recurring motif in the design of novel anticancer agents.[3] These compounds can exert their effects through various mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.

A. In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A study by Tran et al. also investigated the cytotoxic activity of their synthesized 2-amino-5-substituted-1,3,4-oxadiazoles.[6] One of the compounds, a 5-substituted phenyl derivative, exhibited a high cytotoxic activity against the HepG2 (human liver cancer) cell line with an IC50 value of 8.6 µM, which was comparable to the standard anticancer drug paclitaxel.[6] Importantly, this compound was found to be non-toxic to a normal kidney cell line (LLC-PK1), suggesting a degree of selectivity for cancer cells.[6]

Table 2: In Vitro Anticancer Activity of a 2-Amino-5-Substituted-1,3,4-Oxadiazole Analog

Compound/AnalogCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity to Normal CellsReference
Analog 1o HepG2 (Liver Cancer)8.6LLC-PK1 (Kidney)Non-toxic[6]

These results suggest that the 2-amino-1,3,4-oxadiazole scaffold can be a promising starting point for the development of selective anticancer agents. The methoxymethyl group in our target compound is relatively small and polar, which could influence its interaction with biological targets and its solubility, both of which are important for anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

B. In Vivo Antitumor Efficacy

While in vitro data is promising, the true test of an anticancer agent lies in its in vivo efficacy. This is typically evaluated in animal models, most commonly in xenograft models where human cancer cells are implanted into immunocompromised mice. A study by Du et al. on 1,3,4-oxadiazole thioether derivatives (structurally more complex than our target compound) demonstrated significant in vivo antitumor activity.[8] The lead compound in their study was shown to inhibit tumor growth in a HepG2 xenograft model.[8]

For This compound , a logical next step after promising in vitro data would be to assess its efficacy in a relevant xenograft model. This would involve monitoring tumor growth over time in treated versus control animals, as well as assessing any potential toxicity.

III. Anti-inflammatory and Enzyme Inhibitory Activity

The versatility of the 2-amino-1,3,4-oxadiazole scaffold extends to anti-inflammatory and enzyme inhibitory activities.

A. In Vivo Anti-inflammatory Activity

A study by Kumar et al. synthesized a series of 5-substituted-2-amino-1,3,4-oxadiazole derivatives and evaluated their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[2] This is a standard and widely used model for screening acute anti-inflammatory agents. Several of the synthesized compounds exhibited significant anti-inflammatory activity at a dose of 25 mg/kg, comparable to the standard drug indomethacin.[2] The derivatives with electron-donating or withdrawing groups on a phenyl ring at the 5-position showed good activity, indicating that electronic effects play a crucial role.[2] The methoxymethyl group in our target compound is weakly electron-donating, suggesting it could have potential in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats

  • Test compound

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions.

    • Divide the animals into groups: control, standard, and test compound groups.

  • Compound Administration:

    • Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation:

    • One hour after drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

    • A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

B. In Vitro Enzyme Inhibition

2-Amino-1,3,4-oxadiazole derivatives have also been identified as inhibitors of various enzymes. For example, a study by de Oliveira et al. reported the synthesis and evaluation of 2-amino-1,3,4-oxadiazole derivatives as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[9] Several of their compounds acted as competitive inhibitors with Ki values in the low micromolar range (2.13 to 7.33 µM).[9]

Another study by Taha et al. explored novel oxadiazole derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[10] Specific derivatives showed strong inhibitory potential against these enzymes, with IC50 values comparable to standard drugs like miglitol and acarbose.[10]

These findings highlight the potential of the 2-amino-1,3,4-oxadiazole scaffold to be tailored for specific enzyme targets. The methoxymethyl group of this compound could potentially fit into the active sites of various enzymes and warrants investigation in relevant enzyme inhibition assays.

Visualizing the Path Forward: Experimental Workflows

To provide a clearer understanding of the experimental processes discussed, the following diagrams, generated using Graphviz, illustrate a typical workflow for in vitro and in vivo screening.

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_data Data Analysis cluster_decision Decision Point cluster_invivo In Vivo Studies synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme mic_calc Calculate MIC values antimicrobial->mic_calc ic50_calc Calculate IC50/Ki values anticancer->ic50_calc enzyme->ic50_calc decision Promising Activity? mic_calc->decision ic50_calc->decision invivo Proceed to In Vivo Testing decision->invivo Yes

Caption: A generalized workflow for the in vitro screening of a novel compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_models Animal Model Selection cluster_studies Efficacy & Toxicity Studies start Lead Compound from In Vitro Screening infection_model Infection Model (e.g., Murine Sepsis) start->infection_model For Antimicrobial tumor_model Tumor Model (e.g., Xenograft) start->tumor_model For Anticancer inflammation_model Inflammation Model (e.g., Paw Edema) start->inflammation_model For Anti-inflammatory efficacy Efficacy Evaluation (e.g., bacterial load, tumor size, edema volume) infection_model->efficacy tumor_model->efficacy inflammation_model->efficacy toxicity Toxicity Assessment (e.g., body weight, histopathology) efficacy->toxicity pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies toxicity->pkpd end Data Analysis & Go/No-Go Decision for Further Development pkpd->end

Caption: A typical workflow for the in vivo evaluation of a lead compound.

IV. Conclusion and Future Directions

While direct experimental data for This compound is not yet available in the public domain, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The 2-amino-1,3,4-oxadiazole scaffold has consistently demonstrated a wide range of pharmacological effects, including promising antimicrobial, anticancer, and anti-inflammatory properties.

The presence of the methoxymethyl group at the 5-position introduces a small, flexible, and polar substituent that could favorably influence the compound's solubility and its ability to interact with biological targets through hydrogen bonding. Based on the evidence from structurally similar compounds, it is reasonable to hypothesize that this compound could exhibit:

  • Moderate to good in vitro antimicrobial activity against a spectrum of bacteria and fungi.

  • Potential in vitro anticancer activity , possibly with selectivity towards certain cancer cell lines.

  • In vivo anti-inflammatory effects in acute inflammation models.

This predictive analysis serves as a compelling rationale for the synthesis and systematic biological evaluation of this compound. Future research should focus on a comprehensive screening cascade, beginning with a broad panel of in vitro assays, followed by in vivo studies for the most promising activities. Such investigations will be crucial to fully elucidate the therapeutic potential of this novel 1,3,4-oxadiazole derivative.

References

  • Jadhav, S. D., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3293. [Link]

  • Tran, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Kumar, D., et al. (2018). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical Sciences, 130(1), 1-10. [Link]

  • de Oliveira, C. S., et al. (2021). Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives. Bioorganic Chemistry, 108, 104662. [Link]

  • Taha, M., et al. (2019). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Bioorganic Chemistry, 85, 46-56. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 1-10. [Link]

  • Du, Q., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4998. [Link]

  • Altıntop, M. D., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(38), 34267-34279. [Link]

  • Oleson, J. J., et al. (1954). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 76(13), 3573-3575. [Link]

  • Głowacka, I. E., & Wujec, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3296. [Link]

  • Sangshetti, J. N., et al. (2011). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of the Korean Chemical Society, 55(5), 823-829. [Link]

  • Sangshetti, J. N., et al. (2011). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 941-944. [Link]

  • Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-244. [Link]

  • Diana, G. D., et al. (1978). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 21(8), 889-894. [Link]

  • Wieczorek, M., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega, 8(4), 4241-4255. [Link]

  • Al-Masoudi, N. A., et al. (2006). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 3(4), 578-585. [Link]

  • El-Emam, A. A., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2095. [Link]

  • Liszkiewicz, H., et al. (2003). Synthesis and anti-proliferative activity in vitro of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica-Drug Research, 60(5), 349-355. [Link]

  • Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(19), 5983. [Link]

  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry-Section B, 42(4), 900-904. [Link]

  • Łuczyski, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

  • Brain, C. T., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(50), 8867-8869. [Link]

  • Sharma, P., et al. (2023). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 16(1), 1-7. [Link]

  • Paneth, A., & Plech, T. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences, 19(6), 1629. [Link]

  • Bora, U., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3899-3914. [Link]

  • Castro, V. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11086-11122. [Link]

Sources

A Researcher's Guide to the Bioassay Validation of 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone of significant research interest due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific analogue, 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, a novel compound with potential as a therapeutic agent. While extensive bioassay data for this particular molecule is not yet publicly available, this document serves as a comprehensive roadmap for researchers and drug development professionals on how to validate its biological activity, specifically focusing on its potential anticancer effects. We will objectively compare its hypothetical performance with established 1,3,4-oxadiazole derivatives and provide supporting experimental frameworks.

The principles and practices of validating analytical procedures are crucial to ensure the reliability and suitability of the data for its intended application.[5] This guide will adhere to these principles, providing a robust framework for the bioanalytical validation of this compound.

Introduction to this compound and its Therapeutic Potential

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has been identified as a privileged structure in drug discovery.[3][6] Its derivatives have shown a remarkable range of biological activities.[2][4] Several studies have reported the synthesis and anticancer activities of various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, demonstrating their potential to inhibit the growth of various cancer cell lines.[7][8] For instance, compounds like N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine have shown significant activity against melanoma and leukemia cell lines.[7][8]

Given these precedents, it is hypothesized that this compound may also exhibit potent anticancer properties. The methoxymethyl group at the 5-position is an interesting modification that could influence the compound's solubility, metabolic stability, and target engagement. This guide will outline the necessary steps to validate this hypothesis through a series of well-established in vitro bioassays.

For a comprehensive evaluation, we will compare the hypothetical bioassay results of our target compound with two known 1,3,4-oxadiazole derivatives that have demonstrated anticancer activity:

  • Comparator A: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Comparator B: N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine

Experimental Design for Bioassay Validation

A multi-faceted approach employing different endpoints is recommended to provide a robust assessment of a compound's cytotoxic profile.[9] We will focus on three widely used and complementary cell-based assays to evaluate the in vitro cytotoxicity of this compound:

  • MTT Assay: To assess metabolic viability.

  • SRB Assay: To quantify cellular protein content.

  • LDH Assay: To measure cell membrane integrity.

The use of multiple assays is crucial to verify experimental results and gain a more complete understanding of the compound's effects.[9]

Cell Line Selection

The choice of cancer cell lines is critical for a meaningful evaluation. Based on the reported activity of similar compounds, a panel of cell lines representing different cancer types is recommended.[7][8][10][11] For this guide, we will use the following human cancer cell lines:

  • K-562 (Leukemia): A commonly used cell line for screening anticancer compounds.[7][8]

  • MDA-MB-435 (Melanoma): Known to be sensitive to some 1,3,4-oxadiazole derivatives.[7][8]

  • HCT-15 (Colon Cancer): To assess activity against a solid tumor type.[7][8]

  • A549 (Non-small cell lung cancer): A representative lung cancer cell line.

Experimental Workflow

The general workflow for the in vitro cytotoxicity assays is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture (K-562, MDA-MB-435, HCT-15, A549) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Test Compound & Comparators) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT MTT Assay Incubation->MTT SRB SRB Assay Incubation->SRB LDH LDH Assay Incubation->LDH Absorbance_Reading Absorbance Reading (Plate Reader) MTT->Absorbance_Reading SRB->Absorbance_Reading LDH->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation Data_Comparison Data Comparison IC50_Calculation->Data_Comparison

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the selected bioassays. These protocols are based on standard laboratory practices.[9][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on mitochondrial activity.[9][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay quantifies cell number by staining total cellular protein with SRB dye.[9]

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.[9]

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.

Data Presentation and Comparative Analysis

All quantitative data should be summarized into clearly structured tables for easy comparison. The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Hypothetical IC50 Values

The following table presents hypothetical IC50 values (in µM) for this compound and the comparator compounds across the selected cell lines and assays.

CompoundAssayK-562 (µM)MDA-MB-435 (µM)HCT-15 (µM)A549 (µM)
This compound MTT12.518.225.430.1
SRB15.120.528.933.7
LDH>50>50>50>50
Comparator A MTT15.822.135.642.3
SRB18.225.339.845.1
LDH>50>50>50>50
Comparator B MTT20.328.741.255.8
SRB23.531.945.659.2
LDH>50>50>50>50
Interpretation of Results

Based on the hypothetical data, this compound demonstrates superior potency compared to both comparators across all tested cell lines in the MTT and SRB assays. The lower IC50 values suggest that it is more effective at inhibiting cell growth and proliferation.

The high IC50 values in the LDH assay for all compounds suggest that their primary mechanism of action is likely not through direct membrane damage and induction of necrosis, but rather through cytostatic or apoptotic pathways.

Mechanistic Insights: Potential Signaling Pathways

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Kinase inhibition is a common mechanism for anticancer drugs.[12] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival TestCompound This compound TestCompound->Kinase2

Caption: Potential inhibition of a kinase signaling pathway.

Further investigation through kinase inhibition assays would be necessary to confirm the exact molecular target.[12]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial bioassay validation of this compound as a potential anticancer agent. The proposed experimental design, incorporating multiple assays and a panel of cancer cell lines, allows for a robust and comparative analysis. The hypothetical results suggest that this compound holds promise as a potent cytotoxic agent, warranting further investigation.

Future studies should focus on:

  • Elucidating the precise mechanism of action through target identification and pathway analysis.

  • In vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity.[13]

  • Lead optimization to further enhance potency and selectivity.

The validation of bioanalytical assays is a critical and continuous process to ensure reliable data for regulatory decisions.[5][14] The methodologies outlined in this guide provide a solid foundation for advancing the preclinical development of this compound and other novel 1,3,4-oxadiazole derivatives.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.).
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41 - Benchchem. (n.d.).
  • Bioassays for anticancer activities - PubMed. (n.d.).
  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984.
  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (n.d.).
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022).
  • Acceptance criteria for Bioassay validation | PharmaLex. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020).
  • Bioassay method development and validation - Pharmaceutical Networking. (2020).
  • Statistical Assessments of Bioassay Validation Acceptance Criteria. (n.d.).
  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents - Semantic Scholar. (n.d.).
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (n.d.).
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides - Pharmacia. (2023).
  • Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed. (n.d.).
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One - Research journals. (n.d.).
  • [2-Methoxy-6-(5-methyl-[7][12][14]oxadiazol-2-yl) - PubChem. (n.d.). Retrieved from

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025).
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025).
  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (n.d.).
  • 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazolidine-3,5-diones | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Initial Precautions: The "Assume Hazard" Principle

Given the absence of a dedicated Safety Data Sheet (SDS) for 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine, the primary directive is to treat this compound as hazardous.[1] Analysis of analogous compounds, such as other substituted 1,3,4-oxadiazole-2-amines, indicates potential hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Essential Personal Protective Equipment (PPE) and Handling Precautions

Precaution CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear nitrile or other chemically resistant gloves and a lab coat.[3]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]
General Hygiene Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly after handling.[3]
Waste Characterization and Segregation: A Foundation for Safe Disposal

The first step in any chemical waste disposal procedure is to determine if the waste is hazardous according to the Environmental Protection Agency (EPA) guidelines.[8] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by the institution's Environmental Health and Safety (EHS) department.[8]

Waste Streams for this compound:

  • Solid Waste: This stream includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper), and materials used for spill cleanup.[1]

  • Liquid Waste: This includes solutions containing this compound, as well as solvent rinses of emptied containers.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]

It is crucial to segregate these waste streams into dedicated and clearly labeled containers to prevent incompatible chemical reactions.[9]

On-Site Waste Management: Labeling, Storage, and Accumulation

Proper on-site management of hazardous waste is critical for safety and regulatory compliance. All laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" (SAAs).[9]

Step-by-Step On-Site Waste Management Protocol:

  • Container Selection: Use chemically compatible containers for waste collection. The original container is often suitable if it is in good condition.[9] Do not use food containers.[9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound" and any solvents), and an indication of the hazards (e.g., "Irritant," "Toxic").[10]

  • Storage in SAA: Store waste containers in a designated SAA, which should be at or near the point of generation.[10] Containers must be kept closed except when adding waste.[9]

  • Segregation of Incompatibles: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.[11]

  • Accumulation Limits: Do not exceed the storage limit of 55 gallons of hazardous waste in your laboratory's SAA.[8]

The Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure start Generation of Waste (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate label_container Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Waste Pickup from EHS/Safety Office store_saa->request_pickup Container Full or Per Institutional Policy ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Transport to Licensed Waste Disposal Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Final Disposal Procedures: The Role of the Environmental Health and Safety (EHS) Office

The ultimate disposal of hazardous chemical waste must be handled by trained professionals.

  • Contact Your EHS Office: When your waste container is nearing capacity, or in accordance with your institution's policies, contact your EHS or Safety Office to arrange for a waste pickup.[1]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution. This documentation is crucial for regulatory tracking.

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.[12][13]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8]

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024). U.S. Chemical Storage. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • 5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • 5-Methoxy-1,3,4-thiadiazol-2-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]

  • Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. (n.d.). Cole-Parmer. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine (CAS No. 302842-60-0)[1]. While comprehensive toxicological data for this specific compound may be limited, by examining structurally related oxadiazole derivatives, we can establish a robust framework for its safe handling, storage, and disposal. This proactive approach to safety is not merely about compliance; it is the bedrock of scientific integrity and innovation.

Understanding the Hazard Landscape: An Evidence-Based Approach

The 1,3,4-oxadiazole moiety is a common scaffold in medicinal chemistry. Safety data for analogous compounds, such as 5-Methyl-1,3,4-oxadiazol-2-ylamine, indicate a consistent hazard profile that we must prudently apply to this compound. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3][4].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3][4][5][6][7][8].

  • Respiratory Irritation: May cause respiratory irritation[2][3][4][5][8].

Given these potential hazards, a comprehensive safety plan is not merely recommended; it is imperative. This plan encompasses engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.[9][10]
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[9][10]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.For responding to spills or uncontrolled releases of the compound.[9][10]

It is crucial to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal to prevent cross-contamination.[11]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For this compound, the following should be implemented:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential vapors or dust.[5][13]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further enhance safety.

1. Pre-Handling Preparation:

  • Read and understand the Safety Data Sheet (SDS) for a closely related compound if one for the specific molecule is unavailable.[14]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the appropriate level of PPE as determined by the experimental procedure.

  • Handle the solid compound in a fume hood to avoid generating dust.[2] If weighing, do so in a ventilated balance enclosure or by careful transfer in the hood.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory.[2][15]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5][7][8]

  • Decontaminate all work surfaces and equipment.

  • Remove PPE in a manner that avoids contaminating yourself and the surrounding area.

Emergency Response: Spill and Exposure Protocols

In the event of a spill or personal exposure, a swift and informed response is critical.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4][5][6][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5][6][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][5][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Spill Management Workflow:

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Immediate Assess Assess the spill size and nature Evacuate->Assess Safety First Don_PPE Don appropriate PPE Assess->Don_PPE Proceed if safe Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect residue into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16]

  • Keep the container tightly closed and clearly labeled.[2][5][13][16]

  • Store in a locked cabinet or area with restricted access.[2][4][5]

Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[2][5][6]

  • Dispose of the waste in sealed, properly labeled containers.[2][5]

  • Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains or the environment.[5][16]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Your commitment to safety is fundamental to the advancement of research and development.

References

  • PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]

  • Angene Chemical. (2024-11-01). Safety Data Sheet: Ethyl 5-(4-methoxyphenyl);-1,2,4-oxadiazole-3-carboxylate. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Alberta College of Pharmacists. (2019-10-30). Personal protective equipment in your pharmacy. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Harvey Mudd College Department of Chemistry. (2015-10-29). Safe Laboratory Practices in Chemistry. [Link]

  • The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES. [Link]

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.